Amiodarone

Catalog No.
S518653
CAS No.
1951-25-3
M.F
C25H29I2NO3
M. Wt
645.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiodarone

CAS Number

1951-25-3

Product Name

Amiodarone

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone

Molecular Formula

C25H29I2NO3

Molecular Weight

645.3 g/mol

InChI

InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3

InChI Key

IYIKLHRQXLHMJQ-UHFFFAOYSA-N

SMILES

Array

solubility

Low
4.76e-03 g/L

Synonyms

Amiobeta, Amiodarex, Amiodarona, Amiodarone, Amiodarone Hydrochloride, Amiohexal, Aratac, Braxan, Corbionax, Cordarex, Cordarone, Hydrochloride, Amiodarone, Kordaron, L 3428, L-3428, L3428, Ortacrone, Rytmarone, SKF 33134 A, SKF 33134-A, SKF 33134A, Tachydaron, Trangorex

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

The exact mass of the compound Amiodarone is 645.02368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

amiodarone mechanism of action class III antiarrhythmic

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action & Effects

Amiodarone's antiarrhythmic effect comes from its combined actions on multiple ion channels and receptors, which work to stabilize the cardiac membrane and suppress arrhythmogenic foci.

  • Potassium Channel Blockade: The primary Class III effect stems from non-competitive blockade of voltage-gated potassium channels, particularly the rapid delayed rectifier potassium current (IKr). This inhibits outward potassium flow during phase 3 repolarization of the cardiac action potential, prolonging both the action potential duration and the effective refractory period across all cardiac tissue. This prolongation helps terminate re-entrant arrhythmias [1] [2] [3].
  • Multi-Channel & Receptor Blockade: Its secondary mechanisms contribute to efficacy and side effects.
    • Sodium Channel Blockade: Use-dependent blockade of inactivated sodium channels during phase 0 depolarization slows conduction velocity, particularly in diseased tissue [2] [4].
    • Calcium Channel Blockade & Beta-Adrenergic Inhibition: Blocks L-type calcium channels and antagonizes beta-adrenergic receptors, which reduces sinus node automaticity and slows AV nodal conduction, contributing to rate control [1] [2].

The following diagram illustrates how this compound affects the cardiac action potential through its multi-channel blocking actions.

amiodarone_moa This compound's Effect on Cardiac Action Potential Phase0 Phase 0 Depolarization Phase1 Phase 1 Early Repolarization Phase0->Phase1 Na_Block Na+ Channel Block (Class I Effect) Phase0->Na_Block Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Ca_Block Ca2+ Channel Block (Class IV Effect) Phase2->Ca_Block Phase4 Phase 4 Resting Phase3->Phase4 K_Block K+ Channel Block (Class III Effect) Phase3->K_Block Phase4->Phase0 Beta_Block β-receptor Block (Class II Effect) Beta_Block->Phase2 Beta_Block->Phase4

This compound's multi-channel blockade alters multiple phases of the cardiac action potential.

Experimental & Research Insights

For researchers, understanding the experimental methodologies used to study this compound and its emerging mechanisms is crucial.

Experimental Models & Protocols

Research into this compound's effects employs various models.

  • In Vitro Electrophysiology: Patch-clamp techniques on isolated animal or human cardiomyocytes quantify drug effects on specific ion currents (IKr, INa, ICa-L). Cells are voltage-clamped, and this compound is perfused to measure changes in current density and activation/inactivation kinetics [3] [5].
  • In Vivo Hemodynamic & DFT Studies: Large animal models (e.g., pigs) anesthetized and instrumented for hemodynamic monitoring assess this compound and DEA effects. The ventricular defibrillation threshold (DFT) is determined using an up-down algorithm where serial shocks are delivered via a transvenous lead system to find the minimal successful defibrillation energy [5].
  • Cell-Based Bioassays for Novel Mechanisms: A 2024 study identified a novel anti-inflammatory mechanism. Human umbilical vein endothelial cells (HUVEC) were pre-incubated with this compound and stimulated with a TLR3 ligand. ICAM-1 expression was measured by flow cytometry, and NF-κB nuclear translocation was assessed by immunofluorescence microscopy. Lysosomal acidification was measured using LysoTracker Red fluorescence [6] [7].
Key Quantitative Research Findings
  • Active Metabolite Impact: Intravenous desethylthis compound (DEA) increases the defibrillation threshold (DFT) more significantly than its parent drug, suggesting the metabolite contributes to the electrophysiological profile of long-term therapy [5].
  • Novel Anti-Inflammatory Action: this compound, at concentrations of 15-20 μM, selectively inhibits the TLR3-mediated NF-κB signaling pathway by blocking endosomal acidification, revealing a potential new therapeutic dimension [6] [7].
  • Drug Repurposing in Oncology: this compound is being investigated as a CPT1A inhibitor in ovarian cancer, disrupting fatty acid oxidation in cancer cells. Research focuses on microfluidic production of liposomal and nanoparticle formulations to improve efficacy and reduce systemic toxicity [8].

Toxicity and Pharmacovigilance

The extensive tissue distribution and iodine content of this compound underlie its complex toxicity profile.

Organ System Adverse Effect Monitoring Recommendation
Pulmonary Pulmonary fibrosis, chronic interstitial pneumonitis, ARDS [1] Baseline and periodic chest X-rays; pulmonary function tests [1]
Endocrine Hypothyroidism, Hyperthyroidism (Type I & II) [1] Baseline TSH; monitor every 3-6 months [1]
Hepatic Asymptomatic transaminase elevation, hepatitis, cirrhosis [1] Baseline LFTs; monitor every 3-6 months [1]
Ocular Corneal micro-deposits (>90%), optic neuritis/neuropathy [1] Baseline ophthalmologic exam [1]
Dermal Photosensitivity, blue-gray skin discoloration [1] [4] Clinical examination, sun protection advice [1]
Neurological Peripheral neuropathy, ataxia, tremor, sleep disturbances [1] Clinical examination and patient history [1]

Current Research and Development

Efforts to mitigate this compound's limitations are a key area of research.

  • Novel Formulations: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly improves dissolution rate and solubility. LD50 studies in mice show that embedding this complex in a polymer matrix further enhances safety by controlling drug release [9].
  • Drug Delivery Systems: Microfluidic technology produces liposomal and nanoparticle this compound formulations. This allows for high drug loading, controlled particle size, and reduced off-target toxicity, which is promising for repurposing in oncology [8].

This compound remains a cornerstone for managing complex arrhythmias. Its multifaceted pharmacology offers both therapeutic benefits and significant toxicity challenges. Ongoing research into its novel mechanisms, active metabolites, and advanced drug delivery systems aims to enhance its therapeutic profile and expand its clinical applications.

References

amiodarone pharmacokinetics volume of distribution half-life

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters of Amiodarone

The table below summarizes the core pharmacokinetic parameters of this compound, compiled from clinical studies.

Parameter Reported Values / Range Notes & Context
Bioavailability 20% - 80% [1] [2] [3] Erratic and unpredictable absorption. Enhanced by co-administration with a high-fat meal. [3]

| Volume of Distribution (Vd) | 0.9 - 148 L/kg (single dose) [2] V1/F = 882 L; V2/F = 12,700 L (long-term therapy) [4] | Extremely large, indicating extensive tissue distribution. A multi-compartment model best describes its kinetics. [4] [3] | | Terminal Elimination Half-Life | 9 - 77 days [1] ~55 days (population estimate, long-term therapy) [4] 58 days (range 15-142 days) [5] | Long and variable, secondary to slow mobilization from adipose tissue. [1] | | Protein Binding | ~96% [2] [5] | Highly protein-bound. | | Primary Metabolic Pathway | Hepatic (CYP3A4, CYP2C8) [6] [3] | Forms active metabolite, desethylthis compound (MDEA). [1] [3] | | Primary Excretion Route | Biliary / Feces [5] [3] | Not significantly renally excreted. |

Multi-Compartment Distribution and Elimination

This compound's high lipophilicity drives its complex, multi-compartment distribution model, which is key to understanding its pharmacokinetics. The following diagram illustrates the sequential distribution and elimination process.

G Start This compound Administration C1 Central Compartment (Plasma & Blood) Rapid Distribution (Minutes to Hours) Start->C1 Oral/IV C2 Peripheral Compartment (Muscle, Brain, Thyroid) Intermediate Distribution (Days) C1->C2 Distribution (Phase 1) C3 Deep Tissue Compartment (Adipose Tissue, Liver, Lungs) Slow Distribution (Weeks) C2->C3 Distribution (Phase 2) E1 Elimination Phase Slow Redistribution & Elimination (Half-life: Weeks to Months) C3->E1 Mobilization E1->C1 Redistribution

This multi-compartment distribution explains the need for a loading dose regimen to achieve rapid therapeutic effects and the exceptionally long terminal half-life. [1] [3] Elimination occurs in the reverse sequence, with the drug slowly mobilizing from the deep tissue reservoir. [3]

Detailed Experimental Methodologies

For research and development purposes, understanding the methodologies used to derive pharmacokinetic data is essential. The following table outlines key experimental approaches from recent studies.

Study Focus Methodology Summary Model & Analysis

| Population PK of Long-Term Therapy [4] | - Data: 605 serum concentration observations (this compound & metabolite) from 77 patients over ~2 years.

  • Design: Observational, steady-state sampling during chronic therapy. | - Software: NONMEM (Nonlinear Mixed-Effects Modeling).
  • Model: Two-compartment model with first-order absorption and elimination.
  • Output: Population parameters (Vd, CL) and their variabilities. | | Drug-Drug Interaction (DDI) with Apixaban [6] | - Design: Retrospective, observational PK study in 106 hospitalized patients.
  • Samples: Salvaged plasma samples from routine care.
  • Analysis: LC-MS/MS for apixaban concentration. | - Software: Monolix 2024R1.
  • Model: One-compartment population PK model for apixaban.
  • Covariate Analysis: Concomitant this compound as a binary covariate on apixaban clearance. | | Physically Based Pharmacokinetic (PBPK) Modeling [7] | - Goal: To simulate and predict DDIs between this compound and victim drugs (digoxin, rivaroxaban, phenytoin).
  • Method: PBPK models built and validated using PK-Sim software. | - Process: 1. Develop and validate PBPK models for each drug using known physicochemical and PK properties. 2. Simulate DDI scenarios by introducing the inhibitor (this compound). 3. Compare predicted vs. observed PK changes from clinical studies. | | IV Drug Compatibility [8] | - Aim: Evaluate physical compatibility of IV this compound and furosemide under clinically relevant conditions.
  • Methods: Simulated Mixing (SM, test tube) vs. Route Mixing (RM, infusion line).
  • Analysis: Visual inspection, turbidity (absorbance), pH, particle size (DLS), and crystallinity (PXRD). | - Outcome: RM method showed higher risk of precipitation than SM, demonstrating that mixing procedure significantly impacts compatibility results. |

Key Implications for Drug Development

The unique pharmacokinetics of this compound present specific challenges and considerations:

  • Trial Design: The long half-life makes traditional crossover studies in healthy volunteers unethical and unfeasible. [6] Alternative designs, such as population PK modeling in patient populations, are necessary to study drug interactions. [6] [4]
  • Dosing Strategy: Rational, pharmacokinetically-based loading regimens are required to achieve therapeutic levels within a reasonable timeframe without causing acute toxicity. [1] [4]
  • Drug Interactions: As a weak CYP3A4 inhibitor and a P-glycoprotein (P-gp) inhibitor, this compound can increase the exposure of co-administered drugs. [6] [7] Its long half-life means interaction effects can persist for weeks after discontinuation.
  • Safety Monitoring: The extensive tissue accumulation and slow elimination necessitate long-term safety monitoring, even after the drug is stopped, for potential toxicities in organs like the lungs, liver, and thyroid. [3]

References

amiodarone electrophysiological effects action potential

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Insights

Amiodarone's effects vary based on the administration route. Intravenous administration shows prominent Class I, II, and IV effects, while the oral formulation and its active metabolite, desethylthis compound, build up over time to exert a more potent Class III effect [1]. A key to its efficacy and low rate of torsade de pointes despite QT prolongation is this multi-channel blockade, which prevents the heterogeneous repolarization that can trigger arrhythmias [1].

The diagram below illustrates how this compound's multi-channel blockade modifies the cardiac action potential.

amiodarone_ap This compound\nMulti-Channel Blockade This compound Multi-Channel Blockade Na+ Channel\n(Weak Block) Na+ Channel (Weak Block) This compound\nMulti-Channel Blockade->Na+ Channel\n(Weak Block) L-type Ca2+ Channel\n(Moderate Block) L-type Ca2+ Channel (Moderate Block) This compound\nMulti-Channel Blockade->L-type Ca2+ Channel\n(Moderate Block) K+ Channels\n(Strong Block) K+ Channels (Strong Block) This compound\nMulti-Channel Blockade->K+ Channels\n(Strong Block) Beta-Adrenergic\nReceptors (Block) Beta-Adrenergic Receptors (Block) This compound\nMulti-Channel Blockade->Beta-Adrenergic\nReceptors (Block) Slows Phase 0\n(Depolarization) Slows Phase 0 (Depolarization) Na+ Channel\n(Weak Block)->Slows Phase 0\n(Depolarization) Prolongs Phase 2\n(Plateau) Prolongs Phase 2 (Plateau) L-type Ca2+ Channel\n(Moderate Block)->Prolongs Phase 2\n(Plateau) Prolongs Phase 3\n(Repolarization) Prolongs Phase 3 (Repolarization) K+ Channels\n(Strong Block)->Prolongs Phase 3\n(Repolarization) Reduces Heart Rate Reduces Heart Rate Beta-Adrenergic\nReceptors (Block)->Reduces Heart Rate Altered AP 0 1 2 3 4 Slows Phase 0\n(Depolarization)->Altered AP Prolongs Phase 2\n(Plateau)->Altered AP Prolongs Phase 3\n(Repolarization)->Altered AP Normal Action Potential 0 1 2 3 4 Normal Action Potential->Altered AP Overall Effect:

This compound's multi-channel blockade alters the cardiac action potential.

Key experimental findings that elucidate this mechanism include:

  • Vaughan Williams Classification: this compound is the prototype for Class III antiarrhythmics but exhibits properties of all four classes [1] [2].
  • Sinoventricular Gradient: Evidence suggests a greater prolongation of the action potential duration and effective refractory period in the atria compared to the ventricles, which is crucial for its superior efficacy in treating atrial fibrillation [2].
  • Metabolite Activity: Its major metabolite, desethylthis compound, has antiarrhythmic potency comparable to, and sometimes greater than, the parent compound, contributing to the drug's long-term effects [1].

Tissue-Specific Electrophysiological Effects

This compound's impact varies significantly across different cardiac tissues, as detailed in the table below. This non-uniform effect is central to its therapeutic application.

Cardiac Tissue Electrophysiological Effects Quantitative Changes (Animal/Human Data)
Sinoatrial (SA) Node ↓ Spontaneous firing rate (negative chronotropy) [3] [4]. Sinus rate lowered by 36% in dogs (10 mg/kg IV) [3].
Atrial Muscle ↑ Monophasic Action Potential (MAP) duration, ↑ Effective Refractory Period (ERP), slowed conduction [3]. MAP duration ↑ 9%, ERP ↑ 22-27% in dogs [3].
Atrioventricular (AV) Node Markedly ↓ conduction velocity, ↑ refractory period [3] [5]. AH interval ↑ 44%; can induce Wenckebach block or total AV block during rapid pacing [3].
Accessory Pathway (AP) ↑ Antegrade and retrograde refractory period, though effect may be less than on AV node [5] [6]. AERP-AP ↑ 23.2 ms, RERP-AP ↑ 18.5 ms in humans (300 mg IV) [6].
Ventricular Muscle ↑ Monophasic Action Potential duration and Effective Refractory Period [3]. MAP duration ↑ 25%, ERP ↑ 8-14% in dogs [3].
Purkinje Fibers Prolongs action potential duration; weak use-dependent Vmax suppression [1]. Data from specific Purkinje fiber experiments not provided in search results.

Research and Development Context

For researchers in drug development, it is critical to understand that this compound serves as a paradigm for developing new antiarrhythmic drugs due to its high efficacy but also its challenging side-effect profile [2]. This has driven efforts to create analogues like dronedarone, which was designed by removing the iodine moiety and modifying the side chain to eliminate organ toxicity while retaining electrophysiological efficacy [2].

This compound remains the most effective drug for maintaining sinus rhythm in atrial fibrillation, with its unrivalled efficacy attributed to its multi-faceted mechanism of action [2]. Research into its effects, especially in complex scenarios like pre-excited atrial fibrillation, continues to refine its clinical application [5] [6].

References

amiodarone structure benzofuran derivative iodine content

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Amiodarone's molecular structure is the foundation of its pharmacological and toxicological profile.

  • Core Benzofuran Structure: The drug is a benzofuran-derived compound, featuring a benzene ring fused to a furan ring [1] [2] [3]. Its IUPAC name is (2-butyl-1-benzofuran-3-yl)-{4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl}methanone [4].
  • High Iodine Content: The structure includes two iodine atoms on a benzene ring, which constitute approximately 37% (or 37.3%) of its molecular weight by weight [1] [5] [6]. The drug is typically administered as this compound hydrochloride, with a molecular formula of C25H30ClI2NO3 and a molecular mass of 681.8 g/mol [6].
  • Similarity to Thyroid Hormone: this compound and its active metabolite, desethylthis compound, share structural similarities with thyroxine (T4), allowing them to act as competitive antagonists of triiodothyronine (T3) at the thyroid hormone receptor level [1] [2].

The table below summarizes the key chemical properties of this compound.

Property Description
IUPAC Name (2-butyl-1-benzofuran-3-yl)-{4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl}methanone [4]
Molecular Formula C25H29I2NO3 (Free base) [4]
Molecular Weight 645.32 g/mol (Free base) [4]
Iodine Content ~37% by weight [1] [5]
Structural Motifs Benzofuran ring, diiodinated benzene ring, carbonyl group, diethylaminoethyl ether side chain [4] [3]

Pharmacokinetics and Iodine Load

The physical and pharmacokinetic properties of this compound lead to massive and persistent iodine accumulation in the body.

  • Substantial Iodine Load: A standard 200 mg this compound tablet contains about 75 mg of organic iodide, releasing enough free iodine to provide 50 to 100 times the recommended daily intake [1] [5]. This massive load disrupts normal thyroid physiology.
  • High Lipophilicity and Long Half-Life: this compound is highly lipid-soluble, leading to extensive distribution and accumulation in adipose tissue, liver, lungs, and muscle [1] [5]. It has an exceptionally long and variable elimination half-life, ranging from 50 to 100 days [1] [7]. Tissue stores can remain for up to 9 months after discontinuation [1].

Mechanisms of Thyroid Dysfunction

The high iodine load and structural mimicry of thyroid hormone underlie this compound's complex effects on thyroid function, which can lead to both hypothyroidism and thyrotoxicosis. The following diagram illustrates the key pathways involved in this compound-induced thyroid dysfunction.

G This compound Thyroid Effects Pathways This compound This compound IodineLoad High Iodine Load AIH This compound-Induced Hypothyroidism (AIH) IodineLoad->AIH Wolff-Chaikoff Effect AIT_Type1 Type 1 AIT (Iodine-Induced) IodineLoad->AIT_Type1 Jod-Basedow Phenomenon StructuralMimicry Structural T4 Mimicry AIT_Type2 Type 2 AIT (Destructive Thyroiditis) StructuralMimicry->AIT_Type2 Destructive Thyroiditis EnzymaticInhibition Enzymatic Inhibition AlteredHormoneLevels Altered Serum T4, T3, rT3 EnzymaticInhibition->AlteredHormoneLevels

This compound disrupts thyroid function via iodine excess and hormone mimicry, leading to hypothyroidism (AIH) or two types of thyrotoxicosis (AIT).

The table below compares the two main types of this compound-induced thyrotoxicosis (AIT).

Feature Type 1 AIT Type 2 AIT
Underlying Mechanism Iodine-induced excess hormone synthesis (Jod-Basedow phenomenon) in abnormal thyroid gland [1] Destructive thyroiditis releasing preformed hormone from previously normal gland [1]
Pre-existing Abnormality Common (e.g., latent Graves', nodular goiter) [1] Typically absent [1]
Primary Treatment Thionamides (Methimazole, PTU); may add potassium perchlorate [1] Glucocorticoids [1]

Experimental and Diagnostic Approaches

Research and clinical management of this compound's effects involve specific diagnostic and experimental methods.

  • Monitoring Thyroid Function: Regular laboratory testing is mandatory. The following table summarizes key lab findings in different thyroid states induced by this compound [1].
Condition TSH Free T4 Total T3 / Free T3 Reverse T3 (rT3)
Early Therapy (Euthyroid) Transient increase, then normal Increased Decreased (~20-25%) Increased
This compound-Induced Hypothyroidism (AIH) Increased Decreased Normal or decreased Variable
This compound-Induced Thyrotoxicosis (AIT) Suppressed Increased Increased Increased
  • Detecting Tissue Iodine Accumulation: Spectral-detector CT (SDCT) can quantify iodine accumulation in the liver. Material decomposition algorithms can generate virtual non-contrast (VNC) images that accurately subtract the attenuation caused by this compound's iodine, helping to differentiate it from other liver pathologies [6].
  • Designing Novel Analogues: To mitigate toxicity, researchers have synthesized novel benzofuran derivatives. One approach involves creating compounds like KB130015, designed as thyroid hormone receptor antagonists that maintain antiarrhythmic activity while demonstrating an improved preliminary safety profile in animal models [8].

This compound's structure as an iodine-rich benzofuran derivative is a prime example of a drug's pharmacophore being intrinsically linked to its mechanism-based toxicity. Future research directions include the continued development of novel benzofuran-based antiarrhythmics devoid of iodine and the clinical application of advanced imaging to monitor tissue-level drug accumulation and prevent toxicity.

References

amiodarone tissue distribution deep compartment storage

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Tissue Distribution

The table below summarizes key quantitative findings on the tissue distribution and accumulation of amiodarone and its active metabolite, desethylthis compound.

Aspect Findings Source/Model
General Distribution Pattern (in decreasing order of concentration) Lung > Liver > Thyroid Gland > Kidney > Heart > Adipose Tissue > Muscle Tissue > Brain [1] Rat, single oral dose [1]
Tissue-to-Plasma Concentration Ratio (this compound) Lung: 60-100; Other tissues (except brain): 3-60 [1] Rat, single oral dose [1]
Adipose Tissue Concentration vs. Plasma 4 to 226 times higher (mean 55x) than in plasma [2] Human, chronic therapy [2]
Accumulation in Adipose Tissue Marked increase after chronic administration [1] Rat, chronic oral administration [1]

Experimental Protocols for Distribution Studies

Understanding this compound's tissue distribution relies on specific methodologies for measuring drug concentrations in various tissues.

Protocol 1: Human Adipose Tissue Sampling (Needle Aspiration)

This method allows for the in vivo sampling of the deep compartment in patients [2].

  • Tissue Collection: Subcutaneous adipose tissue is obtained via needle aspiration.
  • Sampling Sites: Typically, the abdominal wall and the low lumbar region.
  • Procedure: A skinfold is gripped, and an 18-gauge needle is inserted at a 45-degree angle. The needle is connected to a 7 mL vacuum tube and gently pushed back and forth in the adipose layer to obtain tissue fragments.
  • Sample Handling: All samples (blood and adipose tissue) are collected simultaneously just before a patient's daily this compound dose (trough concentration). Samples are immediately frozen at -20°C until analysis.
  • Drug Quantification: Concentrations of this compound and desethylthis compound are measured in plasma and digested fat tissue using validated liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [2].
Protocol 2: Preclinical Rodent Model

Rodent studies provide comprehensive data on distribution across multiple organs [1].

  • Animal Model: Laboratory rats.
  • Dosing: Single oral administration of this compound (e.g., 100 mg/kg or 200 mg/kg).
  • Tissue Collection: At predetermined time points post-administration, serum and tissues (e.g., lung, liver, heart, kidney, thyroid, adipose, muscle, brain) are collected.
  • Drug Quantification: Concentrations of this compound and its metabolite in serum and tissues are determined using High-Performance Liquid Chromatography (HPLC) [1].

This compound's Multi-Compartment Distribution Model

The distribution process of this compound in the body occurs in distinct phases, moving from the bloodstream into a large deep compartment. The following diagram illustrates this multi-compartment distribution model and the associated experimental methods for studying it.

amiodarone_distribution This compound Multi-Compartment Distribution and Study Methods Oral / IV Dose Oral / IV Dose Central Compartment\n(Blood/Plasma) Central Compartment (Blood/Plasma) Oral / IV Dose->Central Compartment\n(Blood/Plasma) Absorption Peripheral Compartment\n(Muscles, Brain, Thyroid) Peripheral Compartment (Muscles, Brain, Thyroid) Central Compartment\n(Blood/Plasma)->Peripheral Compartment\n(Muscles, Brain, Thyroid)  Phase 2: ~7 days Deep Compartment\n(Adipose Tissue, Lungs, Liver) Deep Compartment (Adipose Tissue, Lungs, Liver) Central Compartment\n(Blood/Plasma)->Deep Compartment\n(Adipose Tissue, Lungs, Liver)  Phase 3: ~4 weeks Human Study:\nAdipose Tissue Needle Aspiration Human Study: Adipose Tissue Needle Aspiration Deep Compartment\n(Adipose Tissue, Lungs, Liver)->Human Study:\nAdipose Tissue Needle Aspiration Method A Preclinical Study:\nRodent Tissue Assay Preclinical Study: Rodent Tissue Assay Deep Compartment\n(Adipose Tissue, Lungs, Liver)->Preclinical Study:\nRodent Tissue Assay Method B LC/MS/MS Analysis LC/MS/MS Analysis Human Study:\nAdipose Tissue Needle Aspiration->LC/MS/MS Analysis HPLC Analysis HPLC Analysis Preclinical Study:\nRodent Tissue Assay->HPLC Analysis

This compound distribution follows a three-phase, multi-compartment model [3] [4]:

  • Phase 1 (Central Distribution): Initial distribution within the vascular system occurs within approximately 24 hours.
  • Phase 2 (Peripheral Distribution): Over the next 7 days, the drug distributes into solid organs like muscles, brain, and thyroid.
  • Phase 3 (Deep Compartment Distribution): Over about 4 weeks, this compound accumulates in highly lipophilic tissues, primarily adipose tissue, as well as the lungs and liver. This deep compartment acts as a massive reservoir [3] [4].

Key Insights for Research and Development

  • Elimination follows the reverse path, mobilizing slowly from the deep compartment, leading to a remarkably long terminal half-life of 50-60 days [3] [4].
  • The active metabolite desethylthis compound also accumulates in tissues and contributes to the drug's overall activity and toxicity profile [3] [1].
  • Adipose tissue concentrations correlate with plasma levels but do not show evidence of "excessive" accumulation beyond what is expected from the maintenance dose [2].
  • The lung exhibits uniquely high affinity, with tissue-to-plasma concentration ratios significantly higher than other organs, suggesting specific binding sites or uptake mechanisms [1].

References

amiodarone elimination hepatic metabolism biliary excretion

Author: Smolecule Technical Support Team. Date: February 2026

Primary Elimination Pathways of Amiodarone

The table below summarizes the key processes involved in the elimination of this compound.

Process Description Key Enzymes/Proteins Involved Primary Excretion Route & Percentage
Metabolism Extensive hepatic metabolism, primarily via CYP450 enzymes and alcohol dehydrogenase. [1] [2] [3] CYP3A4, CYP2C8, Alcohol Dehydrogenase [1] [4] Information not provided in search results
Biliary Excretion The parent drug and its metabolites are actively secreted into the bile and eliminated through the feces. [1] [2] [4] Information not provided in search results >90% of administered dose [4]
Renal Excretion Plays a negligible role; minimal unchanged drug in urine. [2] [5] [6] Information not provided in search results <1% of administered dose [5] [6]

The central role of the liver in processing this compound is illustrated in the following workflow:

G A Oral/IV this compound B Portal Vein / Systemic Circulation A->B C Uptake by Hepatocyte B->C D Hepatic Metabolism C->D E Phase I Metabolism D->E F Phase II Metabolism D->F G Formation of Metabolites E->G F->G H Biliary Secretion G->H J Minor Renal Excretion (<1%) G->J I Feces H->I K Urine J->K

Overview of this compound's hepatic processing and elimination.

Detailed Metabolic Pathways and Metabolite Identification

This compound's metabolism involves multiple pathways, generating a diverse range of metabolites.

Phase I Metabolic Pathways

The major Phase I reactions include:

  • N-dealkylation: This is the primary pathway, catalyzed mainly by CYP3A4 and CYP2C8, producing the major active metabolite, mono-N-desethylthis compound (MDEA or DEA). [1] [4]
  • ω-Carboxylation: A novel and significant pathway identified in human bile. [3] This reaction is mediated by alcohol dehydrogenase in the human liver S9 fraction, leading to the formation of ω-carboxylate this compound, which was found to be a major metabolite alongside MDEA. [3]
  • Other Minor Pathways: These include hydroxylation (e.g., 2-hydroxylthis compound, 3'-hydroxylthis compound), dealkylation, and deiodination. [3]
Phase II Metabolic Pathways
  • Glucuronidation: Phase I metabolites can undergo further conjugation, such as glucuronidation, to form Phase II metabolites. Eleven such metabolites were identified in human bile. [3]

The following diagram illustrates the relationships between these metabolic pathways and the key enzymes involved:

G A This compound B Phase I Metabolism A->B C N-Dealkylation B->C D ω-Carboxylation B->D E Other Pathways (Hydroxylation, Deiodination) B->E F CYP3A4 / CYP2C8 C->F G Alcohol Dehydrogenase D->G J Various Hydroxylated & Other Metabolites E->J H Mono-N-desethylthis compound (MDEA) (Active Metabolite) F->H I ω-Carboxylate this compound (Major Metabolite) G->I K Phase II Conjugation (e.g., Glucuronidation) H->K I->K J->K L Conjugated Metabolites (Ready for Biliary Excretion) K->L

Key metabolic pathways and enzymes for this compound.

Experimental Protocol for Metabolite Identification

The following methodology, adapted from a key research study, details how to identify this compound metabolites in human bile. [3]

Objective: To identify the structures of this compound metabolites in human bile using Ultraperformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS).

Materials:

  • Bile Samples: Collected from patients with T-tube drainage after oral administration of this compound.
  • In Vitro Systems: Human liver microsomes (HLMs) and human liver S9 fraction.
  • Inhibitor: 4-methylpyrazole (an alcohol dehydrogenase inhibitor).
  • Equipment: UPLC-Q/TOF MS system.
  • Standards: Authentic standards for metabolites (e.g., from microbial transformation) for confirmation. [3]

Procedure:

  • Sample Preparation: Process bile samples, HLMs, and S9 incubation mixtures for analysis.
  • Chromatographic Separation:
    • Use an UPLC system to separate the components.
    • Employ a suitable C18 column and a gradient elution with a mobile phase of water and acetonitrile (both containing formic acid). [3]
  • Mass Spectrometric Analysis:
    • Analyze the eluate using Q/TOF MS with electrospray ionization (ESI) in positive ion mode.
    • Collect high-resolution mass data for precise molecular formula assignment and structural elucidation.
  • In Vitro Incubation:
    • Incubate this compound with HLMs and S9 fraction separately.
    • In the S9 experiment, add the inhibitor 4-methylpyrazole to specific samples to probe enzyme involvement. [3]
  • Metabolite Identification:
    • Compare the MS and MS/MS spectra of the samples with the parent drug.
    • Identify metabolites by looking for characteristic mass shifts (e.g., +16 for hydroxylation, -28 for deethylation).
    • Confirm structures by matching retention times and fragmentation patterns with authentic standards when available. [3]
  • NMR Confirmation: For novel or major metabolites like ω-carboxylate this compound, isolate the compound from bile and confirm its chemical structure using ¹H NMR spectroscopy. [3]

Key Pharmacokinetic Parameters for Researchers

The table below consolidates critical quantitative data essential for modeling and drug development.

Parameter Value / Range Significance & Context
Bioavailability 22% - 86% (average 35-65%) [1] [2] [5] Highly variable and erratic; enhanced 2.3 to 3.8-fold by high-fat meals. [1] [7]
Elimination Half-life 58 days (range 15-142 days) [1] [8] [9] Extremely long due to deep tissue storage; dictates a very slow onset/offset of action.
Volume of Distribution ~60 L/kg (mean, highly variable) [1] [4] Massive distribution, indicating extensive tissue binding far exceeding plasma volume.
Protein Binding ~96% [1] [8] Primarily to albumin and lipoproteins; indicates high plasma binding.
Total Body Clearance 0.10 - 0.77 L/min (after IV dose) [1] [5] Relatively low clearance, consistent with the long half-life.

Critical Considerations for Drug Development

  • Active Metabolite: The major metabolite, desethylthis compound (DEA), is pharmacologically active and accumulates in tissues, contributing to both efficacy and toxicity. [1] [4] [7] Its half-life can be even longer than the parent drug. [6]
  • Enzyme Inhibition: this compound is a strong inhibitor of several CYP450 enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) and the P-glycoprotein transport system. [4] This property is a primary driver of its numerous and clinically significant drug-drug interactions.
  • Tissue Accumulation: The drug's high lipophilicity leads to massive accumulation in adipose tissue, liver, lungs, and other organs. [1] [7] This "deep compartment" acts as a reservoir, explaining the long half-life and the persistence of effects and toxicity long after discontinuation.

References

amiodarone loading dose and maintenance dose protocol

Author: Smolecule Technical Support Team. Date: February 2026

Amiodarone Dosing Protocols: Loading and Maintenance

This compound is a potent Class III antiarrhythmic agent with complex pharmacokinetics, necessitating a multi-phase dosing strategy involving loading and maintenance doses to achieve rapid therapeutic effect while minimizing toxicity [1] [2]. The tables below summarize the standardized dosing regimens for intravenous (IV) and oral administration.

Table 1: Intravenous (IV) this compound Dosing Protocols

Indication Loading Dose Maintenance Infusion Maximum Dose & Notes
Life-threatening Ventricular Arrhythmias (VF/pulseless VT) [1] [3] 300 mg IV/IO push (single dose) [1]. Not applicable immediately after bolus. If rhythm stabilizes, follow regimen for stable VT below. For refractory VF/pVT, a subsequent 150 mg IV push may be given [3].
Stable Wide-Complex Tachycardia / Recurrent VT [1] [3] 150 mg IV over 10 minutes [1]. After initial load: 1 mg/min for 6 hours, then 0.5 mg/min for the subsequent 18 hours [1] [3]. Initial infusion rate should not exceed 30 mg/min [3]. Mean doses >2100 mg in first 24h increase hypotension risk [3].
Atrial Fibrillation (Rhythm Control) [1] 150 mg IV over 10 minutes. After initial load: 1 mg/min for 6 hours, then 0.5 mg/min for 18 hours. May be reduced to 0.25 mg/min after 24 hours if needed. An alternative regimen for rate control is a 300 mg dose over 1 hour, followed by an infusion of 10-50 mg/h for 24 hours [1].

Table 2: Oral this compound Dosing Protocols

Indication Loading Dose (Oral) Maintenance Dose (Oral) Notes
Life-threatening Ventricular Arrhythmias [1] [3] 800 - 1600 mg/day in divided doses for 1 to 3 weeks (or until adequate control/ side effects occur) [1] [3]. After loading: 600 - 800 mg/day for one month, then 400 mg/day [1] [3]. Doses ≥1000 mg/day should be divided. Total daily dose is typically given once daily or in two divided doses with meals to improve GI tolerance [1] [3].
Atrial Fibrillation [1] [2] 600 - 800 mg/day in divided doses until a total of 10 g has been administered [2]. 200 mg/day [2] or 100 - 200 mg/day [1]. Lower maintenance doses (100-200 mg/day) are commonly used and are associated with a better safety profile [1] [4].

Experimental Protocol for In-Vivo Efficacy and Safety Studies

This protocol outlines a methodology for evaluating the antiarrhythmic efficacy and long-term safety of this compound in a pre-clinical setting, adaptable for comparative studies with novel compounds.

1. Objective: To determine the efficacy of this compound in suppressing induced arrhythmias and to characterize its chronic toxicity profile related to pulmonary, hepatic, and thyroid function.

2. Test System: Animal models susceptible to electrically or pharmacologically induced ventricular tachyarrhythmias. Models with impaired cardiac function (e.g., post-myocardial infarction) may be used for greater clinical translatability.

3. Formulation and Administration:

  • Test Article: this compound hydrochloride.
  • Vehicle: For IV studies, use a compatible solvent per manufacturer instructions. For oral gavage, prepare a suspension in 0.5% carboxymethylcellulose (CMC).
  • Route: Intravenous and oral gavage.
  • Dosing Groups: Include vehicle control, reference compound (e.g., another Class III antiarrhythmic), and at least three dose levels of this compound.

4. Experimental Workflow: The following diagram illustrates the key phases and decision points in a comprehensive this compound study protocol.

cluster_phase1 Phase 1: Acute Efficacy cluster_phase2 Phase 2: Chronic Safety cluster_phase3 Phase 3: Maintenance Start Study Initiation Phase1 Acute Dosing & Efficacy Phase Start->Phase1 Phase2 Chronic Dosing & Safety Phase Phase1->Phase2 Phase3 Transition & Maintenance Phase2->Phase3 End Terminal Analysis Phase3->End A1 IV Bolus: 5 mg/kg over 10 min A2 Arrhythmia Induction & ECG Monitoring A1->A2 A3 Analyze: Time to sinus rhythm % arrhythmia suppression A2->A3 B1 Oral Loading Dose: 50 mg/kg/day for 2 wks B2 Serial Blood Sampling: LFTs, TFTs, KL-6 (if applicable) B1->B2 B3 Monitor: Weight, Behavior, Clinical Signs B2->B3 C1 Oral Maintenance Dose: 25 mg/kg/day for 4+ wks C2 Continue Safety Monitoring and Functional Tests C1->C2

5. Key Measurements and Data Collection:

  • Efficacy Endpoints (Acute Phase): Time to conversion to sinus rhythm, percentage reduction in arrhythmia burden, changes in action potential duration (APD) and effective refractory period (ERP) [1].
  • Pharmacokinetic (PK) Sampling: Collect plasma at multiple time points post-dose to determine C~max~, T~max~, AUC, and half-life, correlating levels with electrophysiological effects [1].
  • Safety and Toxicity Monitoring (Chronic Phase):
    • Pulmonary: Measure serum KL-6 levels at baseline and every 3 months as a sensitive biomarker for interstitial pneumonia; perform histopathological examination of lung tissue at endpoint [5].
    • Hepatic: Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Hepatotoxicity is indicated by levels rising to >3 times the upper limit of normal [3].
    • Thyroid: Monitor Thyroid-Stimulating Hormone (TSH), Free T4, and Free T3 at baseline and periodically. This compound-induced hypothyroidism or thyrotoxicosis are known side effects [2] [6].
    • Ocular: Slit-lamp examination for corneal microdeposits at endpoint [2].

Critical Considerations for Pre-Clinical and Clinical Development

  • Dose-Dependent Toxicity: Emphasize the use of the lowest effective dose. Recent meta-analyses show that very-low-dose this compound (≤100 mg/day) has a significantly improved safety profile, with a pooled incidence of side effects requiring discontinuation as low as 2% [4]. Studies using 50 mg/day have shown maintained efficacy for atrial fibrillation with minimal toxicity [5].
  • Protocol-Driven Monitoring: Implement an automated, protocol-driven monitoring system for long-term studies. Robotic Process Automation (RPA) can standardize laboratory surveillance (e.g., thyroid and liver function tests every 3-6 months), improving detection rates of adverse effects compared to manual methods [6].
  • Informed Transition Strategy: Develop clear protocols for transitioning from IV to oral therapy based on duration of infusion. For example, after IV therapy for >3 weeks, a maintenance oral dose of 400 mg daily is appropriate, while a shorter IV course requires a higher initial oral dose [3].

References

intravenous amiodarone ACLS algorithm ventricular fibrillation

Author: Smolecule Technical Support Team. Date: February 2026

ACLS Algorithm and Dosage for VF/pVT

In the ACLS algorithm for VF and pulseless VT, amiodarone is indicated after initial shocks and vasopressors have failed to achieve Return of Spontaneous Circulation (ROSC) [1] [2].

Standard Dosing Protocol:

  • Initial Dose: 300 mg IV/IO push after the second dose of epinephrine (typically after the 3rd or 4th shock) [1] [3] [2].
  • Second Dose (if refractory): 150 mg IV/IO may be administered once after the next cycle of CPR and defibrillation if the arrhythmia persists [3] [2].
  • Maximum Cumulative Dose: The maximum cumulative dose in a 24-hour period should generally not exceed 2.2 grams [3].

Table 1: Intravenous this compound in the VF/pVT ACLS Algorithm

Step in Algorithm Action This compound Administration
1 CPR, Defibrillation x1
2 CPR, Vasopressor (Epinephrine)
3 Defibrillation x1
4 CPR, Vasopressor (Epinephrine)
5 Defibrillation x1 300 mg IV/IO push
6+ Continue cycles of CPR & Defibrillation Consider 150 mg IV/IO once

After ROSC or conversion to a perfusing rhythm, a maintenance infusion is often initiated to prevent arrhythmia recurrence [3] [4].

Post-ROSC Maintenance Infusion:

  • Initial Infusion: 1 mg/min for 6 hours.
  • Subsequent Infusion: 0.5 mg/min for the remaining 18 hours or longer as clinically required.
  • The total cumulative dose (bolus + infusion) over 24 hours should be monitored to avoid toxicity [3].

Supporting Clinical Evidence

The use of IV this compound in shock-refractory VF/pVT is supported by evidence showing it improves short-term outcomes.

Table 2: Summary of Key Clinical Evidence for IV this compound

Study Type / Context Key Finding Reference / Population
ACLS Guideline First-choice antiarrhythmic for persistent VF/pVT resistant to CPR, defibrillation, and epinephrine. [5]
Out-of-Hospital Cardiac Arrest Compared to lidocaine, this compound was associated with a higher rate of ROSC and improved survival to hospital admission. [4]
Prophylaxis in Cardiac Surgery In patients with left ventricular hypertrophy, prophylactic IV this compound (150 mg) significantly reduced the incidence of reperfusion VF after aortic cross-clamp release. [6]

Pharmacokinetics, Safety, and Monitoring

This compound is a potent antiarrhythmic but requires careful attention to its pharmacology and safety profile.

Mechanism of Action: this compound is primarily a Class III antiarrhythmic, blocking potassium channels to prolong the action potential and refractory period. It also possesses Class I (sodium channel blockade), Class II (non-competitive beta-blockade), and Class IV (calcium channel blockade) properties [5] [7] [8].

Adverse Reactions by Route of Administration: Real-world pharmacovigilance data indicates that adverse event (AE) profiles and timing differ significantly between intravenous and oral administration [8]:

  • Intravenous: More commonly associated with cardiac (e.g., bradycardia, hypotension) and hepatic AEs. The median time to onset for AEs is 5 days.
  • Oral: More frequently associated with pulmonary and thyroid toxicity. The median time to onset for AEs is 74 days.
  • In a large real-world study, low-dose this compound was generally well-tolerated, with the most common adverse effect being bradycardia/conduction disturbance (9.5%). The duration of therapy was an independent predictor for adverse effects [9].

Drug Interactions: this compound inhibits cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4) and P-glycoprotein [5]. This significantly increases plasma levels of:

  • Warfarin: Potentiates anticoagulant effect; monitor INR closely.
  • Digoxin: Can double digoxin levels; reduce digoxin dose by 50% and monitor levels [5] [4].
  • Patients should avoid grapefruit juice as it can inhibit this compound metabolism [5].

Experimental Protocol for Preclinical & Clinical Research

For researchers investigating this compound or novel antiarrhythmics, the following protocol from a clinical trial serves as a robust methodological template [6].

Objective: To evaluate the efficacy of prophylactic intravenous this compound in reducing reperfusion Ventricular Fibrillation (rVF) after aortic cross-clamp (ACC) release in patients with left ventricular hypertrophy (LVH) undergoing open-heart surgery.

Study Design:

  • Type: Prospective, randomized, double-blind, placebo-controlled trial.
  • Population: Adults (18-75 years) with LVH scheduled for open-heart surgery (e.g., valve replacement). Key exclusion criteria included pre-existing use of Class I/III antiarrhythmics, significant QT prolongation, low ejection fraction (<40%), and thyroid/liver/pulmonary dysfunction.

Methodology:

  • Randomization & Blinding: Patients were randomized 1:1 to receive either this compound or an identical volume of normal saline (placebo). An unblinded pharmacist prepared the study drug, which was administered by blinded clinicians.
  • Intervention: 150 mg of this compound diluted in 20 ml of normal saline was administered via a central venous line using an infusion pump over 15 minutes. The infusion began 30 minutes before the scheduled release of the ACC.
  • Anesthesia & Surgery: Standard general anesthesia and cardiopulmonary bypass (CPB) procedures were followed. Myocardial protection was achieved with cold cardioplegia.
  • VF Management Protocol: A standardized, step-wise defibrillation protocol was used if VF occurred after ACC release, starting with low-energy (20J) internal defibrillation and escalating energy/rescue medication (esmolol, lidocaine, additional this compound) if needed.
  • Outcome Measures:
    • Primary: Incidence of VF within 10 minutes of ACC release.
    • Secondary: Duration of VF, number of defibrillation attempts, total defibrillation energy required, and hemodynamic parameters (heart rate, blood pressure, vasoactive drug requirements).

The following workflow diagram visualizes the experimental design.

Start Patient Enrollment & Screening (n=54) Randomize Randomization (1:1) Start->Randomize GroupA Group A (this compound) n=27 Randomize->GroupA GroupP Group P (Placebo) n=27 Randomize->GroupP DrugA Intervention: 150 mg this compound IV over 15 min GroupA->DrugA DrugP Intervention: Placebo (Normal Saline) over 15 min GroupP->DrugP ACC Aortic Cross-Clamp Release DrugA->ACC 30 min pre-release DrugP->ACC 30 min pre-release Measure Outcome Measurement: - VF Incidence - VF Duration - Defibrillation Energy ACC->Measure

Key Considerations for Research & Development

  • Route of Administration: The choice between IV and oral formulation is context-dependent. IV is for acute, immediate life-threatening arrhythmias, while oral is for long-term maintenance. Their toxicity profiles differ, which is crucial for designing long-term safety studies [8].
  • Combination Therapy: In patients with an Implantable Cardioverter-Defibrillator (ICD), this compound is frequently used as an adjunct to reduce the frequency of appropriate shocks from recurrent VT/VF [5] [4].
  • Therapeutic Index: this compound has a narrow therapeutic index. The principle of "lowest effective dose" should guide dosing strategies in both clinical practice and trial design to minimize organ toxicity [4] [9].

Conclusion

Intravenous this compound remains a critical, evidence-based intervention for terminating shock-refractory VF and pulseless VT within the ACLS framework. Its complex pharmacology, characterized by multi-channel blockade, demands careful attention to dosing, administration routes, and drug interactions. Future research should continue to refine its use and explore its role alongside non-pharmacological therapies like ICDs.

References

Comprehensive Application Notes and Protocols: Amiodarone for Atrial Fibrillation in Rate versus Rhythm Control Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Atrial fibrillation (AF) represents the most common clinically significant cardiac arrhythmia worldwide, accounting for approximately one-third of hospitalizations due to rhythm disturbances and affecting about 1% of the adult population. The management of AF primarily centers around two fundamental strategies: rate control (controlling ventricular response rate while remaining in AF) and rhythm control (restoring and maintaining sinus rhythm). For decades, the preference leaned toward rate control due to concerns about antiarrhythmic drug toxicity and early clinical trials demonstrating its non-inferiority. However, recent evidence from trials such as EAST-AFNET 4 has shifted this paradigm, showing that early rhythm control initiated within one year of AF diagnosis is associated with reduced risks of cardiovascular death, stroke, and hospitalization for heart failure or acute coronary syndrome [1].

Amiodarone occupies a unique position in AF management due to its efficacy profile and complex pharmacology. While formally approved by the FDA specifically for life-threatening ventricular arrhythmias, this compound is widely used off-label for both rate and rhythm control in AF, particularly in patients with structural heart disease or heart failure where other antiarrhythmics are contraindicated [2]. Its use requires careful consideration of risk-benefit ratios due to potentially serious extracardiac toxicities and new evidence regarding mortality risks compared to other antiarrhythmic agents [3]. These application notes provide comprehensive information on this compound's mechanisms, clinical applications, and experimental protocols to support researchers and drug development professionals in optimizing its therapeutic use.

Clinical Applications and Dosing Strategies

Rate Control versus Rhythm Control: Current Evidence

The debate between rate and rhythm control strategies has evolved significantly with emerging clinical evidence:

  • Evidence Supporting Rate Control: Early trials including AFFIRM, RACE, PIAF, and STAF demonstrated that rate control was not inferior to rhythm control regarding mortality, with lower hospitalization rates and fewer adverse drug effects [1]. This approach remains preferred for asymptomatic patients, elderly individuals, those with long-standing AF, and patients with markedly enlarged left atria.

  • Evidence Supporting Rhythm Control: Recent trials including EAST-AFNET 4 have demonstrated that early rhythm control reduces cardiovascular deaths, strokes, and heart failure hospitalizations [1]. The Get With The Guidelines—Heart Failure registry showed rhythm control was associated with lower 1-year mortality in patients ≥65 years with AF and heart failure with preserved ejection fraction [1]. Catheter ablation has emerged as a particularly effective rhythm control strategy, demonstrating superiority over drug therapy in specific populations such as those with heart failure with reduced ejection fraction (CASTLE-AF, AATAC trials) [1].

Table 1: Summary of Key Clinical Trials Comparing Rate versus Rhythm Control Strategies

Trial Design Population Key Findings
AFFIRM [1] RCT, 4060 patients AF, mean age 70 No survival difference; fewer hospitalizations with rate control
EAST-AFNET 4 [1] RCT, 2789 patients Early AF (<1 year) + CV risk factors Lower CV death, stroke, HF hospitalization with rhythm control
CASTLE-AF [1] RCT, 363 patients AF + HFrEF Lower mortality and HF hospitalization with ablation vs medical therapy
AATAC [1] RCT, 203 patients Persistent AF + HF Higher sinus rhythm maintenance with ablation vs this compound (70% vs 34%)
This compound Dosing and Administration Protocols

This compound's pharmacokinetic profile is notable for its variable absorption (22%-86% bioavailability), extensive tissue distribution due to high lipophilicity, and exceptionally long half-life (several weeks) that necessitates loading doses and complicates titration [2]. The following structured dosing protocols are recommended:

  • Oral Loading for Rhythm Control: Initiate with 600-800 mg daily in divided doses for 1-3 weeks until therapeutic effect or maximum of 10g total load, then reduce to 200-400 mg daily maintenance [2] [4]. Administration with meals enhances absorption and reduces gastrointestinal intolerance.

  • Intravenous Protocol for Acute Care: For urgent rhythm control, administer 150 mg IV over 10 minutes, followed by continuous infusion of 1 mg/min for 6 hours, then 0.5 mg/min for subsequent 18 hours [2]. For rate control in rapid AF, 300 mg IV over 1 hour followed by 10-50 mg/h for 24 hours [2].

  • Special Population Considerations: In hepatic impairment, dosage reduction is recommended; no adjustment is needed for renal impairment or dialysis [2]. For pediatric patients (all off-label), reference institutional PALS guidelines, typically 5-10 mg/kg daily orally for supraventricular arrhythmias [2].

Table 2: Mortality Risk Associated with this compound Versus Other Antiarrhythmic Drugs

Parameter This compound Group Other AADs Group Hazard Ratio (95% CI)
All-cause mortality (overall) [3] 10.2% 3.6% 2.88 (2.64-3.15)
All-cause mortality (women) [3] 12.1% 3.7% 3.38 (2.89-3.95)
All-cause mortality (men) [3] 9.4% 3.6% 2.56 (2.30-2.85)
Mortality in AF + heart failure [3] Increased Reference Significantly elevated
Mortality in AF + myocardial infarction [3] Increased Reference Significantly elevated

Molecular Mechanisms of Action

Electrophysiological Actions

This compound exhibits complex multi-channel blocking effects that underlie its efficacy in both rate and rhythm control:

  • Primary Class III Activity: As a class III antiarrhythmic agent, this compound primarily blocks potassium rectifier currents (I(_Kr), I(_Ks)) responsible for cardiac repolarization during phase 3 of the action potential. This increases action potential duration and prolongs the effective refractory period in cardiac myocytes, reducing excitability and disrupting reentry circuits that sustain tachyarrhythmias [2]. Electrocardiographically, these effects manifest as prolongation of the QRS duration and QT interval [2].

  • Multi-Channel Blockade: Unlike other class III agents, this compound has additional effects including beta-adrenergic receptor blockade (beta-1), calcium channel blockade, and sodium channel inhibition [2]. These contribute to its ability to slow sinus node automaticity, reduce AV node conduction velocity, and suppress ectopic pacemaker activity, making it effective for both atrial and ventricular arrhythmias.

  • Metabolite Activity: The major metabolite, desethylthis compound (DEA), possesses independent antiarrhythmic properties and accumulates during chronic therapy, contributing to the overall pharmacologic effect [4]. The relationship between plasma concentrations of this compound/DEA and clinical effect is not well established, making routine therapeutic drug monitoring of limited utility [4].

Novel Immunomodulatory and Anti-inflammatory Mechanisms

Emerging research has revealed that this compound possesses significant immunomodulatory properties that may contribute to its therapeutic effects in inflammation-driven arrhythmogenesis:

  • T-Lymphocyte Modulation: this compound dose-dependently inhibits production of key inflammatory cytokines including IL-2, IL-4, TNF-α, and IFN-γ in activated human T-cells [5]. It also suppresses expression of T-cell activation markers CD25 (IL-2 receptor alpha) and CD69 [5]. These effects are mediated through downregulation of the transcription factors activator protein-1 (AP-1) and nuclear factor kappa-B (NF-κB), master regulators of inflammatory gene expression.

  • Signaling Pathway Inhibition: Molecular investigations demonstrate that this compound reduces activation of c-Jun NH2-terminal protein kinase (JNK) and P38 mitogen-activated protein kinase (MAPK), critical components of AP-1 signaling [5]. Additionally, it suppresses stimulus-induced I-kappa-B-alpha degradation, preventing NF-κB nuclear translocation and DNA binding [5].

  • Toll-like Receptor 3 Inhibition: Recent research shows this compound selectively inhibits the TLR3-mediated NF-κB signaling pathway by blocking organelle acidification, thereby reducing expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) in endothelial cells stimulated by viral mimetics [6]. This specific anti-inflammatory action may be particularly relevant in infection-associated arrhythmogenesis.

G cluster_external External Stimuli cluster_membrane Membrane Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Transcription cluster_effect Inflammatory Effects A Viral RNA/Poly(I:C) C TLR3 A->C B T-cell Activation Signals D T-cell Receptor B->D E Organelle Acidification C->E F JNK/P38 MAPK Activation D->F G I-κBα Degradation D->G I NF-κB Nuclear Translocation E->I H AP-1 DNA Binding F->H G->I J Cytokine Production (IL-2, TNF-α, IFN-γ) H->J I->J K Adhesion Molecule Expression (ICAM-1, VCAM-1) I->K Amio This compound Inhibition Amio->E Amio->F Amio->G

Diagram 1: this compound's immunomodulatory signaling pathways. This compound inhibits multiple signaling cascades (red arrows) that converge on AP-1 and NF-κB transcriptional activity, resulting in reduced inflammatory cytokine production and adhesion molecule expression.

Diagram 2: this compound's multi-channel blocking electrophysiological profile. This compound exhibits properties of all four Vaughan Williams antiarrhythmic classes, contributing to its efficacy in both rhythm control (primarily through K+ and Na+ channel blockade) and rate control (primarily through Ca2+ channel and β-adrenergic blockade).

Experimental Protocols and Methodologies

In Vitro Assessment of Immunomodulatory Effects
4.1.1 T-Cell Isolation and Activation Protocol

This protocol details the isolation of human primary T-cells and assessment of this compound's immunomodulatory effects:

  • Primary T-Cell Isolation: Collect peripheral blood mononuclear cells (PBMCs) from healthy human volunteers (30-60 years old) using density gradient centrifugation (Ficoll-Paque). Incubate PBMCs with antibodies (anti-DR/L243, anti-CD11b/OKM1, anti-Mac1/LM2) for 30 minutes at 4°C, then wash with medium containing 0.1% FBS. Remove antibody-stained cells using magnetic beads conjugated with goat anti-mouse IgG. Repeat procedure to achieve >98% purity of CD3+ T-cells as verified by flow cytometry [5].

  • T-Cell Activation and this compound Treatment: Resuspend purified T-cells at 1×10^6 cells/mL in complete culture medium. Activate cells using: 5-20 ng/mL phorbol 12-myristate 13-acetate (PMA) + 1 µM ionomycin OR 10 µg/mL immobilized anti-CD3 mAb (OKT3) + 1 µg/mL soluble anti-CD28 mAb. Prepare this compound stock solution in ethanol and add to cultures at final concentrations of 1-5 µM simultaneously with activation stimuli. Include vehicle control (ethanol alone) and unstimulated control [5].

  • Cytotoxicity Assessment: Perform parallel cytotoxicity assays using: (1) Lactate dehydrogenase (LDH) release measurement according to manufacturer instructions (Roche), with calculation: % cytotoxicity = [(sample - medium control)/(high control - medium control)] × 100, where high control = cells treated with 1% Triton X-100; (2) MTT assay: incubate cells with/without this compound for 24h, add 25µL MTT (5mg/mL), incubate 2h at 37°C, add 100µL lysis buffer (20% SDS, 50% DMF), incubate 6h at 37°C, measure reduced MTT crystals with ELISA reader [5].

4.1.2 Cytokine Production Measurement
  • ELISA Protocol: Coat 96-well plates with anti-cytokine capture antibodies (100µL at 4µg/mL in PBS, pH 7.3) overnight at room temperature. Wash plates 3× with PBS-T (PBS + 0.05% Tween-20), then block with 1% BSA, 5% sucrose, 0.05% NaN3 in PBS for ≥1h. After washing, add 100µL cell culture supernatant to each well and incubate 24h. Wash plates, add biotinylated detection antibodies (100µL at 12.5ng/mL), incubate 2h at room temperature. Wash, add streptavidin-HRP (1:2000 dilution), incubate 20min. After final wash, add substrate (1:1 H2O2:tetramethylbenzidine), measure absorbance [5].

  • Flow Cytometry for Activation Markers: Harvest cells after 24-48h treatment, wash with PBS, stain with fluorochrome-conjugated antibodies against CD25, CD69, and appropriate isotype controls for 30min at 4°C. Analyze using flow cytometry with acquisition of ≥10,000 events per sample. Calculate percentage of positive cells and mean fluorescence intensity compared to controls [5].

NF-κB and AP-1 Signaling Assays
4.2.1 Electrophoretic Mobility Shift Assay (EMSA)
  • Nuclear Extract Preparation: Harvest 2×10^7 cells after treatment, wash with ice-cold PBS, resuspend in 400µL hypotonic buffer (10mM HEPES pH7.9, 10mM KCl, 0.1mM EDTA, 0.1mM EGTA, 1mM DTT, protease inhibitors). Incubate 15min on ice, add 25µL 10% NP-40, vortex 10sec. Centrifuge 30sec at 12,000×g, collect nuclear pellet. Resuspend in 50µL high-salt buffer (20mM HEPES pH7.9, 400mM NaCl, 1mM EDTA, 1mM EGTA, 1mM DTT, protease inhibitors), rock 15min at 4°C. Centrifuge 5min at 12,000×g, collect supernatant (nuclear extract) [5].

  • DNA Binding Reaction: Prepare 32P-end-labeled double-stranded oligonucleotides containing consensus AP-1 or NF-κB binding sequences. Incubate 5-10µg nuclear extract with 0.5-1ng labeled probe in binding buffer (10mM Tris pH7.5, 50mM NaCl, 1mM DTT, 1mM EDTA, 5% glycerol, 2µg poly(dI-dC)) for 20min at room temperature. For competition assays, include 100-fold excess unlabeled probe; for supershift assays, preincubate with specific antibodies [5].

  • Gel Electrophoresis and Detection: Load samples on 4% non-denaturing polyacrylamide gel in 0.5× TBE, electrophorese at 150V until dye front migrates appropriate distance. Dry gel, expose to phosphorimager screen or X-ray film, visualize DNA-protein complexes [5].

4.2.2 Luciferase Reporter Gene Assay
  • Plasmids and Transfection: Use luciferase reporter vectors containing multiple AP-1 or NF-κB binding sites upstream of minimal promoter. Culture Jurkat T-cells or other appropriate cell lines in complete medium. Transfect cells using lipofection or electroporation with reporter construct and internal control (e.g., Renilla luciferase under constitutive promoter) [5].

  • Treatment and Measurement: 24h post-transfection, treat cells with this compound (1-5µM) and appropriate stimuli (PMA/ionomycin or TNF-α). Harvest cells after 6-8h, lyse in passive lysis buffer. Measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system. Normalize firefly luciferase activity to Renilla activity for transfection efficiency [5].

4.2.3 Western Blot Analysis of Signaling Intermediates
  • Protein Extraction and Quantification: Lyse cells in RIPA buffer (50mM Tris pH8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors. Centrifuge at 12,000×g for 15min at 4°C, collect supernatant. Quantify protein using BCA assay [5].

  • Immunoblotting: Separate 20-50µg protein by SDS-PAGE, transfer to PVDF membrane. Block with 5% non-fat milk in TBST, incubate with primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-I-κBα, and loading control) overnight at 4°C. Wash, incubate with HRP-conjugated secondary antibodies, develop with enhanced chemiluminescence. Quantify band intensities using densitometry [5].

Safety Profiles and Comparative Drug Analysis

Adverse Effect Monitoring and Management

This compound's efficacy must be balanced against its substantial toxicity profile, which affects multiple organ systems and is often dose- and duration-dependent:

  • Pulmonary Toxicity (2-17%): Ranges from subacute cough to progressive pulmonary fibrosis. Monitor with chest radiography and pulmonary function tests including DLCO. Discontinue this compound and consider corticosteroid therapy for significant toxicity [4].

  • Thyroid Dysfunction: Hypothyroidism (6%) is more common than hyperthyroidism (2%). Monitor free T4 and TSH levels every 6 months. Hypothyroidism may be managed with levothyroxine supplementation while continuing this compound; hyperthyroidism may require antithyroid drugs or discontinuation of this compound [4].

  • Hepatic Toxicity (15%): Monitor liver enzyme levels at least every 6 months. Discontinuation should be considered when enzyme levels exceed 3 times normal [4].

  • Ocular Effects: Corneal microdeposits occur in >90% of long-term users but rarely affect vision; optic neuropathy may occur rarely [4].

  • Dermatological Effects: Photosensitivity (4-9%) and bluish skin discoloration (<9%) are common [4].

Table 3: Adverse Effect Profile and Monitoring Recommendations for this compound

Organ System Adverse Effect Frequency Monitoring Method Management
Pulmonary [4] Pulmonary toxicity 2-17% Chest X-ray, PFTs with DLCO Discontinue drug; consider corticosteroids
Endocrine [4] Hypothyroidism 6% Free T4, TSH every 6 months Thyroid hormone supplementation
Endocrine [4] Hyperthyroidism 2% Free T4, TSH every 6 months Antithyroid drugs; consider discontinuing this compound
Hepatic [4] Liver toxicity 15% Liver enzymes every 6 months Consider discontinuing if >3× ULN
Ocular [4] Corneal microdeposits >90% Slit-lamp examination None required
Ocular [4] Optic neuropathy Rare Ophthalmologic examination Consider discontinuing
Dermatological [4] Photosensitivity 4-9% Clinical history Sun protection
Cardiac [4] Bradycardia 2-4% ECG, physical examination Reduce dose or discontinue; pacemaker if severe
Cardiac [4] Proarrhythmia <1% ECG Discontinue drug
Comparative Analysis with Other Antiarrhythmic Agents

Recent large-scale observational studies have raised important safety considerations regarding this compound compared to other AADs:

  • Mortality Risk: A 2025 nationwide cohort study of 770,977 new-onset AF patients found this compound was associated with a 2.9-fold increased all-cause mortality compared to other AADs (HR=2.88; 95% CI=2.64-3.15) over 3-year follow-up [3]. This risk was more pronounced in women (HR=3.38) than men (HR=2.56) [3].

  • Comparative Safety Profile: A 2024 meta-analysis of 4 retrospective cohort studies comparing dronedarone versus sotalol found dronedarone was associated with significantly lower rates of cardiovascular hospitalization (pooled HR=0.91) and ventricular arrhythmias (pooled HR=0.77) [7].

  • Drug-Specific Considerations: this compound remains the only recommended AAD for patients with heart failure, as dronedarone is contraindicated and class IC drugs (flecainide, propafenone) may increase mortality in structural heart disease [1] [8]. In the AFFIRM trial, this compound was the most effective drug for maintaining sinus rhythm but was associated with more non-cardiac toxicity [1].

Conclusion and Future Directions

This compound remains a critically important therapeutic option for AF management, particularly in patients with structural heart disease where fewer alternatives exist. Its unique electrophysiological profile encompassing multiple antiarrhythmic classes and its recently characterized immunomodulatory effects provide a multifaceted mechanism of action that distinguishes it from other AADs. However, the recent evidence demonstrating significantly increased mortality risk compared to other AADs, particularly in women and patients with comorbid conditions, necessitates careful risk-benefit assessment before initiation [3].

Future research directions should focus on: (1) Better understanding the mechanisms underlying sex-specific mortality differences; (2) Developing novel this compound analogs that retain efficacy with improved safety profiles; (3) Refining patient selection criteria through biomarker identification and risk stratification tools; (4) Exploring the clinical relevance of this compound's immunomodulatory effects in inflammation-driven arrhythmogenesis. Additionally, the evolving landscape of AF management, with increasing use of catheter ablation as first-line rhythm control therapy, may shift this compound's role toward bridge therapy or use in specific subpopulations unsuitable for ablation.

These application notes and experimental protocols provide researchers and clinicians with comprehensive tools to investigate this compound's mechanisms, optimize its clinical use, and develop improved therapeutic strategies for atrial fibrillation management.

References

Comprehensive Application Notes and Protocols for Amiodarone HPLC Method Development and Validation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Background

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent widely prescribed for the treatment of ventricular and supraventricular tachycardia. Despite its clinical efficacy, the drug faces significant challenges related to its complex impurity profile and narrow therapeutic window (0.5-2.0 μg/mL), necessitating precise analytical methods for quality control and therapeutic drug monitoring. The United States Pharmacopeia (USP) monograph describes a reversed-phase HPLC method for the determination of seven impurities in this compound drug substance, but this method exhibits limitations including column lot-to-lot variability and inconsistent retention behavior for critical impurities. These technical challenges have prompted researchers to develop more robust analytical methods applying advanced approaches such as Quality by Design (QbD) principles to enhance method understanding, control, and reliability [1] [2].

The development of reliable HPLC methods for this compound analysis is crucial for multiple aspects of pharmaceutical development and clinical monitoring. For drug substance analysis, methods must adequately separate and quantify the multiple known impurities associated with this compound synthesis and degradation. For finished products, methods must account for formulation matrix effects and ensure accurate potency determination. In the clinical setting, therapeutic drug monitoring requires sensitive bioanalytical methods capable of quantifying both this compound and its active metabolite, desethylthis compound (DEA), in biological matrices such as plasma. The following application notes and protocols provide detailed methodologies addressing these diverse analytical needs, supported by comprehensive validation data [3].

Quality by Design (QbD) Approach to Method Development

QbD Principles for HPLC Method Development

The Quality by Design (QbD) framework represents a systematic approach to analytical method development that emphasizes scientific understanding and risk management throughout the method lifecycle. According to ICH guidelines Q8-Q11, QbD involves defining the Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), understanding the impact of Critical Method Parameters (CMPs) through risk assessment, and establishing a method design space where method performance is guaranteed. For HPLC methods, CMAs typically include resolution between critical pairs, tailing factor, retention time, and peak capacity, while CMPs encompass mobile phase composition, pH, column temperature, gradient profile, and stationary phase characteristics [1] [2].

Implementing QbD principles for this compound HPLC method development begins with a thorough risk assessment to identify factors most likely to impact method performance. For the analysis of this compound and its impurities, preliminary experiments revealed that the USP method suffered from two significant problems: inconsistent retention times for impurity D between standard and sample solutions, and column lot-to-lot variability resulting in unresolved peaks for impurities A, D, and E. These failures in method robustness indicated that the original method operated in a suboptimal region of the chromatographic parameter space, necessitating systematic optimization through QbD approaches [2].

Experimental Design and Optimization

Table 1: Experimental Variables and Responses for QbD Optimization

Category Parameters Ranges/Roles
Independent Variables Mobile phase pH 4.7-5.1 pH units
Organic composition 60-80%
Column temperature 25-40°C
Critical Responses Resolution (A/D) NLT 2.0
Resolution (D/E) NLT 3.5
Tailing factor NMT 2.0
Retention time Consistent across runs

The QbD-based optimization employed a statistically designed experiment with 21 unique combinations of the critical method parameters. The experimental domain included mobile phase pH (4.7-5.1), organic composition (60-80%), and column temperature (25-40°C). Test solutions consisting of diluent and this compound samples spiked with all known impurities were injected at each condition. Fusion AE software (S-Matrix Corporation) was used for experimental design generation, data modeling, and design space determination. The resulting models established the mathematical relationships between critical parameters and method responses, enabling the identification of robust method conditions [1] [2].

The optimization study revealed that mobile phase pH exerted the most significant influence on the separation of critical peak pairs, particularly impurities A, D, and E. The organic composition primarily affected retention times and overall run time, while column temperature showed moderate effects on both selectivity and efficiency. Through response surface modeling, the design space was defined as the multidimensional region where all method criteria were consistently met. The optimal operating conditions were established within this design space, resulting in a method that exhibited consistent performance across different column lots and instruments. The QbD-optimized method utilized an Atlantis T3 (Waters Corporation) L1 column with a mobile phase consisting of acetonitrile, methanol, and ammonium acetate buffer (pH 5.0) in a gradient elution mode [2].

G Start Define Analytical Target Profile (ATP) A1 Identify Critical Method Attributes (Resolution, Tailing, Retention Time) Start->A1 A2 Risk Assessment: Identify Critical Method Parameters A1->A2 A3 Design of Experiments (21 unique combinations) A2->A3 A4 Execute Experiments and Collect Response Data A3->A4 A5 Statistical Modeling and Design Space Establishment A4->A5 A6 Define Control Strategy and Operational Ranges A5->A6 A7 Method Validation per ICH Guidelines A6->A7

Figure 1: QbD-Based HPLC Method Development Workflow - This diagram illustrates the systematic approach to method development using Quality by Design principles, from initial target profile definition through final method validation

Chromatographic Methods for Drug Substance and Product Analysis

QbD-Optimized USP Method for this compound Impurities

The QbD-optimized method for this compound impurities addresses the limitations of the original USP method while remaining within the allowable changes specified in USP 〈621〉. The method employs an Atlantis T3 column (4.6 mm × 150 mm, 5 μm) maintained at 30°C. The mobile phase consists of a gradient mixture of solvent A (0.02 M ammonium acetate buffer, pH 5.0) and solvent B (acetonitrile:methanol, 80:20 v/v). The gradient program is as follows: 0-5 min (60% B), 5-25 min (60-80% B), 25-35 min (80% B), 35-40 min (80-60% B), with a re-equilibration time of 10 minutes between injections. The flow rate is maintained at 1.0 mL/min with UV detection at 240 nm. The injection volume is 10 μL for both standard and sample solutions [2].

This optimized method successfully resolved all seven USP-specified impurities with consistent retention behavior and minimal column lot-to-lot variability. The system suitability requirements were revised to include resolution between impurities A and D (NLT 2.0) in addition to the USP requirement for resolution between D and E (NLT 3.5), providing more meaningful quality controls. The method demonstrated excellent performance for the quantification of impurities at the 0.1% level relative to the this compound concentration of 5 mg/mL. The improved consistency of impurity D retention time between standard and sample solutions eliminated the quantification errors observed with the original USP method [1] [2].

Simultaneous Determination of Dronedarone and this compound

For the analysis of potential counterfeit products where the lower-cost this compound might be substituted for dronedarone, researchers developed and validated two chromatographic methods. The RP-HPLC method utilizes a BDS Hypersil C18 column (150 × 4.6 mm, 5 μm) with isocratic elution using potassium dihydrogen phosphate buffer with 0.1% triethylamine (pH 6)-methanol (10:90, v/v) at a flow rate of 2.0 mL/min. Detection is performed at 254 nm, providing separation within 10 minutes. The UHPLC method employs an Acclaim RSLC 120 C18 column (100 × 2.1 mm, 2.2 μm) with a mobile phase of potassium dihydrogen phosphate buffer with 0.1% triethylamine (pH 6)-methanol (5:95, v/v) at a flow rate of 1.0 mL/min with the same detection wavelength. Both methods were validated over the concentration range of 5-80 μg/mL for both dronedarone and this compound, demonstrating linearity, accuracy, and precision suitable for quality control applications [4] [5].

Table 2: Chromatographic Conditions for this compound and Related Compounds

Method Parameter QbD-Optimized USP Method Dronedarone/Amiodarone HPLC Dronedarone/Amiodarone UHPLC
Column Atlantis T3 (150 × 4.6 mm, 5 μm) BDS Hypersil C18 (150 × 4.6 mm, 5 μm) Acclaim RSLC 120 C18 (100 × 2.1 mm, 2.2 μm)
Mobile Phase Gradient: Ammonium acetate (pH 5.0) and ACN:MeOH (80:20) Isocratic: Phosphate buffer (pH 6):MeOH (10:90) Isocratic: Phosphate buffer (pH 6):MeOH (5:95)
Flow Rate 1.0 mL/min 2.0 mL/min 1.0 mL/min
Detection UV 240 nm UV 254 nm UV 254 nm
Temperature 30°C Ambient Ambient
Run Time 40 minutes <10 minutes <5 minutes
Application Impurity profiling Counterfeit analysis Counterfeit analysis

Bioanalytical Method for Therapeutic Drug Monitoring

Sample Preparation Using Microextraction by Packed Sorbent (MEPS)

The determination of this compound and its active metabolite desethylthis compound (DEA) in human plasma requires efficient sample preparation to remove matrix interferences while maintaining adequate recovery. The MEPS technology provides a miniaturized approach to solid-phase extraction, using only 1-4 mg of sorbent packed inside a syringe barrel. For this compound and DEA extraction, the procedure begins with conditioning the MEPS sorbent (C8 phase) with 100 μL of methanol followed by 100 μL of water. Then, 100 μL of plasma sample (mixed with 10 μL of internal standard solution—tamoxifen at 50 μg/mL) is drawn through the sorbent bed five times in the same direction. After sample loading, the sorbent is washed with 100 μL of 5% methanol solution to remove interfering compounds. Finally, the analytes are eluted with 100 μL of a mixture of acetonitrile:ammonium hydroxide (98:2, v/v) drawn through the sorbent three times into an HPLC vial for analysis [3].

The MEPS procedure provides several advantages over traditional sample preparation methods, including reduced solvent consumption, minimal sample requirements, and the ability to perform rapid processing of multiple samples. The extraction recovery for this compound, DEA, and the internal standard is approximately 60%, which is consistent and sufficient for reliable quantification. The MEPS cartridges can be reused for approximately 80-100 extractions without significant loss of performance, making the technique cost-effective for routine therapeutic drug monitoring applications. The entire sample preparation process requires less than 5 minutes per sample, significantly improving throughput compared to conventional solid-phase extraction or liquid-liquid extraction methods [3].

Chromatographic Conditions for Plasma Analysis

The HPLC separation of this compound and DEA from human plasma extracts is achieved using a LiChroCART Purospher Star C18 column (125 × 4 mm, 5 μm) protected by a guard cartridge of the same packing material. The mobile phase consists of acetonitrile:methanol:ammonium acetate buffer (10 mM, pH 5.0) in the ratio 40:33:27 (v/v/v), delivered isocratically at a flow rate of 1.0 mL/min. The column temperature is maintained at 25°C, and UV detection is performed at 254 nm. The total run time is 12 minutes, with retention times of approximately 4.5 minutes for DEA, 6.5 minutes for this compound, and 9.5 minutes for the internal standard (tamoxifen). The method demonstrates excellent selectivity with no interference from endogenous plasma components or commonly co-prescribed medications [3].

The bioanalytical method was validated over the concentration range of 0.1-10.0 μg/mL for both this compound and DEA, encompassing the therapeutic range of 0.5-2.0 μg/mL for this compound and extending to concentrations associated with toxicity (>2.5 μg/mL). The lower limit of quantification (LLOQ) was established at 0.1 μg/mL for both compounds, providing adequate sensitivity for monitoring trough concentrations in patients undergoing this compound therapy. The method validation included assessment of precision, accuracy, selectivity, matrix effects, and stability under various storage and handling conditions, with all parameters meeting accepted criteria for bioanalytical methods [3].

G B1 Plasma Sample (100 μL) B2 MEPS Sorbent Conditioning (MeOH then H₂O) B1->B2 B3 Sample Loading (5 cycles) B2->B3 B4 Wash Step (5% MeOH) B3->B4 B5 Elution (ACN:NH₄OH 98:2) B4->B5 B6 HPLC Analysis B5->B6 B7 Data Analysis B6->B7

Figure 2: MEPS Sample Preparation Workflow for Plasma Analysis - This diagram outlines the step-by-step procedure for extracting this compound and its metabolite from human plasma using microextraction by packed sorbent technology prior to HPLC analysis

Method Validation Protocols and Results

Validation Parameters and Acceptance Criteria

All developed HPLC methods for this compound analysis were validated according to ICH Q2(R1) guidelines for analytical procedure validation. The validation protocol included assessment of the following parameters: accuracy (expressed as percentage recovery), precision (repeatability and intermediate precision), linearity and range, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability. For the bioanalytical method, additional validation elements included matrix effects, extraction recovery, and stability under various storage conditions. The acceptance criteria were established prior to validation based on the intended method application and regulatory requirements [1] [2] [3].

For the QbD-optimized impurity method, accuracy was determined by spiking this compound with known impurities at three concentration levels (0.1%, 0.2%, and 0.3% relative to the 5 mg/mL sample concentration). The mean recovery for all impurities ranged from 90-108%, meeting the acceptance criteria of 80-120% for impurity quantification. Method precision was demonstrated by six replicate preparations of this compound spiked with 0.2% of each impurity, with %RSD values for impurity content less than 5.0%. The method showed excellent linearity over the range of LOQ to 0.5% for each impurity, with correlation coefficients (r) greater than 0.995. The LOD and LOQ were established for each impurity based on signal-to-noise ratios of 3:1 and 10:1, respectively [2].

Robustness Testing Using QbD Principles

The robustness of the QbD-optimized method was evaluated by deliberately varying critical method parameters within the established design space. The tested parameters included mobile phase pH (±0.1 units), column temperature (±2°C), organic composition (±2%), and flow rate (±0.1 mL/min). The results demonstrated that all system suitability criteria were met throughout the tested ranges, confirming the method robustness within the defined operational space. For the bioanalytical method, robustness was assessed by varying the MEPS elution composition, number of loading cycles, and HPLC mobile phase composition. No significant impact on method performance was observed with these deliberate variations, indicating the method's reliability for routine use [2] [3].

Table 3: Method Validation Results Summary

Validation Parameter QbD-Optimized Impurity Method MEPS/HPLC Bioanalytical Method
Accuracy (Recovery %) 90-108% for all impurities 94-106% for AM and DEA
Precision (%RSD) <5.0% (repeatability) <8.5% (intra-day) <10.2% (inter-day)
Linearity Range LOQ - 0.5% for impurities 0.1-10.0 μg/mL for AM and DEA
Correlation Coefficient (r) >0.995 >0.998
LOD 0.03% (relative to 5 mg/mL) 0.03 μg/mL
LOQ 0.1% (relative to 5 mg/mL) 0.1 μg/mL
Specificity No interference from blank or placebo No interference from plasma matrix
Robustness All parameters within design space All parameters within acceptance

Conclusion

The application of systematic method development approaches, particularly Quality by Design principles, has successfully addressed the limitations of existing compendial methods for this compound analysis. The QbD-optimized method for this compound impurities provides enhanced robustness, reduced column dependency, and consistent performance compared to the original USP method. The availability of validated methods for simultaneous determination of dronedarone and this compound supports efforts to combat counterfeit drug products, while the MEPS/HPLC bioanalytical method enables reliable therapeutic drug monitoring of both this compound and its active metabolite in patient plasma samples. These methodologies collectively provide comprehensive analytical tools for quality control, stability testing, and clinical monitoring of this important antiarrhythmic medication.

The detailed protocols and application notes presented in this document provide researchers and pharmaceutical scientists with ready-to-implement methodologies that have been thoroughly validated according to regulatory standards. The incorporation of QbD principles ensures that these methods are not only fit for their intended purposes but are also accompanied by a comprehensive understanding of their capabilities and limitations. As analytical science continues to evolve, these methods can be further enhanced through implementation of analytical lifecycle management approaches, ensuring their continued reliability and regulatory acceptance throughout the product lifecycle.

References

amiodarone solid lipid nanoparticle SLN preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amiodarone SLNs

This compound hydrochloride is a potent Class III antiarrhythmic agent with low and variable oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism [1] [2]. Solid Lipid Nanoparticles (SLNs) have emerged as a promising colloidal drug delivery system to enhance the solubility, stability, and controlled release of such lipophilic drugs [3] [1]. SLNs consist of a solid lipid core matrix that remains solid at body temperature, stabilized by surfactants, and are particularly suitable for encapsulating BCS Class II drugs like this compound to improve their dissolution profile and bioavailability [3] [4].

Materials and Formulation Composition

The selection of excipients is critical for developing a stable and efficacious SLN formulation. The table below summarizes the components and their typical functions based on recent experimental studies [3] [1].

Table 1: Typical Composition of this compound-Loaded SLNs

Component Category Specific Examples & Ratios Function in Formulation
Active Pharmaceutical Ingredient (API) This compound Hydrochloride (0.5% w/w) [3] Antiarrhythmic drug substance.
Lipid Matrix Witepsol E85 [3], Glyceryl Monostearate (GMS) [3], Compritol 888 ATO [1] Forms the solid core; governs drug loading and release kinetics.
Surfactants & Stabilizers Poloxamer 188 [3], Soy Lecithin [3], Sodium Lauryl Sulfate (SLS) [3], Transcutol P [1] Reduces interfacial tension during formation; prevents particle aggregation.
Aqueous Phase Distilled Water Disperses the lipid phase to form a colloidal suspension.

Preparation Methods and Protocols

Two primary methods have been successfully employed for the production of this compound-loaded SLNs: Hot Homogenization followed by Ultrasonication and Microfluidic Techniques.

Protocol 1: Hot Homogenization & Ultrasonication

This is the most widely used method, known for its scalability and high encapsulation efficiency [3] [1]. The following workflow diagram illustrates the key stages of this method.

G Start Start Preparation LipidPhase Prepare Lipid Phase Melt lipids (e.g., Witepsol, GMS) at 70-75°C Add this compound and lipophilic surfactants (e.g., Lecithin) Start->LipidPhase AqueousPhase Prepare Aqueous Phase Heat water to 70-75°C Dissolve hydrophilic surfactants (e.g., Poloxamer, SLS) Start->AqueousPhase HotEmulsion Form Hot Oil/Water Emulsion Combine phases under high-speed homogenization (15,000 rpm for 10 min) LipidPhase->HotEmulsion AqueousPhase->HotEmulsion Ultrasonication Size Reduction Probe sonication (65% amplitude, 4 minutes) HotEmulsion->Ultrasonication Solidification Solidification & Crystallization Stir emulsion at room temperature for 1 hour to form SLNs Ultrasonication->Solidification End SLN Dispersion Store at 4°C for further analysis Solidification->End

Key Steps and Parameters:

  • Melting the Lipid Phase: Accurately weigh the solid lipids (e.g., 230 mg Witepsol, 25 mg GMS) and melt them on a hot plate at a temperature of 70-75°C, which is 5-10°C above the measured melting point of the lipid mixture. Add the drug (50 mg this compound) and any lipophilic surfactants (e.g., lecithin) to the molten lipid with stirring until a clear, homogeneous solution is obtained [3].
  • Preparing the Aqueous Phase: In a separate vessel, heat the aqueous phase (typically distilled water) to the same temperature as the lipid phase (70-75°C). Dissolve the hydrophilic surfactants (e.g., Poloxamer 188, SLS) in it [3].
  • Hot High-Shear Homogenization: Add the hot aqueous phase to the hot lipid phase while subjecting the mixture to high-shear homogenization (e.g., 15,000 rpm for 10 minutes) using a homogenizer like Heidolph Silent Crusher M. This forms a coarse pre-emulsion [3].
  • Probe Sonication: To further reduce the droplet size to the nanoscale, immediately process the hot coarse emulsion using a probe sonicator (e.g., Bandelin sonicator) at an amplitude of 65% for 4 minutes. Keep the container in an ice bath to prevent overheating [3].
  • Solidification and SLN Formation: Allow the obtained nanoemulsion to stir gently (e.g., 300 rpm) at room temperature for about 1 hour. This cooling process leads to the solidification of the lipid droplets, forming the solid lipid nanoparticles. The final dispersion should be stored at 4°C [3].
Protocol 2: Microfluidic Production

Microfluidics offers superior control over particle size and distribution. While more commonly reported for liposomes, the principle can be adapted for SLN pre-emulsions [5].

Key Steps and Parameters:

  • Setup: Use a commercial micromixer chip (e.g., staggered herringbone mixer). Maintain precise temperature control for both fluid reservoirs using external heaters.
  • Fluid Streams: The lipid phase, dissolved in a warm alcohol (e.g., ethanol), is intersected and flanked by streams of the warm aqueous phase containing surfactants.
  • Mixing and Self-Assembly: The rapid mixing and antisolvent effect of the aqueous stream on the alcoholic lipid solution within the microchannels cause the instantaneous formation of lipid nanoparticles.
  • Post-Processing: The resulting suspension may be gently stirred to evaporate any residual solvent and then cooled to solidify the particles.

Critical Process Parameters: Flow Rate Ratio (FRR) of aqueous to organic phase and temperature are the most critical factors. For instance, heating only the alcoholic lipid reservoir to 63°C while keeping the aqueous phase at room temperature can yield reproducible, monodisperse particles with high encapsulation efficiency [5].

Characterization of this compound-Loaded SLNs

A comprehensive characterization protocol is essential to ensure the quality and performance of the developed SLNs. The following table and section detail the key tests.

Table 2: Key Characterization Parameters for this compound SLNs

Parameter Target Specification Analytical Technique Experimental Protocol Summary

| Particle Size & PDI | Size: ~70-250 nm PDI: <0.3 [3] [1] | Dynamic Light Scattering (DLS) | Dilute SLN dispersion with filtered water; measure at 25°C. PDI indicates homogeneity. | | Zeta Potential | |±20| mV for stability [1] | Laser Doppler Velocimetry | Dilute dispersion with distilled water; measure electrophoretic mobility. | | Entrapment Efficiency (EE%) & Drug Loading (DL%) | EE%: >95% [3] DL%: ~15% [3] | Ultrafiltration/LC-MS [3] [6] | Separate free drug using centrifugal filters. Analyze drug in filtrate (free) and dissolved SLNs (total). EE% = (Total drug - Free drug)/Total drug × 100. | | In Vitro Drug Release | Sustained release over >8 hours [1] [4] | Dialysis Bag Method | Place SLN dispersion in dialysis bag immersed in release medium (e.g., PBS pH 7.4) at 37°C. Withdraw samples at intervals and analyze via HPLC [4]. | | Surface Morphology | Spherical, smooth surface | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Deposit a drop of diluted SLNs on a grid, stain with phosphotungstic acid, and image [1] [6]. |

Additional Characterization:

  • Thermal Analysis (DSC): Used to study the crystalline state of the lipid and drug within the matrix. A suppressed melting enthalpy of the lipid in SLNs compared to bulk lipid suggests a less ordered crystal lattice, which is favorable for high drug loading [1].
  • FTIR Spectroscopy: Conducted to investigate potential chemical interactions between this compound and the lipid/surfactant excipients, ensuring the stability of the drug [1].

Optimization and Theoretical Considerations

A significant challenge in SLN preparation is determining the optimal surfactant concentration to fully cover the lipid surface without forming micelles.

Theoretical Estimation of Surfactant Concentration: The minimum surfactant concentration required to cover the total surface area of the lipid particles can be estimated using the following equation developed in recent studies [3]: Surface Area (SA) = 6 × (Volume of Lipid Phase) / (Mean Particle Diameter) Once the total surface area is calculated, the amount of surfactant needed can be determined based on the known surface area occupied per surfactant molecule. This theoretical value provides a excellent starting point for experimental optimization using designs like Box-Behnken [3].

Conclusion

The protocols outlined herein for the preparation of this compound-loaded SLNs via hot homogenization and ultrasonication are robust and reproducible. The critical formulation parameters include the type and ratio of solid lipids, the combination and concentration of surfactants, and the homogenization/sonication energy. Through systematic optimization and thorough characterization, a stable SLN formulation with high encapsulation efficiency and sustained release properties can be achieved, presenting a viable strategy to overcome the bioavailability limitations of this compound.

References

Comprehensive Application Notes and Protocols for Amiodarone Liposomal Encapsulation and Sustained Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Amiodarone Challenges and Encapsulation Rationale

This compound is a highly effective class III antiarrhythmic agent with additional class I, II, and IV properties, making it one of the most potent medications available for treating various cardiac arrhythmias including ventricular tachyarrhythmias and atrial fibrillation. Despite its proven efficacy, this compound's clinical utility is significantly limited by its substantial toxicity profile, which includes pulmonary fibrosis, thyroid dysfunction, hepatotoxicity, and ocular complications. These adverse effects primarily result from this compound's unfavorable pharmacokinetic properties—extremely high lipophilicity, extensive tissue distribution, and a prolonged elimination half-life averaging 58 days, leading to accumulation in various organs after long-term administration. [1]

Liposomal encapsulation technology represents a promising strategy to overcome these limitations by altering this compound's biodistribution profile. Liposomes are spherical lipid bilayers that can incorporate lipophilic drugs like this compound within their membrane structures, thereby enhancing aqueous solubility, modifying tissue distribution, and potentially reducing off-target toxicity. The development of liposomal this compound formulations aims to achieve sustained release properties, improved cardiomyocyte targeting, and enhanced therapeutic efficacy while minimizing the characteristic extracardiac adverse effects associated with conventional this compound therapy. [2] [3]

Table 1: Comparative Characteristics of this compound Formulation Strategies

Formulation Type Particle Size (nm) Encapsulation Efficiency (%) Key Advantages Primary Limitations
Conventional Liposomes 99.9 ± 0.4 99.5 ± 13.3 High drug loading, proven technology Stability issues, rapid clearance
Microfluidic Liposomes 70-150 (tunable) >90 Excellent size control, reproducibility Specialized equipment required
Solid Lipid Nanoparticles 74 ± 1.5 97.58 ± 2.5 Enhanced physical stability Limited drug loading capacity
Lipid Nanocapsules 20-110 >90 Monodisperse distribution, low burst release Complex manufacturing process

Formulation Methods and Characterization

Microfluidic Production Protocol

The microfluidic method offers superior control over liposome characteristics compared to conventional techniques, enabling production of monodisperse populations with tunable size distributions ideal for sustained release applications. This approach utilizes staggered herringbone mixer (SHM) chips to achieve rapid and homogeneous mixing of lipid and aqueous phases, resulting in liposomes with consistent structural characteristics. [4] [5]

2.1.1 Materials and Equipment
  • Lipids: HSPC (L-α-phosphatidylcholine), cholesterol (CHO), and DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in molar ratio 55:40:5
  • Drug: this compound hydrochloride
  • Solvents: Ethanol (200 proof), Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
  • Equipment: Fluigent pressure-driven pumps (Flow EZ – 7 bar), flow controllers, micromixer glass chip with SHM design, temperature control system, dialysis membranes (MWCO 12-14 kDa)
2.1.2 Step-by-Step Procedure
  • Preparation of Lipid Solution: Dissolve HSPC, cholesterol, and DSPE-PEG2000 in ethanol at 10 mM total lipid concentration. Add this compound hydrochloride to achieve desired drug-to-lipid ratio (typically 0.2-0.5 mol%). Heat the solution to 63°C with continuous stirring until complete dissolution.

  • Preparation of Aqueous Phase: Filter DPBS through 0.22 μm membrane and degas by sonication for 15 minutes. Maintain at room temperature (20-25°C).

  • Microfluidic Setup Configuration:

    • Connect the lipid and aqueous phase reservoirs to the microfluidic chip using appropriate tubing.
    • Set the temperature control to maintain the lipid reservoir at 63°C and the aqueous reservoir at room temperature (condition "63_RT").
    • Prime the system with respective solvents to remove air bubbles.
  • Liposome Formation:

    • Set the Flow Rate Ratio (FRR) to 3:1 (aqueous:organic) with a total flow rate of 1 mL/min.
    • Initiate simultaneous pumping of both phases through the micromixer chip.
    • Collect the effluent in a glass vial placed on a stirrer.
  • Post-Processing:

    • Transfer the collected liposome suspension to dialysis tubing.
    • Dialyze against 100x volume of DPBS for 12 hours at 4°C with one buffer change after 6 hours.
    • Sterilize by filtration through 0.22 μm membrane if needed.
    • Store at 4°C under nitrogen atmosphere to prevent oxidation.
2.1.3 Critical Process Parameters
  • Temperature Optimization: The "63_RT" condition (heating only the alcoholic solution reservoir) has been identified as the most reproducible method based on lipid yield determination by H-NMR, avoiding flow instability and solvent evaporation issues encountered with other temperature configurations. [4]

  • Flow Rate Ratio (FRR): FRR values between 2:1 and 4:1 (aqueous:organic) typically produce liposomes in the 70-150 nm range. Higher FRR values generally yield smaller liposome sizes due to increased mixing efficiency. [5]

  • Total Flow Rate: Maintaining a constant total flow rate of 1 mL/min ensures consistent residence time within the mixing region and reproducible results.

Thin-Film Hydration Method with Optimization

The thin-film hydration method represents a more accessible approach for laboratories without specialized microfluidic equipment, offering high encapsulation efficiency for lipophilic compounds like this compound. [2] [3]

2.2.1 Materials
  • Phosphatidylcholine (PC), cholesterol, this compound hydrochloride
  • Chloroform (HPLC grade), deionized water, phosphate buffered saline (PBS)
  • Rotary evaporator, water bath sonicator, probe sonicator, extruder with polycarbonate membranes
2.2.2 Optimization by Box-Behnken Design

Implement a Box-Behnken statistical design to optimize three critical parameters that significantly influence encapsulation efficiency: [2]

  • Factor A: PC to cholesterol ratio (2:1 to 10:1)
  • Factor B: PC to drug ratio (10:1 to 50:1)
  • Factor C: Ultrasonication time (10 to 30 minutes)

Table 2: Comparative Analysis of Liposome Preparation Methods

Parameter Microfluidic Method Thin-Film Hydration Method
Equipment Requirements Specialized microfluidic system Standard laboratory equipment
Process Time ~30 minutes active time 4-6 hours
Batch-to-Batch Variability Low (PDI <0.2) Moderate to high (PDI 0.2-0.4)
Size Control Excellent, tunable Good with extrusion
Encapsulation Efficiency >90% Up to 99.5%
Scalability Linear scale-up Challenges in consistent scale-up
Drug Loading Capacity Moderate High
2.2.3 Step-by-Step Procedure
  • Organic Phase Preparation: Dissolve PC, cholesterol, and this compound in chloroform (20 mL) in a round-bottom flask according to optimized ratios from experimental design.

  • Thin Film Formation: Rotate the flask in a rotary evaporator at 60°C under reduced pressure until a thin, uniform lipid film forms. Continue evaporation for 30 minutes after visible dryness to ensure complete solvent removal.

  • Film Hydration: Hydrate the lipid film with deionized water or PBS (pH 7.4) preheated to 60°C. Rotate gently at the same temperature for 1 hour to allow complete hydration and liposome formation.

  • Size Reduction:

    • Subject the multilamellar vesicle suspension to probe sonication at 65% amplitude for 4 minutes in an ice bath to prevent overheating.
    • Extrude the resulting suspension through polycarbonate membranes (100 nm pore size) using a thermobarrel extruder maintained at 60°C.
  • Purification: Remove non-encapsulated this compound by gel filtration chromatography or centrifugation. Filter through 0.45 μm membrane for sterilization.

Analytical Characterization Techniques

Comprehensive characterization of this compound-loaded liposomes is essential for quality control and ensuring reproducible performance in subsequent applications.

  • Particle Size and Distribution: Determine by dynamic light scattering (DLS). Dilute samples appropriately in filtered buffer before measurement. The optimal size range for prolonged circulation is 70-150 nm. [2]

  • Zeta Potential: Measure using electrophoretic light scattering. Values around -30 mV to -40 mV typically indicate good physical stability due to electrostatic repulsion.

  • Encapsulation Efficiency (EE): Quantify using HPLC after separation of free drug. Employ a C18 column with mobile phase consisting of 2% triethylamine (pH 4.0):methanol (13:87 v/v) at 1.2 mL/min flow rate with UV detection at 242 nm. Calculate EE using the formula: [2]

    EE (%) = (Amount of this compound in liposomes / Total amount of this compound) × 100

  • Morphological Examination: Analyze by transmission electron microscopy (TEM) after negative staining with 1% phosphotungstic acid. Spherical particles with integrated bilayers should be observed.

  • Stability Assessment: Monitor size, PDI, and drug retention over 30 days at 4°C and 25°C. Include freeze-thaw cycling tests if lyophilization is contemplated.

Functional Performance and Biological Evaluation

In Vitro Release Kinetics

The release profile of this compound from liposomal formulations demonstrates characteristic sustained release patterns that are crucial for maintaining therapeutic concentrations while minimizing peak-related toxicity. When evaluated using dialysis methods against PBS (pH 7.4) at 37°C, liposomal formulations typically show less than 40% drug release over 24 hours, significantly slower than free drug solutions. The release mechanism follows a biphasic pattern with an initial modest burst release (attributed to surface-associated drug) followed by sustained release phase (resulting from diffusion through the lipid bilayer and gradual degradation). [6]

Lipid nanocapsules have demonstrated particularly favorable release kinetics, with one study reporting only 22% of encapsulated this compound released after 90 hours, compared to 50% release from PLGA nanoparticles within the same timeframe. This extended release profile positions liposomal formulations as promising candidates for long-term this compound therapy with reduced dosing frequency. [6]

Pharmacokinetic and Biodistribution Assessment

Comprehensive in vivo evaluation in rat models has demonstrated significant pharmacokinetic improvements with liposomal this compound compared to conventional formulations. Key findings include: [2] [3]

  • Enhanced Circulation Time: The area under the plasma concentration-time curve (AUC0-24 h) for liposomal this compound was 5.1-fold higher than free drug administration at equivalent doses.

  • Prolonged Residence: Mean residence time (MRT) increased by 8.5-fold with liposomal formulation, indicating substantially extended circulation persistence.

  • Cardiomyocyte Targeting: In cardiac radiofrequency ablation rat models, this compound concentration in heart tissue was 4.1 times higher with liposomal formulation compared to free drug at 20 minutes post-injection, demonstrating superior target site accumulation.

  • Heart-to-Liver Ratio: Lipid-based nanoparticles significantly improved the heart-to-liver distribution ratio compared to free drug solution, suggesting potential for reduced hepatotoxicity. [7]

The following workflow diagram illustrates the complete experimental process from formulation to in vivo validation:

G cluster_prep Formulation Preparation cluster_char Characterization cluster_in_vivo In Vivo Evaluation Lipid Lipid Components (HSPC, Cholesterol, DSPE-PEG) Organic Organic Phase Preparation Lipid->Organic Drug This compound HCl Drug->Organic Microfluidic Microfluidic Mixing Organic->Microfluidic Aqueous Aqueous Phase Preparation Aqueous->Microfluidic Liposomes This compound-Loaded Liposomes Microfluidic->Liposomes DLS DLS: Size & PDI Liposomes->DLS TEM TEM: Morphology Liposomes->TEM HPLC HPLC: Encapsulation Efficiency Liposomes->HPLC Zeta Zeta Potential Liposomes->Zeta PK Pharmacokinetic Study Liposomes->PK Biodistribution Biodistribution Analysis Liposomes->Biodistribution Efficacy Efficacy Assessment Liposomes->Efficacy CharResults Quality Control Assessment DLS->CharResults TEM->CharResults HPLC->CharResults Zeta->CharResults Release In Vitro Release Study CharResults->Release subcluster_in_vitro subcluster_in_vitro ReleaseResults Sustained Release Profile Release->ReleaseResults InVivoResults Enhanced AUC, MRT & Heart Targeting PK->InVivoResults Biodistribution->InVivoResults Efficacy->InVivoResults

Diagram 1: Complete experimental workflow for development and evaluation of this compound-loaded liposomes, covering formulation preparation, characterization, and biological assessment.

Quality Control and Troubleshooting

Critical Quality Attributes and Specifications

Establish comprehensive quality control specifications to ensure consistent product performance:

  • Size and Distribution: Target size 70-150 nm with PDI <0.2
  • Encapsulation Efficiency: Minimum 90% drug encapsulation
  • Drug Content: Within 90-110% of theoretical loading
  • pH: 6.5-7.5 for physiological compatibility
  • Osmolality: 280-320 mOsm/kg
  • Sterility: Absence of microbial growth
  • Endotoxin: <5 EU/mL for injectable formulations
Common Optimization Strategies
  • Size Control Issues: Adjust flow rate ratios in microfluidics or extrusion parameters in thin-film method. Increase PEG-lipid content to reduce aggregation.

  • Low Encapsulation Efficiency: Optimize drug-to-lipid ratio (typically 0.2-0.5 mol%). Ensure proper pH and ionic strength during hydration. Consider addition of cholesterol to reduce membrane permeability.

  • Physical Instability: Implement lyophilization with appropriate cryoprotectants (sucrose, trehalose). Store under inert atmosphere to prevent lipid oxidation.

  • Rapid Drug Release: Incorporate cholesterol up to 40 mol% to increase bilayer rigidity. Consider alternative lipid compositions with higher phase transition temperatures.

Conclusion

Liposomal encapsulation represents a promising strategy for optimizing this compound therapy by enhancing its therapeutic index through modified biodistribution and sustained release properties. The protocols outlined in this document provide researchers with comprehensive methodologies for producing well-characterized this compound liposomal formulations suitable for further preclinical and clinical development. The microfluidic approach offers superior control over critical quality attributes, while the thin-film hydration method provides an accessible alternative with high encapsulation efficiency. Through careful optimization of formulation parameters and thorough characterization, researchers can develop this compound liposomes with improved safety profiles and enhanced therapeutic efficacy for cardiac arrhythmia management.

References

Comprehensive Application Notes and Protocols for Chronic Amiodarone Therapy Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amiodarone Pharmacology and Clinical Applications

This compound is a potent antiarrhythmic agent with complex pharmacokinetic and pharmacodynamic properties that necessitate rigorous monitoring protocols. As a benzofuran derivative containing approximately 37% iodine by molecular weight, this compound exhibits unique structural similarities to thyroid hormones, contributing significantly to its therapeutic effects and toxicity profile [1]. The drug demonstrates multi-class antiarrhythmic properties, encompassing all four Vaughan Williams classification categories, though it is primarily categorized as a class III agent that prolongs cardiac action potential duration and refractory period via potassium channel blockade [2] [3]. This compound's exceptional lipid solubility results in extensive tissue distribution and accumulation, particularly in adipose tissue, liver, lungs, and skin, contributing to its unusually prolonged elimination half-life of 50-60 days [2] [3].

The clinical applications of this compound encompass both FDA-approved and off-label indications. It is formally approved for life-threatening ventricular arrhythmias but is widely used for atrial fibrillation management and various supraventricular tachyarrhythmias [3]. This broad therapeutic application is tempered by this compound's complex adverse effect profile, with potential toxicity affecting multiple organ systems including thyroid, liver, lungs, eyes, and skin [4]. The incidence of adverse effects increases with treatment duration, with approximately 15% of patients experiencing side effects within the first year and up to 50% during long-term therapy [1]. These factors necessitate structured monitoring protocols to optimize therapeutic efficacy while minimizing potential toxicities.

Comprehensive Monitoring Schedule for Chronic this compound Therapy

Baseline and Ongoing Monitoring Requirements

Systematic monitoring is essential throughout this compound therapy to detect and manage potential adverse effects promptly. The monitoring protocol encompasses baseline assessments conducted prior to therapy initiation, followed by scheduled evaluations throughout the treatment course. Baseline assessments must include comprehensive evaluation of major organ systems susceptible to this compound toxicity, while ongoing monitoring focuses on detecting early signs of dysfunction through periodic laboratory and diagnostic tests [4] [5].

Table 1: Baseline Monitoring Protocol Prior to this compound Initiation

Assessment Category Specific Tests Rationale Frequency
Cardiovascular 12-lead ECG, clinical assessment of heart rate and rhythm Establish baseline QT interval, PR interval, and QRS duration; detect pre-existing conduction abnormalities Once
Thyroid Function TSH, free T4, free T3, consider TPO antibodies Establish baseline thyroid status; TPO antibodies predict thyroid dysfunction risk Once
Hepatic Function AST, ALT, ALP, bilirubin Establish baseline liver function; identify pre-existing liver disease Once
Pulmonary Chest X-ray, pulmonary symptoms assessment Establish baseline pulmonary status; detect pre-existing interstitial lung disease Once
Ophthalmologic Visual acuity assessment, symptom screening Identify pre-existing visual impairments Once
Electrolytes Serum potassium, magnesium Identify electrolyte imbalances that may increase proarrhythmic risk Once

Table 2: Ongoing Monitoring Protocol During Chronic this compound Therapy

Assessment Category Specific Tests Rationale Frequency
Thyroid Function TSH, free T4 Detect this compound-induced hypothyroidism or thyrotoxicosis Every 6 months [4] [5]
Hepatic Function AST, ALT, ALP, bilirubin Monitor for this compound-induced hepatotoxicity Every 6 months [4] [5]
Pulmonary Clinical symptom assessment Detect early signs of pulmonary toxicity At each clinical encounter
Ophthalmologic Comprehensive ophthalmologic exam Detect corneal microdeposits, optic neuropathy Annually or with visual symptoms [5]
Cardiovascular 12-lead ECG, clinical assessment Monitor for bradycardia, QT prolongation, arrhythmia exacerbation Annually [5]
Electrolytes Serum potassium, magnesium Maintain normal levels to reduce proarrhythmic risk Every 6 months [5]

The monitoring frequency may require adjustment based on individual patient factors, including age, comorbidities, concomitant medications, and emerging symptoms. Dose-dependent toxicity necessitates using the lowest effective this compound dose, with typical maintenance doses ranging from 100-400 mg daily [4]. Particular vigilance is required during the initial loading phase, when higher doses are administered and toxicity may first emerge. Additionally, the prolonged elimination half-life of this compound necessitates continued monitoring for several months after discontinuation, particularly for thyroid function [5].

Organ System-Specific Toxicity Monitoring and Management Protocols

Thyroid Dysfunction Monitoring and Management

Thyroid dysfunction represents one of the most frequent adverse effects of this compound therapy, occurring in approximately 2-6% of patients annually [1] [4]. The high iodine content of this compound (approximately 75 mg of organic iodine per 200 mg tablet) leads to excessive iodine exposure, potentially triggering both hypothyroidism and thyrotoxicosis through distinct pathophysiological mechanisms [1]. This compound also inhibits peripheral conversion of T4 to T3, leading to characteristic thyroid function test patterns even in euthyroid patients, including elevated T4, decreased T3, and transient TSH elevation during the first few months of therapy [2].

This compound-induced hypothyroidism (AIH) typically presents with elevated TSH and decreased free T4 levels, though early cases may manifest only as TSH elevation. Patients with pre-existing thyroid autoimmunity, particularly positive TPO antibodies, demonstrate significantly increased risk [5]. Management approaches include:

  • TSH >10 mU/L with normal or low free T4: Initiate levothyroxine replacement while continuing this compound if essential [5]
  • TSH 4.5-10 mU/L with normal free T4: Repeat testing in 3-6 months; consider levothyroxine if symptoms develop or TSH progresses [5]
  • Asymptomatic mild TSH elevation (<10 mU/L): Monitor closely without immediate intervention [5]

This compound-induced thyrotoxicosis (AIT) presents greater management challenges and carries increased cardiovascular risk. Two distinct forms are recognized:

  • Type 1 AIT: Iodine-induced excess hormone synthesis in abnormal thyroid tissue (multinodular goiter or latent Graves' disease)
  • Type 2 AIT: Destructive thyroiditis with preformed hormone release from thyroid inflammation

Table 3: Thyroid Dysfunction Management Protocol

Parameter Hypothyroidism Thyrotoxicosis
Diagnostic Findings Elevated TSH, low/normal free T4 Suppressed TSH, elevated free T4 and T3
Initial Management Levothyroxine replacement This compound discontinuation if possible
Specialist Referral For difficult cases or pregnancy Urgent endocrinology referral
Monitoring Frequency Every 6-8 weeks until stable, then every 6 months Every 4-6 weeks until resolution

The following diagnostic and management pathway illustrates the systematic approach to suspected thyroid dysfunction during this compound therapy:

G Start Abnormal Thyroid Function Tests During this compound Therapy Clinical Clinical Assessment: Symptoms of Thyroid Dysfunction Start->Clinical TSHHigh TSH Elevated Clinical->TSHHigh Possible hypothyroidism TSHLow TSH Suppressed (<0.1 mU/L) Clinical->TSHLow Possible hyperthyroidism CheckT4High Check Free T4 Level TSHHigh->CheckT4High CheckT4Low Check Free T4 Level TSHLow->CheckT4Low HypoDx Diagnosis: This compound-Induced Hypothyroidism CheckT4High->HypoDx Free T4 low/normal HyperDx Diagnosis: This compound-Induced Thyrotoxicosis CheckT4Low->HyperDx Free T4 elevated ManageHypo Management: - Levothyroxine if symptomatic - Continue this compound if essential - Repeat tests in 6-8 weeks HypoDx->ManageHypo ManageHyper Management: - Consider this compound discontinuation - Urgent endocrinology referral - Initiate antithyroid drugs (Type 1) - Corticosteroids (Type 2) HyperDx->ManageHyper Monitor Continued Monitoring: Every 6-8 weeks until stable Then every 6 months ManageHypo->Monitor ManageHyper->Monitor

caption: Diagnostic and management pathway for this compound-induced thyroid dysfunction.

Hepatic Toxicity Assessment Protocol

Hepatic injury occurs along a spectrum in this compound-treated patients, ranging from asymptomatic transaminase elevations (approximately 25% of patients) to clinically apparent hepatitis and, rarely, cirrhosis and hepatic failure [1]. The pathogenesis involves both direct phospholipid accumulation in hepatocytes and immune-mediated injury mechanisms. Monitoring liver function is particularly crucial as early hepatic toxicity may be asymptomatic, with manifestations including fatigue, jaundice, and right upper quadrant pain occurring only with advanced injury.

Baseline assessment must include measurement of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and bilirubin [5]. During therapy, the following management approach is recommended:

  • AST/ALT 1-3 times upper limit of normal (ULN): Continue this compound with repeat testing in 2-4 weeks [5]
  • AST/ALT 3-5 times ULN without symptoms: Continue this compound but repeat tests every 2 weeks; consider dose reduction if elevations persist [5]
  • AST/ALT >5 times ULN or any elevation with symptoms: Discontinue this compound and refer urgently to hepatology and initiating specialist [5]

The pattern of liver enzyme elevation provides diagnostic clues, with hepatocellular injury (disproportionate AST/ALT elevation) suggesting direct hepatotoxicity, while cholestatic patterns (ALP predominant) may indicate different injury mechanisms. Liver biopsy may be necessary in severe cases to confirm this compound toxicity and exclude alternative etiologies.

Pulmonary Toxicity Screening Protocol

This compound-induced pulmonary toxicity represents one of the most serious adverse effects, with reported incidence of 2-17% and potential for fatal outcome [4]. Multiple forms of lung injury may occur, including interstitial pneumonitis, organizing pneumonia, acute respiratory distress syndrome (ARDS), and pulmonary fibrosis. Risk factors include high cumulative dose (>400 mg/day), pre-existing lung disease, advanced age, and recent pulmonary procedures.

Baseline pulmonary assessment must include chest X-ray and thorough evaluation of respiratory symptoms [5]. While routine serial pulmonary function testing is not universally recommended, vigilant symptom monitoring is essential at each clinical encounter. Patients should be specifically questioned about:

  • Progressive dyspnea on exertion or at rest
  • Nonproductive cough without infectious symptoms
  • Fever, malaise, or weight loss
  • Pleuritic chest pain or hemoptysis (rare)

When pulmonary toxicity is suspected, the following diagnostic protocol is recommended:

  • Chest X-ray: Typically shows bilateral infiltrates, often basilar in distribution
  • High-resolution CT chest: More sensitive than X-ray; may show ground-glass opacities, consolidation, or interstitial thickening
  • Pulmonary function tests: Typically reveal restrictive pattern with reduced diffusing capacity (DLCO)
  • Inflammatory markers: ESR and CRP may be elevated

Management of confirmed pulmonary toxicity requires immediate this compound discontinuation and corticosteroid therapy in severe cases, with slow tapering over several months to prevent recurrence. The prognosis varies, with some patients experiencing complete recovery while others develop progressive fibrosis despite intervention.

Ocular and Dermatological Monitoring

Ocular complications of this compound therapy are common but rarely vision-threatening. Corneal microdeposits develop in over 90% of long-term treated patients, typically appearing as whorlish, branching epithelial opacities [4]. These are generally asymptomatic and do not require this compound discontinuation. More seriously, optic neuropathy or neuritis may occur rarely, presenting with acute visual field defects, decreased acuity, or disc edema. Any visual symptoms necessitate prompt comprehensive ophthalmologic evaluation, with this compound discontinuation considered if optic neuropathy is confirmed [5].

Dermatological effects include photosensitivity in 4-9% of patients and blue-gray skin discoloration in sun-exposed areas after prolonged therapy [4]. Patients should be advised to use broad-spectrum sunscreens and protective clothing when outdoors. Skin discoloration typically resolves slowly after this compound discontinuation.

Therapeutic Drug Monitoring and Experimental Methodologies

Analytical Methods for Serum Concentration Monitoring

Therapeutic drug monitoring of this compound and its active metabolite, desethylthis compound (DEA), provides valuable information for optimizing therapy, particularly in special populations or when toxicity is suspected. While routine monitoring is not recommended due to poor correlation with clinical efficacy in unselected patients, serum concentration measurement is indicated in specific scenarios [6].

Validated high-performance liquid chromatography (HPLC) represents the gold standard method for quantifying this compound and DEA concentrations. The following protocol outlines a robust HPLC methodology:

  • Sample Preparation: Serum samples (0.5-1.0 mL) undergo protein precipitation using acetonitrile or methanol (2:1 ratio), followed by centrifugation at 10,000 × g for 10 minutes. The supernatant is evaporated under nitrogen stream, and the residue is reconstituted in mobile phase [6].
  • Chromatographic Conditions:
    • Column: C18 reverse-phase column (150 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Acetonitrile:methanol:ammonium acetate buffer (10 mM, pH 5.0) in ratio 50:30:20 (v/v/v)
    • Flow Rate: 1.0 mL/minute
    • Detection: UV detection at 240 nm
    • Injection Volume: 20-50 μL
  • Calibration Standards: Prepare in drug-free human serum spanning concentrations of 0.1-3.0 mg/L for both this compound and DEA [6].

The therapeutic range for this compound is typically 0.5-2.5 mg/L, though considerable interindividual variation exists [6]. The DEA:this compound ratio provides additional information, with values >0.5 suggesting compliance with long-term therapy and potentially increased toxicity risk.

Experimental Protocol for Correlation with Clinical Effects

Research protocols investigating the relationship between serum concentrations and clinical outcomes should incorporate the following methodological considerations:

  • Timing of Sample Collection: Trough concentrations should be measured immediately before the next dose during steady-state conditions (typically after 3-6 months of stable dosing) [6].
  • Clinical Outcome Measures:
    • Efficacy Endpoints: Maintenance of sinus rhythm documented by 12-lead ECG and 24-hour Holter monitoring
    • Toxicity Endpoints: Development of organ-specific toxicity using standardized diagnostic criteria
    • Quality of Life Measures: Patient-reported outcomes using validated instruments
  • Statistical Analysis: Employ receiver operating characteristic (ROC) curves to identify potential concentration thresholds predictive of efficacy or toxicity [6].

Recent research demonstrates that while therapeutic drug monitoring provides valuable guidance, individual concentration thresholds vary significantly, necessitating personalized target ranges based on clinical response [6]. The following workflow illustrates the comprehensive therapeutic drug monitoring protocol:

G Start Initiate this compound Therapy SteadyState Achieve Steady State (3-6 months stable dosing) Start->SteadyState DrawSample Collect Trough Blood Sample SteadyState->DrawSample Process Sample Processing: - Protein precipitation - Centrifugation - Evaporation - Reconstitution DrawSample->Process HPLC HPLC Analysis: - C18 column - UV detection 240 nm - Mobile phase: ACN/MeOH/buffer Process->HPLC Quantify Quantify AMI and DEA Concentrations HPLC->Quantify Interpret Interpret Results: - Therapeutic range: 0.5-2.5 mg/L - Calculate DEA/AMI ratio Quantify->Interpret Adjust Clinical Correlation: - Efficacy assessment - Toxicity evaluation - Individualize target range Interpret->Adjust

caption: Workflow for therapeutic drug monitoring of this compound and desethylthis compound.

Innovative Monitoring Approaches and Emerging Technologies

Automated Monitoring Systems

Recent technological advances offer promising approaches to improving the efficiency and effectiveness of this compound monitoring protocols. Robotic process automation (RPA) represents a particularly innovative strategy for streamlining the labor-intensive process of monitoring patients on chronic this compound therapy [1].

A recently validated RPA system demonstrated significant improvements in monitoring efficiency and effectiveness [1]:

  • The software robot automatically identified patients requiring follow-up, retrieved laboratory results, applied decision algorithms, and generated management recommendations
  • The system correctly identified all patients (100%) who developed new side effects (n=12), compared to only 66.7% detection by manual physician monitoring [1]
  • For patients with normal laboratory values, the robot recommended appropriate 6-month follow-up intervals in 72.1% of cases, compared to only 9.7% for physicians who favored shorter 3-4 month intervals [1]

This automated approach incorporates a three-tier classification algorithm for laboratory results:

  • Class 1 (Green): Normal values → 6-month follow-up
  • Class 2 (Yellow): Minor deviations → 1-month follow-up
  • Class 3 (Red): Significant pathology → Immediate physician evaluation

Implementation of such systems may substantially reduce administrative burden while improving detection of adverse effects and optimizing follow-up intervals. The human-in-the-loop design ensures physician oversight while automating repetitive aspects of monitoring [1].

Future Research Directions

Several areas require further investigation to optimize this compound monitoring protocols:

  • Genetic determinants of susceptibility to specific adverse effects, particularly thyroid and pulmonary toxicity
  • Novel biomarkers for early detection of organ-specific toxicity before clinical manifestation
  • Advanced imaging modalities for subclinical toxicity detection, particularly for pulmonary and hepatic complications
  • Personalized monitoring schedules based on individual risk factors rather than fixed intervals

Additionally, research should focus on validating automated monitoring systems across diverse healthcare settings and patient populations, with particular attention to integration with existing electronic health record platforms.

Conclusion

Comprehensive monitoring of patients receiving chronic this compound therapy is essential to maximize therapeutic benefits while minimizing the risk of serious adverse effects. The protocols outlined in this document provide a systematic framework for baseline assessment, ongoing surveillance, and management of suspected toxicity. Implementation of these evidence-based monitoring strategies, potentially enhanced by emerging technologies such as robotic process automation, will contribute significantly to patient safety and treatment efficacy. As research advances, continued refinement of these protocols will further individualize and optimize this compound therapy monitoring.

References

Comprehensive Application Notes and Protocols for Amiodarone in Congestive Heart Failure: Efficacy, Safety, and Monitoring Frameworks

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Amiodarone represents a cornerstone in the pharmacological management of cardiac arrhythmias in patients with congestive heart failure (CHF), despite its complex risk-benefit profile. As a benzofuran derivative with a structure similar to thyroxine, this compound possesses a unique multi-channel blocking capacity that distinguishes it from other antiarrhythmic agents [1] [2]. The drug's high iodine content (approximately 37% by weight) contributes significantly to its effects on thyroid function, while its extreme lipophilicity results in extensive tissue distribution and accumulation [1] [3]. This compound is FDA-approved only for life-threatening ventricular arrhythmias but is widely used off-label for atrial fibrillation management, particularly in patients with structural heart disease or CHF where other antiarrhythmics are contraindicated or have proven ineffective [3] [2].

The pharmacological profile of this compound is characterized by its multi-class antiarrhythmic properties, encompassing all four Vaughan Williams classification categories [4]. The table below summarizes the key electrophysiological effects of this compound:

Table 1: Multichannel Blocking Effects of this compound

Mechanism Class Ion Channels/Receptors Affected Electrophysiological Effects
Class I Sodium channels (INa) Slows intracardiac conduction velocity
Class II Beta-adrenergic receptors Reduces heart rate and AV nodal conduction
Class III Potassium channels (IKr, IKs, Ito, IK1) Prolongs action potential duration and refractory period
Class IV Calcium channels (ICa) Decreases AV nodal conduction
Additional Alpha-adrenergic receptors Coronary and peripheral vasodilation

The pharmacokinetics of this compound present unique challenges for clinical management. The drug has variable oral bioavailability (22-95%), which is enhanced when administered with food [1] [2]. This compound undergoes hepatic metabolism primarily via CYP450 enzymes (CYP3A4 and CYP2C8) to an active metabolite, desethylthis compound (DEA) [2]. Most notably, this compound has an exceptionally long elimination half-life averaging 58 days (range: 15-142 days) due to extensive accumulation in lipid-rich tissues [1] [3]. This prolonged half-life necessitates extended monitoring even after discontinuation, as pharmacological effects may persist for weeks to months [3].

Safety Profile and Toxicity Monitoring Protocols

Organ System Toxicity and Risk Factors

This compound therapy is associated with a diverse spectrum of toxicities affecting multiple organ systems, with incidence and severity often related to both daily maintenance dose and cumulative exposure duration [1] [5] [4]. Pulmonary toxicity represents the most serious adverse effect, occurring in 2-17% of patients and including interstitial pneumonitis, alveolar pneumonitis, and pulmonary fibrosis [1] [5]. The fatality rate for established this compound pulmonary toxicity is approximately 10% [5]. Thyroid dysfunction occurs frequently, with hypothyroidism reported in up to 6% of patients and hyperthyroidism in approximately 2% [1]. Hepatic toxicity manifests as elevated transaminases in 15% of patients, with rare cases of progressive hepatitis and cirrhosis [1] [5]. Neurological effects include peripheral neuropathy, ataxia, and tremors, while ophthalmological effects invariably include corneal microdeposits (≥90% of patients) and rarely optic neuropathy [1] [5]. Dermatological reactions such as photosensitivity (4-9%) and blue-gray skin discoloration (<9%) are also common [1].

Recent real-world evidence from the FDA Adverse Event Reporting System (FAERS) database reveals important route-dependent safety profiles [6]. Intravenous administration is associated with more cardiac and hepatic adverse events with a median onset time of 5 days, while oral administration demonstrates higher incidence of pulmonary and thyroid toxicities with a median onset of 74 days [6]. Both routes exhibit early failure-type signals, indicating decreasing AE risk over time [6].

Comprehensive Monitoring Protocol

A systematic monitoring protocol is essential for the safe long-term administration of this compound in CHF patients. The following table outlines the recommended monitoring schedule and parameters:

Table 2: Safety Monitoring Protocol for Long-term this compound Therapy

Organ System Baseline Assessment Monitoring Frequency Key Parameters
Pulmonary Chest X-ray, PFTs with DLCO Every 3-6 months [1] [5] Symptoms, chest X-ray, PFTs
Thyroid Free T4, TSH Every 6 months [1] Thyroid function tests
Hepatic Liver enzymes Every 6 months [1] [5] AST, ALT, bilirubin, alkaline phosphatase
Ophthalmic Comprehensive eye exam Annually or with visual symptoms [5] Slit-lamp examination, visual acuity
Cardiac ECG, Holter if indicated Every 6-12 months [1] [3] QT interval, heart rate, arrhythmia burden
Dermatological Skin examination With clinical visits [5] Photosensitivity, discoloration

Pulmonary monitoring should include a high index of suspicion for any new respiratory symptoms, with pulmonary function tests (including diffusing capacity for carbon monoxide [DLCO]) and chest imaging at baseline and regular intervals [1] [5]. For hepatic monitoring, enzyme elevations exceeding three times the upper limit of normal warrant dose reduction or discontinuation [5]. Thyroid dysfunction may develop insidiously, requiring regular assessment of thyroid function tests, with particular attention to the emergence of this compound-induced thyrotoxicosis, which poses special management challenges [1] [4].

G cluster_0 Toxicity Surveillance Start This compound Therapy Initiation Baseline Baseline Assessments Start->Baseline Ongoing Ongoing Monitoring Baseline->Ongoing Therapy continued Pulmonary Pulmonary Toxicity (2-17% incidence) Ongoing->Pulmonary New respiratory symptoms Thyroid Thyroid Dysfunction (2-6% incidence) Ongoing->Thyroid Abnormal TSH/T4 Hepatic Hepatic Toxicity (15% incidence) Ongoing->Hepatic Elevated LFTs Other Other Toxicities Ongoing->Other Other AEs Action Intervention Protocol Pulmonary->Action CXR, PFT changes Thyroid->Action Clinical symptoms Hepatic->Action >3x ULN elevation Other->Action Clinical impact Action->Ongoing Continue with adjusted regimen

Diagram 1: Comprehensive Safety Monitoring Algorithm for this compound Therapy. This workflow outlines the systematic approach to surveillance and management of adverse effects during long-term this compound treatment, emphasizing regular assessment of major organ systems at specified intervals.

Clinical Evidence in Heart Failure Populations

Efficacy Data from Major Clinical Trials

The efficacy profile of this compound in CHF patients has been evaluated in several landmark studies, with conflicting results regarding mortality benefits. The GESICA trial (Grupo de Estudio de la Sobrevida en la Insuficiencia Cardíaca en Argentina) demonstrated a significant reduction in all-cause mortality (28% risk reduction) and decreased hospital admissions for worsening heart failure in patients receiving low-dose this compound [7] [8]. In contrast, the CHF-STAT trial (Survival Trial of Antiarrhythmic Therapy in Congestive Heart Failure) showed significant suppression of ventricular arrhythmias but no overall mortality benefit despite improvement in left ventricular function [7] [8]. These divergent outcomes may reflect differences in patient populations (more non-ischemic cardiomyopathy in GESICA) and background therapy [8].

A 2025 population-based cohort study from Taiwan comparing propafenone to this compound in atrial fibrillation patients with heart failure found that propafenone was associated with significantly lower risk of the composite proarrhythmic outcome (adjusted HR: 0.52; 95% CI: 0.42-0.64) and lower risk of death due to arrhythmia (adjusted HR: 0.22; 95% CI: 0.08-0.65) compared to this compound [9]. This large real-world analysis challenges conventional recommendations to avoid propafenone in heart failure patients and suggests the need for prospective comparative studies [9].

The EAST-AFNET 4 sub-analysis evaluated early rhythm control using this compound or dronedarone in contemporary practice [10]. Patients receiving this compound (n=398) had more heart failure (42%) and persistent AF (40%) compared to dronedarone-treated patients (16% HF, 15% persistent AF) [10]. The primary efficacy outcome (cardiovascular death, stroke, HF hospitalization, or acute coronary syndrome) occurred in 6.7/100 patient-years with this compound versus 4.2/100 patient-years with dronedarone [10]. Serious adverse events related to drug therapy were similar between this compound (1.4/100 patient-years) and dronedarone (1.2/100 patient-years) [10].

Quantitative Clinical Trial Data Summary

Table 3: Key Clinical Trials of this compound in Heart Failure Populations

Trial Patient Population Sample Size Duration Primary Outcome Result
GESICA [7] [8] Severe CHF, mainly non-ischemic 516 2 years All-cause mortality 28% risk reduction (RR 0.72)
CHF-STAT [7] [8] CHF with asymptomatic ventricular arrhythmias 674 45 months All-cause mortality No significant difference
EMIAT [8] Post-MI with LVEF ≤40% 1,486 21 months All-cause mortality No significant difference
EAST-AFNET 4 [10] AF with heart failure 398 (this compound arm) 5 years CV death, stroke, HF hospitalization 6.7/100 patient-years
Propafenone vs this compound [9] AF with heart failure 7,235 propafenone, 14,470 this compound 2002-2018 Composite proarrhythmic outcome Propafenone superior (HR 0.52)

A meta-analysis of 13 studies involving patients with congestive heart failure or recent myocardial infarction demonstrated a small absolute reduction in annual mortality from 12.3% to 10.9% (ARR 2.4%; NNT 42) [1]. The benefit was more pronounced in patients with congestive heart failure, reducing annual mortality from 24.3% to 19.9% (ARR 4.4%; NNT 23) [1]. When considering the risk-benefit ratio in contemporary practice, it is important to note that implantable cardioverter-defibrillators (ICDs) are more effective than this compound in reducing mortality in high-risk patients with previous myocardial infarction [1]. In such patients, this compound may be used as an adjunct to reduce ICD shocks or to control atrial fibrillation in selected highly symptomatic patients [1] [4].

Practical Administration Protocols

Dosing Strategies and Regimen Selection

This compound therapy requires careful dose titration and loading strategies to balance efficacy with toxicity concerns. The following table outlines evidence-based dosing regimens for various clinical scenarios in CHF patients:

Table 4: Evidence-Based this compound Dosing Regimens in Heart Failure

Clinical Scenario Route Loading Dose Maintenance Dose Special Considerations
Life-threatening VT/VF [3] IV 150 mg over 10 min, repeat if needed; then 1 mg/min for 6 hr 0.5 mg/min for 18 hr; switch to oral when stable Monitor for hypotension; use central venous access when possible
Life-threatening VT/VF [3] Oral 800-1600 mg/day until 10g total 200-400 mg/day Divide doses for GI tolerance; use lowest effective dose
Atrial fibrillation (rhythm control) [3] Oral 600-800 mg/day until 10g total 200 mg/day Lower maintenance dose (100-200 mg/day) may be sufficient
Acute AF with RVR in CHF [3] IV 150 mg over 10 min 1 mg/min for 6 hr, then 0.5 mg/min Preferred in hemodynamically unstable patients
Long-term prevention in CHF [8] Oral 400-600 mg/day for 2-4 weeks 100-300 mg/day Use lowest effective dose; consider drug holidays

For long-term management in CHF patients, the general principle is to "start low and go slow" while regularly assessing the need for continued therapy [1] [8] [4]. The loading phase typically continues until a total of 10-20 grams has been administered, usually over 2-4 weeks, though some protocols use longer loading periods at lower doses [3]. The maintenance dose should be individualized, with most CHF patients stabilized on 100-300 mg daily, substantially lower than the 400 mg daily often used in earlier studies [8] [4].

Special Population Considerations

In elderly patients and those with severe left ventricular dysfunction, dose reduction may be necessary due to altered pharmacokinetics and increased susceptibility to adverse effects [3] [2]. No dosage adjustment is required for renal impairment, as this compound is primarily eliminated hepatically [3] [2]. For patients with hepatic impairment, dose reduction is recommended, though specific guidelines are lacking [3] [2]. In pregnancy, this compound should be used only if clearly indicated due to risks of congenital goiter, thyroid abnormalities, and neonatal bradycardia [3].

G cluster_0 Therapy Phases Start Initiate this compound in CHF Patient Assess Assessment Phase Start->Assess Load Loading Phase Assess->Load Appropriate candidate Maintain Maintenance Phase Load->Maintain After 10-20g total load or clinical response Evaluate Efficacy Evaluation Maintain->Evaluate 3-6 months Monitor Long-term Monitoring Evaluate->Monitor Therapy effective Adjust Dose Adjustment Evaluate->Adjust Suboptimal response or toxicity Monitor->Evaluate Ongoing assessment Adjust->Maintain Dose modified

Diagram 2: this compound Therapy Management Protocol in Heart Failure. This algorithm outlines the systematic approach to initiating, maintaining, and monitoring this compound therapy in CHF patients, emphasizing dose individualization and regular efficacy-toxicity assessments throughout treatment.

Future Perspectives and Drug Interactions

The role of this compound in contemporary heart failure management continues to evolve. While it remains the most effective antiarrhythmic drug for maintaining sinus rhythm in atrial fibrillation, its utilization is increasingly reserved for symptomatic patients in whom other therapies have failed or are contraindicated [4] [10]. The 2025 comparative effectiveness study suggesting potential advantages of propafenone in AF patients with heart failure highlights the need for prospective randomized trials directly comparing antiarrhythmic drugs in this population [9].

This compound has numerous clinically significant drug interactions that require careful management. The drug is a potent inhibitor of CYP3A4, CYP2C9, and P-glycoprotein, leading to increased concentrations of many commonly co-administered medications [1] [2]. Important interactions include:

  • Warfarin: this compound potentiates anticoagulant effect; reduce warfarin dose by 30-50% and monitor INR closely [1]
  • Digoxin: this compound increases digoxin levels; reduce digoxin dose by 50% and monitor levels [1]
  • Statins: Increased risk of myopathy with simvastatin and atorvastatin; prefer pravastatin or rosuvastatin [2]
  • Beta-blockers, calcium channel blockers: Enhanced bradycardia and AV block; monitor heart rate and conduction [3] [2]

The effects of interactions with this compound may not peak until 7 weeks after initiation of concomitant therapy due to the drug's long half-life, requiring extended monitoring [1]. Additionally, grapefruit juice can inhibit this compound metabolism and lead to elevated drug levels, though the clinical impact of this interaction remains uncertain [1].

References

Frequently Asked Questions (FAQs) on Amiodarone Pulmonary Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer
What is the reported incidence of APT? In contemporary studies, the incidence is approximately 1.9% - 2%, lower than historical figures of 5-15% due to modern lower dosing strategies [1] [2] [3].
What are the primary risk factors for APT? Key risk factors include advanced age, high cumulative dose (>400 mg/day for >2 months or >150g total), pre-existing lung disease, and duration of therapy [1] [4] [3].
What are the common clinical presentations? The most common is a subacute interstitial pneumonitis, with symptoms of progressive dyspnea, nonproductive cough, and fever [1] [5]. Other forms include organizing pneumonia and ARDS [6] [4].
How is APT diagnosed? Diagnosis requires a high index of suspicion and exclusion of other causes (e.g., heart failure, infection). It is supported by new radiographic infiltrates, a decline in DLCO on PFTs, and improvement after amiodarone discontinuation [1] [6].
What is the first-line management for APT? Immediate discontinuation of this compound is critical. For moderate to severe cases, systemic corticosteroids (e.g., prednisone) are recommended, typically tapered over 4 to 12 months [1] [5] [4].

Diagnostic & Experimental Protocols

A standardized diagnostic workflow is crucial for confirming APT in both clinical and research settings. The following diagram and table outline the core process.

G Start Patient on this compound with Respiratory Symptoms A Initial Assessment: - History & Physical - Chest X-Ray - Pulse Oximetry Start->A B Exclude Common Mimickers: - Heart Failure (Echo) - Infection (BAL/Culture) A->B C Perform Specific Tests: - HRCT Chest - PFTs (with DLCO) - Bronchoscopy with BAL B->C D Confirm Diagnosis C->D Findings consistent with APT E Initiate Management: - Discontinue this compound - Start Corticosteroids D->E

Detailed Protocol for Key Investigations
Investigation Methodology & Key Findings Utility in APT Diagnosis

| High-Resolution CT (HRCT) | Protocol: Non-contrast chest HRCT with prone imaging if possible. Key Findings: Bilateral ground-glass opacities, interstitial septal thickening, and consolidation, often with a basal or peripheral predominance [5] [6]. | Highly sensitive for detecting early parenchymal abnormalities; helps characterize the pattern of lung injury (e.g., organizing pneumonia) [1]. | | Pulmonary Function Tests (PFTs) | Protocol: Spirometry, lung volumes, and diffusing capacity for carbon monoxide (DLCO) [1]. Key Findings: A restrictive pattern (reduced FVC and TLC) and a significantly reduced DLCO (often >20% decrease from baseline) are characteristic [6] [7]. | A declining DLCO can be the earliest detectable abnormality, useful for monitoring at-risk patients [1] [4]. | | Bronchoscopy with BAL | Protocol: Bronchoalveolar lavage performed per standard clinical safety protocols. Cytologic examination of BAL fluid [5] [7]. Key Findings: Presence of foamy alveolar macrophages and a lymphocytic alveolitis. Electron microscopy may reveal lamellar bodies within lysosomes [7] [4]. | Primarily used to rule out infection and malignancy. Foamy macrophages confirm this compound exposure but are not diagnostic of toxicity alone [1] [4]. | | Histopathology (Biopsy) | Protocol: Transbronchial or surgical lung biopsy for tissue analysis (considered in diagnostically challenging cases) [4]. Key Findings: Phospholipid-laden foamy macrophages, interstitial pneumonitis, type II pneumocyte hyperplasia, and organizing diffuse alveolar damage [1] [4]. | The gold standard for confirming parenchymal injury patterns, though not always required for diagnosis [6]. |

Risk Factor Analysis for Research Stratification

Quantifying risk is essential for designing preventative studies and monitoring protocols. The table below summarizes key epidemiological data.

Risk Factor Hazard Ratio / Odds Ratio (Approx.) Study Details & Notes
Underlying Lung Disease OR 2.51 (95% CI 1.15-5.50) [3] Chronic obstructive pulmonary disease (COPD) is the most common pre-existing condition noted [3].
Ventricular Arrhythmia OR 2.70 (95% CI 1.05-6.94) [3] Indication for this compound use may be a proxy for higher cumulative doses or severity of underlying cardiac disease.
Advanced Age OR 1.05 (95% CI 1.01-1.09) [3] Risk increases per year of age. Studies often use >60 years as a cutoff for significantly elevated risk [4] [3].
High Cumulative Dose OR 4.76 (95% CI 1.31-17.31) [3] The strongest modifiable risk factor. Doses >400 mg/day or cumulative dose >150g carry high risk [1] [7].
Post-Cardiac Surgery N/A - High Risk A well-documented clinical scenario; exposure to high FiO2 and surgical stress are postulated contributors [1] [6].

This technical guide provides a foundation for understanding APT. For researchers, the following areas represent key knowledge gaps and opportunities for further investigation:

  • Biomarker Development: Identifying specific serum or BAL biomarkers to distinguish mere drug exposure from active toxicity.
  • Genetic Predisposition: Investigating the genetic factors that may explain the observed ethnic variations in susceptibility [1] [4].
  • Steroid Protocol Optimization: Conducting comparative effectiveness studies to define the optimal dose and duration of corticosteroid therapy.

References

amiodarone hepatotoxicity liver enzyme monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Guidelines & Clinical Patterns

The table below summarizes the quantitative data and official recommendations for monitoring liver enzymes during amiodarone therapy.

Parameter Recommended Baseline Monitoring Recommended Follow-up Monitoring Notes & Context
General Incidence --- --- Asymptomatic serum aminotransferase elevations occur in 15-50% of patients on long-term therapy [1]. Symptomatic liver injury is less common (<3%) [2] [3].
Liver Enzymes (ALT, AST) Test at initiation of therapy [1] [4]. Every 6 months [1] [4]. Some guidelines suggest monitoring every 3-6 months [2].
Therapeutic Action Threshold --- --- Consider discontinuation if enzymes are persistently >2x ULN [1] or if there is any clinical evidence of hepatic injury (e.g., hepatomegaly, jaundice, ascites) [1] [3].
Typical Latency Period --- --- Highly variable. Can range from days (IV formulation) to years (chronic oral therapy) [1] [5] [6].
Other Key Tests Consider chest X-ray, pulmonary function tests, TSH [2]. TSH every 6 months; consider chest X-ray and pulmonary function tests annually [2] [4]. Monitor for multi-organ toxicity involving lungs, thyroid, and eyes [7].

This table outlines the primary histopathological and clinical patterns of liver injury associated with this compound.

Feature Chronic Oral Toxicity (Common Pattern) Acute IV Toxicity (Less Common Pattern)
Clinical Presentation Often asymptomatic enzyme elevation; can progress to steatohepatitis, cirrhosis, and liver failure over months or years [1] [3]. Rapid-onset (within 24-36 hours) symptomatic hepatitis with marked enzyme elevation; can mimic ischemic hepatitis [6] [8].
Histopathology Findings similar to alcoholic hepatitis: phospholipidosis, steatosis, ballooning degeneration, Mallory-Denk bodies, neutrophilic infiltration, and fibrosis [1] [9] [3]. Centrolobular necrosis with minimal inflammation; little to no steatosis or phospholipidosis [1] [6].
Key Mechanism Direct drug accumulation in hepatocytes, inhibiting lysosomal phospholipases and causing phospholipidosis & mitochondrial injury [1] [3]. Hypothesized to be solvent-related (Polysorbate 80) or due to drug-induced hypotension leading to ischemic injury [6] [8].
Reversibility Injury resolves slowly (over months) after discontinuation; can be irreversible once cirrhosis develops [1] [3]. Injury usually reverses quickly (within days) after stopping the infusion [1] [6].

Experimental & Diagnostic Methodologies

For researchers modeling or diagnosing this compound hepatotoxicity, the following approaches are critical.

  • Diagnosing DILI Causality: The causal relationship between this compound and liver injury is primarily established by consensus expert opinion after excluding competing etiologies [6]. Key criteria include:

    • Temporal Association: Documenting the onset of liver test abnormalities relative to the start of this compound [6].
    • Pattern of Injury: Characterizing the injury as hepatocellular, cholestatic, or mixed [1] [6].
    • Dechallenge Response: Observing improvement after discontinuation of the drug [3] [6].
    • Exclusion of Other Causes: Ruling out viral hepatitis (HAV, HBV, HCV, CMV, EBV), autoimmune hepatitis (ANA, ASMA, anti-LKM1), biliary obstruction, and ischemic injury [5] [6].
  • Utilizing Radiologic and Histologic Tools:

    • Abdominal CT Scan: A non-contrast CT may show diffuse high attenuation of the liver parenchyma due to this compound's iodine content. This can serve as a non-invasive marker of drug accumulation and may be useful in assessing toxicity [3].
    • Liver Biopsy: This remains the gold standard for confirmation. Key findings to investigate include:
      • Phospholipidosis: Visualized as lamellar inclusion bodies on electron microscopy [1] [3].
      • Steatohepatitis: Presence of steatosis, ballooned hepatocytes, Mallory-Denk bodies, and neutrophilic satellitosis [9] [3].
      • Fibrosis and Cirrhosis: Assessment of the degree of fibrosis is critical for prognosis [3].
  • Investigating Novel Automation in Monitoring: Recent research has explored the use of Robotic Process Automation (RPA) to automate the repetitive follow-up of patients on this compound. One validated prototype used a diagnostic algorithm to recommend follow-up intervals and management based on laboratory results, effectively reducing manual labor and improving the detection of side effects [2]. This represents a potential area for further development in clinical management and large-scale cohort studies.

Diagnostic Workflow & Signaling Pathways

The following diagram illustrates the core investigative workflow for suspected this compound hepatotoxicity, integrating the methodologies described above.

G cluster_1 Confirmatory Investigations Start Suspected this compound Hepatotoxicity ClinicalAssess Clinical & Lab Assessment (Check for symptoms, ALT, AST, Bilirubin, INR) Start->ClinicalAssess TemporalLink Establish Temporal Link (Onset relative to drug start/dose) ClinicalAssess->TemporalLink Exclusion Exclude Other Etiologies (Viral, Autoimmune, Biliary, Ischemic) TemporalLink->Exclusion Pattern Characterize Injury Pattern (Hepatocellular vs. Cholestatic) Exclusion->Pattern Dechallenge Perform Dechallenge (Discontinue/Reduce this compound) Pattern->Dechallenge Imaging Abdominal CT Scan (Check for high liver density) Dechallenge->Imaging  If diagnosis uncertain Histology Liver Biopsy & Histology (Assess for steatosis, phospholipidosis, Mallory-Denk bodies, fibrosis) Dechallenge->Histology  If diagnosis uncertain Outcome Assess Outcome (Monitor for resolution or progression) Dechallenge->Outcome Monitor response Histology->Outcome

The molecular mechanisms of injury are complex. The diagram below summarizes the key signaling pathways involved in chronic oral this compound hepatotoxicity.

G cluster_mechanisms Key Mechanisms of Injury cluster_outcomes Histopathological Outcomes This compound Chronic Oral this compound Accumulation Accumulation in Hepatocytes (High lipid solubility) This compound->Accumulation Lysosome Lysosomal Dysfunction Inhibition of Phospholipases A1/A2 Accumulation->Lysosome Mitochondrion Mitochondrial Injury & Dysfunction Accumulation->Mitochondrion Phospholipidosis Phospholipidosis (Lamellar inclusion bodies) Lysosome->Phospholipidosis OxStress Oxidative Stress & Free Radical Formation Mitochondrion->OxStress Steatosis Steatosis (Fatty Liver) & Ballooning Degeneration OxStress->Steatosis Inflammation Inflammation (Neutrophilic infiltration) Steatosis->Inflammation MalloryBodies Mallory-Denk Body Formation Steatosis->MalloryBodies Fibrosis Fibrosis & Cirrhosis Inflammation->Fibrosis MalloryBodies->Fibrosis

Frequently Asked Questions (FAQs)

  • What are the key risk factors for developing significant intravenous AILI? Studies have identified that compromised cardiac and hepatic status are significant predictors. Specifically, pre-existing cardiomyopathy, congestive hepatomegaly, elevated baseline total bilirubin, need for inotropic support, and higher doses of IV this compound are independent risk factors for both the occurrence and severity of liver injury [8].

  • Can a patient who experienced acute liver injury from IV this compound be switched to the oral formulation? Published case reports indicate that yes, this can be safe. The acute liver injury from the IV form is often attributed to the solvent polysorbate 80. Patients who developed hepatitis from IV this compound have subsequently tolerated oral this compound without recurrent liver injury [6]. However, this decision requires careful risk-benefit analysis by a clinician.

  • How does the histopathology of this compound hepatotoxicity differ from other liver diseases? The classic histology of chronic oral this compound toxicity closely mimics alcoholic steatohepatitis, featuring steatosis, ballooned hepatocytes, Mallory-Denk bodies, and neutrophilic infiltration [1] [3]. The key distinguishing feature, often visible on electron microscopy, is the presence of lamellar lysosomal inclusion bodies indicative of phospholipidosis [1] [9] [3].

  • What is the prognosis for this compound-induced hepatotoxicity? The prognosis is highly dependent on the pattern of injury and how early it is detected.

    • Acute IV Injury: Typically has a good prognosis, with rapid normalization of liver enzymes after the infusion is stopped [1] [6].
    • Chronic Oral Injury: If detected early (simple enzyme elevation), it is often reversible with dose reduction or discontinuation. However, once it progresses to steatohepatitis or cirrhosis, the injury can be progressive and irreversible, potentially leading to liver failure and death [1] [5] [3].

References

amiodarone thyroid dysfunction hypothyroidism management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Thyroid Dysfunction

The table below summarizes the key pathophysiological mechanisms by which amiodarone disrupts thyroid function.

Mechanism Pathophysiological Basis Clinical Outcome
Iodine Excess A 200 mg daily dose provides ~75 mg of organic iodine, vastly exceeding the 0.15-0.30 mg daily requirement [1] [2]. Altered hormone synthesis; can trigger both hypothyroidism and thyrotoxicosis [3].
Intrinsic Drug Effects Inhibits type I 5'-deiodinase, reducing peripheral conversion of T4 to T3 [2] [4]. Increased serum T4 and rT3, decreased T3 [2].
Competitive antagonism of thyroid hormone receptors [4]. Modifies thyroid hormone action at the cellular level.
Direct Cytotoxicity This compound and its metabolite, desethylthis compound (DEA), have a direct toxic effect on thyroid follicular cells [2] [4]. Destructive thyroiditis leading to hormone release (Type 2 AIT) [2].

Diagnostic Framework and Classification

This compound-induced thyroid dysfunction is primarily classified into two main types. The diagnostic workflow below outlines the logical process for differentiating between them, which is critical for determining the correct treatment path.

Start Patient presents with suspected AIT TSH Check TSH, Free T4, T3 Start->TSH Hyper TSH suppressed T4/T3 elevated TSH->Hyper AssessType Assess Type of AIT Hyper->AssessType Type1 Type 1 AIT (Iodine-Induced) AssessType->Type1 Type2 Type 2 AIT (Destructive Thyroiditis) AssessType->Type2 Mixed Mixed AIT (Features of Both) AssessType->Mixed U1 Underlying thyroid disease (e.g., nodular goiter, Graves') Type1->U1 D1 Doppler US: ↑ Vascularity Scintigraphy: ↑ Uptake (if measurable) Type1->D1 U2 No pre-existing thyroid disease Type2->U2 D2 Doppler US: ↓/Normal Vascularity Scintigraphy: ↓ Uptake Type2->D2 U3 Possible in abnormal glands Mixed->U3 D3 Combined or atypical imaging features Mixed->D3

The table below details the diagnostic characteristics and first-line treatment strategies for each type of this compound-induced thyrotoxicosis (AIT).

Feature Type 1 AIT (Iodine-Induced) Type 2 AIT (Destructive Thyroiditis)
Underlying Thyroid Preexisting abnormality (e.g., nodular goiter, Graves') [3] [5] Previously normal gland [3] [5]
Pathogenesis Excess iodine leads to uncontrolled hormone synthesis (Jod-Basedow phenomenon) [5] Drug toxicity causes follicular cell destruction and hormone release [2] [5]
Key Diagnostic Tools Color-Flow Doppler US: Increased vascularity and blood-flow velocity [5]. Color-Flow Doppler US: Absence of hypervascularity [5].
Scintigraphy: Normal or increased uptake (if measurable despite iodine load) [5]. Technetium-99m sestamibi may show increased uptake [5]. Scintigraphy: Very low uptake (<3%) [5]. Technetium-99m sestamibi shows low uptake [5].
First-Line Treatment Thionamides (Methimazole or Propylthiouracil) [2] [6]. Potassium perchlorate may be added [6]. Glucocorticoids (e.g., Prednisone 0.5-0.7 mg/kg/day) [5] [6].
This compound Discontinuation Recommended if possible [3]. Recommended, condition is often self-limited upon discontinuation [6].

Management Protocols

The decision to continue or discontinue this compound must be made in consultation with a cardiologist, weighing the severity of the arrhythmia against the thyroid dysfunction [6]. Below are the standard management protocols.

Management of this compound-Induced Thyrotoxicosis (AIT)
  • Type 1 AIT: Treatment aims to block new hormone synthesis. High doses of thionamides are used (e.g., Methimazole 40-60 mg/day or Propylthiouracil 600-800 mg/day) [6]. Potassium perchlorate (600-1000 mg/day) can be added to block iodide uptake, though its use is limited by potential toxicity and it is not FDA-approved for this indication [6]. Treatment is typically long-term.
  • Type 2 AIT: Treatment focuses on reducing inflammation. A course of prednisone (e.g., 30-40 mg/day, or 0.5-0.7 mg/kg/day) is standard, tapered over 1-3 months as thyroid function normalizes [5] [6]. Over 50% of patients show resolution within 4 weeks [5].
  • Mixed or Refractory AIT: For cases with an uncertain mechanism or mixed features, a combination of thionamides and glucocorticoids is used initially [6]. For AIT that is severe or unresponsive to medical therapy, and where this compound must be continued, total thyroidectomy is a definitive management option [2] [6].
Management of this compound-Induced Hypothyroidism (AIH)

Management of AIH is generally more straightforward. Levothyroxine replacement therapy is the standard treatment to normalize TSH levels [3] [2]. This compound therapy can often be continued if it is critically needed for arrhythmia control [3] [6]. If this compound is discontinued, hypothyroidism may resolve in patients without pre-existing thyroid disease, but it is often permanent in those with underlying autoimmune thyroiditis (e.g., Hashimoto's) [2] [6].

Monitoring and Risk Mitigation for Clinical Trials

Robust monitoring protocols are essential for clinical trials involving this compound to ensure patient safety and data quality.

  • Baseline Assessment: Before initiating this compound, conduct a clinical history, physical examination (including thyroid palpation), and laboratory testing (TSH, Free T4, Free T3) [2] [6]. Testing for anti-thyroid peroxidase (anti-TPO) antibodies can identify patients with underlying autoimmune thyroiditis who are at higher risk for AIH [6].
  • Routine Monitoring: Thyroid function tests (TSH, Free T4) should be repeated every 6 months throughout therapy [7]. Patients should be educated to report symptoms such as unexplained weight change, heat or cold intolerance, palpitations, fatigue, or skin changes [2] [7].

References

Frequently Asked Questions (FAQs) on Amiodarone Interactions

Author: Smolecule Technical Support Team. Date: February 2026

1. How does amiodarone interact with warfarin, and what is the clinical evidence? The interaction is primarily pharmacokinetic, where this compound inhibits the metabolic clearance of warfarin.

  • Mechanism: this compound and its active metabolite, mono-N-desethylthis compound, potently inhibit the cytochrome P450 (CYP) 2C9 enzyme, which is responsible for metabolizing the more potent S-warfarin enantiomer [1]. This results in increased warfarin plasma concentrations and a potentiated anticoagulant effect.
  • Clinical Evidence: A foundational clinical study demonstrated that this compound potentiates warfarin's effect in approximately 93% (28/30) of patients. This manifests as a 35%–65% reduction in the required weekly warfarin dose. The degree of potentiation is correlated with the dose of this compound administered [2].
  • Complex Drug-Drug-Disease Interaction: A further layer of complexity arises from this compound's effects on the thyroid. This compound can cause both hypothyroidism and thyrotoxicosis. Importantly, thyrotoxicosis can decrease warfarin requirements, while hypothyroidism can increase them. Therefore, a patient on stable warfarin and this compound therapy who develops this compound-induced thyrotoxicosis may present with a sudden, unexplained increase in INR, necessitating a further reduction in warfarin dose [3].

2. What is the nature of the drug-drug interaction between this compound and digoxin? This interaction is characterized by a significant increase in digoxin serum concentrations due to altered pharmacokinetics [4] [1].

  • Mechanism: this compound inhibits P-glycoprotein (P-gp), a transport protein responsible for the efflux of digoxin from cells, including those in the intestinal lumen, renal tubules, and blood-brain barrier. By inhibiting P-gp, this compound reduces the renal and biliary clearance of digoxin and increases its distribution into tissues [4] [1].
  • Clinical Evidence: Physiologically based pharmacokinetic (PBPK) modeling predicts that co-administration of this compound can increase the steady-state exposure (AUC) of digoxin by approximately 79% [1]. Another source notes that digoxin levels can rise by 70-100% within 1-2 weeks of initiating this compound therapy [4].

3. Which statins interact with this compound, and what is the underlying mechanism? The interaction risk varies significantly between statins, depending on their metabolic pathways [5].

  • Mechanism: this compound is a weak inhibitor of the CYP3A4 enzyme. It can inhibit the metabolism of statins that are primarily metabolized by this pathway, leading to elevated statin plasma levels and an increased risk of dose-dependent adverse effects, most notably myopathy and rhabdomyolysis. This compound also inhibits P-gp, which may further contribute to increased systemic exposure of some statins [5].
  • Clinical Evidence: The interaction is considered well-documented, though the risk is generally low for some statins. Evidence is largely based on post-marketing surveillance and case reports. An analysis of side effect reports found that among patients taking this compound, reports of muscle toxicity were most often associated with simvastatin, followed by atorvastatin [5]. The table below provides a risk stratification.

Quantitative Data Summary of this compound Interactions

The following table consolidates quantitative data from clinical studies and model-based predictions for these interactions.

Interacting Drug Mechanism of Interaction Quantitative Change in Victim Drug Exposure Clinical Manifestation & Risk
Warfarin [2] CYP2C9 inhibition 35-65% reduction in required warfarin dose Increased INR; risk of bleeding
Digoxin [4] [1] P-gp inhibition 70-100% increase in serum concentration; 79% increase in AUC (PBPK model) [4] [1] Digoxin toxicity (arrhythmias, GI, neurological)
Atorvastatin [5] Weak CYP3A4 & P-gp inhibition Increased plasma levels (degree varies) Increased risk of myopathy/rhabdomyolysis
Rivaroxaban [1] CYP3A4/CYP2J2 & P-gp inhibition 38% increase in AUC (PBPK model) [1] Increased risk of bleeding
Phenytoin [1] CYP2C9 inhibition 59% increase in AUC (PBPK model) [1] Central nervous system (CNS) toxicity

Experimental Design & Management Strategies

For researchers designing studies or monitoring protocols around these interactions, here are key methodological considerations.

1. Protocol for Investigating this compound-Warfarin Interaction

  • Study Design: A prospective cohort study or a physiologically based pharmacokinetic (PBPK) modeling approach, as demonstrated in recent literature [1].
  • Key Measurements:
    • Primary Endpoint: Change in weekly warfarin dose requirement and steady-state plasma warfarin concentrations before and after this compound initiation.
    • Secondary Endpoints: International Normalized Ratio (INR), plasma concentrations of S- and R-warfarin, and plasma concentrations of this compound and its desethyl metabolite.
    • Additional Monitoring: Regular thyroid function tests (TSH, Free T4, T3) to screen for this compound-induced thyroid dysfunction that may further alter warfarin response [3].
  • Data Analysis: Correlate the reduction in warfarin dose with the dose and plasma concentration of this compound. Use PBPK modeling to simulate and predict the extent of interaction in different patient populations [1].

2. Protocol for Managing this compound-Digoxin Coadministration

  • Pre-emptive Dose Adjustment: Reduce the digoxin dose by 50% upon initiation of this compound therapy [4].
  • Therapeutic Drug Monitoring (TDM): Measure serum digoxin concentrations:
    • Baseline: Before starting this compound.
    • Follow-up: Within 1-2 weeks after this compound initiation and regularly thereafter [4].
  • Clinical Monitoring: Monitor patients for signs of digoxin toxicity, including cardiac arrhythmias (e.g., bradycardia, AV block), gastrointestinal symptoms (nausea, vomiting), and neurological effects (visual disturbances, confusion) [4].
  • Evaluate Renal Function and Electrolytes: Assess kidney function and correct hypokalemia and hypomagnesemia, as these electrolyte imbalances can exacerbate the risk of digoxin toxicity [4].

3. Protocol for Managing this compound-Statin Coadministration

  • Statin Selection: Prioritize the use of statins with minimal CYP-based metabolism when co-prescribing with this compound. Pravastatin, rosuvastatin, pitavastatin, and fluvastatin have no clinically significant interaction with this compound [5].
  • Dose Adjustment for Interacting Statins:
    • Simvastatin and Lovastatin: These have the highest risk; dose reduction or avoidance is recommended [5].
    • Atorvastatin: The risk is low-to-moderate. While not always mandatory, a dose reduction may be considered, especially in the elderly, those with frailty, or patients on multiple medications [5].
  • Clinical and Biochemical Monitoring: Advise patients to report unexplained muscle pain, tenderness, or weakness immediately. Monitor for dark-colored urine, a sign of rhabdomyolysis. Consider periodic monitoring of creatine kinase (CK) levels [6] [5].

Experimental Workflow and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for studying these interactions and the key mechanistic pathways involved.

AmiodaroneWorkflow This compound DDI Study Workflow Start Study Population: Patients requiring This compound + target drug A Baseline Assessment: Target drug dose & levels, Clinical parameters (e.g., INR) Start->A B Initiate this compound A->B C Monitor & Titrate: Adjust target drug dose based on levels/effect B->C D Steady-State Analysis: Measure final drug levels, Clinical outcomes C->D E Modeling & Validation: PBPK modeling to predict DDI magnitude D->E

AmiodaroneMechanisms Key this compound Interaction Mechanisms Amio This compound CYP2C9 Inhibits CYP2C9 Amio->CYP2C9 CYP3A4 Inhibits CYP3A4 Amio->CYP3A4 Pgp Inhibits P-glycoprotein Amio->Pgp Warfarin ↑ Warfarin (bleeding risk) CYP2C9->Warfarin  Reduced clearance Statins ↑ Statin levels (myopathy risk) CYP3A4->Statins  Reduced metabolism Digoxin ↑ Digoxin (toxicity risk) Pgp->Digoxin  Reduced efflux

References

Evidence for Low-Dose Safety: A Quantitative Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety data from meta-analyses and recent clinical studies on low-dose amiodarone, providing a quantitative basis for your risk assessments.

Study Type Dose Defined Pooled Incidence of Side Effects (95% CI) Pooled Incidence Requiring Discontinuation (95% CI)
Systematic Review & Meta-analysis (10 studies, n=901) [1] [2] Low-Dose (≤200 mg/day) 17% (12% - 22%) 6% (3% - 11%)
Systematic Review & Meta-analysis (Subgroup) [1] [2] Very-Low-Dose (≤100 mg/day) 11% (4% - 27%) 2% (1% - 6%)
Observational Cohort Study (n=120) [3] Extremely-Low-Dose (50 mg/day) -- 0.8% (Interstitial Pneumonia)

Recommended Safety Monitoring Protocol

Based on clinical guidelines and recent research, implementing a structured monitoring protocol is essential for the safe use of this compound in any context [4] [5] [6]. The workflow for this protocol can be visualized as follows:

cluster_baseline Baseline Assessment (Pre-Treatment) cluster_monitoring Ongoing Periodic Monitoring Start Initiate Low-Dose this compound Baseline Chest X-ray Pulmonary Function Tests (DLCO) Liver Function Tests (LFTs) Thyroid Function Tests (TSH, fT4) Serum Electrolytes Ophthalmic Exam Start->Baseline Monitor Every 3-6 Months: - Symptom Review (e.g., cough, dyspnea) - Physical Exam - LFTs - Thyroid Function Tests - Chest X-ray Baseline->Monitor Biomarker Consider Biomarker Monitoring: KL-6 for Early Pulmonary Toxicity Monitor->Biomarker

Key Considerations for Research and Development

  • Dosing Strategy: The meta-analysis confirms a dose-dependent safety profile [1] [2]. For research purposes, especially in non-cardiac indications, begin with the lowest possible dose (e.g., 100 mg/day or less) and titrate only if necessary for efficacy.
  • Novel Biomarker - KL-6: A 2025 study highlights the utility of monitoring Krebs von den Lungen-6 (KL-6), a serum biomarker for interstitial pneumonia [3]. Researchers found that a baseline KL-6 level below 283 U/mL identified patients at lower risk for pulmonary toxicity during long-term, extremely low-dose (50 mg) therapy. Incorporating this biomarker could enable earlier detection of subclinical lung injury.
  • Managing Interactions: this compound interacts with numerous drugs due to its metabolism by CYP450 enzymes (CYP2C8, CYP3A4) and its long half-life [4] [7]. This is critical for clinical trial designs involving combination therapies. Key interactions include:
    • Warfarin: Potentiates anticoagulant effect.
    • Digoxin: Increases digoxin concentration.
    • Statins: Increases risk of myopathy, especially with simvastatin and lovastatin [4].

Frequently Asked Questions (FAQs)

Q1: What is considered a "low-dose" of this compound in current research? In recent literature, ≤200 mg/day is typically defined as "low-dose," ≤100 mg/day as "very-low-dose," and studies are now exploring "extremely-low-dose" regimens like 50 mg/day [1] [3] [2].

Q2: How long do this compound's effects persist after discontinuation? Due to its exceptionally long half-life (15-142 days for the parent drug), pharmacological effects and potential side effects can persist for weeks to months after the drug is stopped [4] [7]. This must be factored into washout periods for crossover trials.

Q3: Is routine therapeutic drug monitoring of this compound levels recommended? No. The relationship between plasma concentration and therapeutic effect is not well-established [4] [5]. Monitoring is based on clinical efficacy and safety parameters (e.g., organ function tests), not drug levels.

References

amiodarone optic neuropathy screening recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions for Researchers

Q1: What are the proposed screening recommendations for patients on amiodarone? While protocols are not standardized, the following schedule is suggested based on the typical onset of AAON [1] [2]:

  • Baseline Examination: A comprehensive ophthalmic exam before or soon after initiating this compound therapy.
  • First-Year Monitoring: Regular follow-up examinations at equally spaced intervals during the first 12 months of treatment.
  • Long-Term Monitoring: Annual ophthalmic examinations after the first year.

Q2: What should a screening ophthalmic examination include? A thorough assessment should focus on detecting signs of optic neuropathy and other ocular toxicity [3] [2]:

  • Patient History: Inquire about new or fluctuating visual symptoms, such as blurred vision, field defects, or color vision changes.
  • Visual Acuity (Best-Corrected)
  • Pupillary Testing (to check for a Relative Afferent Pupillary Defect)
  • Color Vision Testing
  • Visual Field Testing (e.g., Humphrey 24-2 or 30-2)
  • Slit-Lamp Examination: To detect corneal verticillata (vortex keratopathy), which is present in 70-100% of long-term users but is not a reliable predictor of optic neuropathy [1] [4].
  • Dilated Fundus Examination: Critical for evaluating the optic nerve head for edema, hemorrhages, or pallor.

Q3: How is AAON differentiated from Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION)? Differentiating AAON from NAION is a key diagnostic challenge. The following table outlines distinguishing features based on proposed criteria [5] [6] [7].

Characteristic This compound-Associated Optic Neuropathy (AAON) Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION)
Onset Often insidious and slow progression [1] [7] Typically acute (sudden) [7]
Laterality Frequently bilateral or sequential involvement [1] [7] Usually unilateral at onset [7]
Optic Disc Edema Protracted (median 3 months; can last over a year) [1] [7] Usually resolves within 2-6 weeks [1]
Optic Disc Cupping No association with a particular cup-to-disc ratio [1] [7] Often occurs in a "disc at risk" (small or absent cup) [1]
Optic Nerve Dysfunction Can be mild (e.g., visual acuity ≥20/40) [5] Often moderate to severe [6]

Q4: What is the underlying mechanism of AAON? The exact pathophysiology is not fully established, but the leading hypothesis involves drug-induced phospholipidosis. This compound and its metabolite accumulate within the lysosomes of optic nerve axons, forming lamellated inclusions. This accumulation is thought to mechanically or biochemically disrupt axoplasmic transport, leading to nerve injury [1] [4] [6]. Recent animal studies also suggest this compound can induce apoptosis of retinal ganglion cells via inhibition of the PI3K/Akt signaling pathway [6].

The diagram below illustrates this proposed mechanistic pathway.

G cluster_mechanism Proposed Pathophysiological Pathways This compound This compound DEA Desethylthis compound (DEA) This compound->DEA Metabolized Lysosome Lysosome This compound->Lysosome Accumulates in DEA->Lysosome Accumulates in LamellarBodies Lamellated Inclusions Lysosome->LamellarBodies AxoplasmicFlow Impaired Axoplasmic Flow LamellarBodies->AxoplasmicFlow Mechanical Disruption Apoptosis Retinal Ganglion Cell Apoptosis AxoplasmicFlow->Apoptosis VisionLoss Optic Neuropathy & Vision Loss Apoptosis->VisionLoss PI3K_Inhibition Inhibition of PI3K/Akt Pathway PI3K_Inhibition->Apoptosis Biochemical Signaling

Research Considerations and Experimental Protocols

For researchers investigating AAON, the following points are critical:

  • Diagnostic Challenge: AAON remains a controversial diagnosis due to its significant clinical overlap with NAION and the high prevalence of shared vascular risk factors in the patient population [5] [6]. There is no specific biomarker, making it a diagnosis of exclusion based on clinical criteria.
  • Animal Models: Experimental studies in rats have shown that this compound can induce retinal ganglion cell apoptosis. Interestingly, Insulin-like Growth Factor-1 (IGF-1) has been demonstrated to reverse this toxic effect in animal models, suggesting a potential area for future therapeutic research [1] [6].
  • Data Reporting: Researchers and clinicians are encouraged to report confirmed cases of AAON, including ophthalmic findings, drug dosage, and duration, to regulatory bodies like the FDA's MedWatch program to improve post-market surveillance and understanding of the condition [1].

References

amiodarone torsades de pointes risk factors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

1. How common is Torsades de Pointes with amiodarone? The incidence varies by the route of administration:

  • Intravenous (IV) this compound: Approximately 1.5% [1] [2].
  • Oral this compound: Reported to be less than 1.0% [2].

Despite its potential to prolong the QT interval, this compound is considered to have a lower proarrhythmic risk compared to other antiarrhythmics. However, a large analysis of the FDA Adverse Event Reporting System (FAERS) found this compound was the drug associated with the highest number of reported TdP cases, indicating it is a significant clinical concern [3].

2. What are the key risk factors for this compound-induced TdP? The risk is multifactorial. The table below summarizes the primary patient-specific and clinical risk factors identified in clinical studies [1].

Risk Factor Category Specific Factors
Patient Demographics Female sex [1]
Cardiac Conditions Left ventricular dysfunction, Heart failure, Baseline prolonged QTc interval [1] [2]
Metabolic Factors Electrolyte abnormalities (Hypokalemia, Hypomagnesemia) [1] [2]
Concomitant Medications Concomitant use of beta-blockers, Digoxin therapy [1]
Other Clinical Scenarios Recent conversion from atrial fibrillation to sinus rhythm, Renal impairment (e.g., patients on dialysis) [2]

3. What is the proposed mechanism behind this compound-induced TdP? this compound is primarily a Class III antiarrhythmic that blocks potassium rectifier currents (IKr), leading to action potential prolongation and a prolonged QT interval [4] [5]. Unlike many other QT-prolonging drugs, it is thought to homogeneously prolong ventricular repolarization, which is why TdP is relatively rare.

However, in high-risk situations, this compound can significantly increase the transmural dispersion of repolarization (TDR), often represented on ECG by a prolonged Tpeak-Tend (Tp-e) interval. An increased TDR provides a substrate for re-entry, which can degenerate into TdP, especially when a trigger like hypokalemia or a pause is present [2].

The diagram below visualizes the interaction of risk factors leading to TdP:

G This compound This compound Administration QTprolong Prolongs QT Interval (Potassium Channel Block) This compound->QTprolong HighTDR ↑ Transmural Dispersion of Repolarization (TDR) QTprolong->HighTDR In high-risk settings Substrate High-Risk Substrate (e.g., HF, Female, LQTS) Substrate->HighTDR TdP Torsades de Pointes (TdP) HighTDR->TdP With Trigger Triggering Event (Pause, Hypokalemia) Trigger->TdP

Troubleshooting & Risk Mitigation Guide

Monitoring Protocol for Patients on IV this compound A strict monitoring protocol is essential for early detection and prevention. The following workflow is recommended based on case studies and clinical trials [1] [2].

G Start Initiate IV this compound Assess Pre-Treatment Assessment Start->Assess Continuous Continuous ECG Monitoring (QTc & Tp-e intervals) Assess->Continuous Electrolytes Monitor & Correct Electrolytes Assess->Electrolytes ReviewMeds Review Concomitant Medications Assess->ReviewMeds Act Stop this compound if: • QTc >500ms & increasing • Tp-e significantly prolongs Continuous->Act Alarm Criteria Electrolytes->Act Uncorrectable Imbalance

Detailed Methodologies from Key Studies

  • ECG Measurement Protocol (as used in [1]):

    • Recording: Use a standard 12-lead ECG recorded at 10 mm/mV and 25 mm/s speed.
    • QT Measurement: Measure the QT interval from the onset of the QRS complex to the end of the T-wave in all leads. Use the lead with the longest QT interval for analysis. If a U-wave is present, the QT interval is measured to the nadir between the T and U waves.
    • Correction: Correct the QT interval for heart rate using Bazett's formula (QTc = QT / √RR).
    • Tp-e Measurement: Measure from the peak of the T-wave to the end of the T-wave. The maximum value across the 12 leads should be used and corrected for heart rate (c-Tp-e) [2].
  • Management of Acute TdP:

    • Immediate Action: Discontinue intravenous this compound infusion immediately [1].
    • Electrolyte Repletion: Administer magnesium sulfate, even if serum magnesium levels are normal. Correct hypokalemia aggressively [2].
    • Pacing: Consider temporary cardiac pacing in cases of recurrent TdP, especially if it is pause-dependent [2].
    • Isoproterenol Caution: Note that isoproterenol is generally avoided for this compound-induced TdP due to the risk of provoking recurrent atrial fibrillation [2].

Critical Drug-Drug Interaction Be aware of a significant pharmacokinetic interaction:

  • This compound and Metoprolol: this compound is a weak inhibitor of the CYP2D6 enzyme. Co-administration with metoprolol (a CYP2D6 substrate) leads to significantly higher metoprolol plasma concentrations and a more pronounced heart rate reduction, increasing the risk of bradycardia and AV block [6]. This combination requires close monitoring of heart rate and metoprolol dose adjustment.

References

FAQs on Cholestyramine for Amiodarone Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the mechanistic basis for using cholestyramine in amiodarone toxicity?

This compound and its active metabolite, desethylthis compound (DEA), undergo significant enterohepatic circulation [1] [2]. This means they are excreted via the bile into the intestine, where a portion is reabsorbed back into the bloodstream, contributing to their exceptionally long half-lives (up to 100 days for this compound) [1] [2].

Cholestyramine is a non-absorbable bile acid sequestrant [3]. Its mechanism of action is summarized in the diagram below:

G A This compound & Metabolite in Intestine B Cholestyramine (Binds to molecules in gut) A->B  Bile Excretion C Irreversible Complex Formation B->C D Excretion in Feces C->D F Reduced Systemic Reabsorption D->F E Enterohepatic Circulation E->A Interrupted G Accelerated Elimination from Body F->G

By interrupting this cycle, cholestyramine reduces systemic reabsorption, thereby accelerating the elimination of these compounds and helping to resolve toxicity [4] [3].

Q2: What is the experimental evidence supporting this use?

A 1986 comparative study provides key clinical evidence, with quantitative data summarized in the table below [4]:

Study Group Serum this compound Level (μg/mL) at 7.5 hours Elimination Half-Life after Long-Term Therapy
Control (without Cholestyramine) 0.42 ± 0.11 35-58 days (inferred from controls)
With Cholestyramine 0.21 ± 0.14 23.5, 29, and 32 days (in 3 patients)

The study concluded that cholestyramine significantly reduces the enterohepatic circulation of this compound and can accelerate the regression of dose-dependent side effects [4].

Q3: What are the key considerations for experimental protocols or clinical management?

When designing studies or treatment protocols, consider the following parameters derived from the literature:

Parameter Consideration & Rationale
Indication Management of suspected or confirmed dose-dependent this compound toxicity (e.g., pulmonary, thyroid, hepatic) [4] [5] [6].
Mechanism Binds this compound/DEA in gut lumen; interrupts enterohepatic circulation [4] [3].
Dosing & Administration Typical dose: 4 g [3] [7]. Must be mixed with liquid or soft food [7].
Drug Interaction Timing Binds other drugs; administer others ≥1 hour before or 4-6 hours after cholestyramine [7].
Primary Safety & Monitoring Monitor for constipation, bloating; ensure adequate hydration/fiber [3] [7]. Monitor resolution of toxic symptoms (e.g., pulmonary, thyroid function) [1] [5].

Q4: What are the common and serious toxicities of this compound that cholestyramine might address?

Cholestyramine is theoretically most useful for non-emergent, dose-dependent toxicities that persist due to this compound's long half-life. The table below outlines major toxicities for monitoring.

Organ System Toxicity Key Characteristics & Monitoring
Pulmonary This compound-induced pulmonary toxicity (APT) [5] Can be life-threatening; incidence 1-5% [5]. Presents with cough, dyspnea, hypoxemia; HRCT shows ground-glass opacities, organizing pneumonia [5].
Thyroid Hypothyroidism or Thyrotoxicosis [1] [6] Caused by this compound's high iodine content and impact on hormone metabolism [1] [2]. Monitor Thyroid Function Tests (TSH, T4, T3) [1].
Hepatic Hepatotoxicity [1] [6] Ranges from elevated liver enzymes to steatosis, fibrosis, or cirrhosis [6]. Monitor liver enzymes (AST, ALT) periodically [1].
Other Corneal deposits, skin phototoxicity, blue-grey skin discoloration, neurologic effects [1] Often dose- and duration-dependent. Requires appropriate specialist monitoring [1].

The primary management for serious this compound toxicity is immediate drug discontinuation; cholestyramine serves as an adjunct to accelerate recovery [4] [5]. For severe cases like APT, systemic corticosteroids are the cornerstone of treatment [5].

References

Amiodarone Pharmacokinetics & Key Interactions for Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Amiodarone has complex pharmacokinetics that are critical for accurate modeling. Key characteristics and common, clinically significant drug-drug interactions (DDIs) are summarized below.

Table 1: Key this compound Pharmacokinetic Parameters [1] [2] [3]

Parameter Description
Bioavailability Highly variable, ranging from 22% to 86%.
Effect of Food Absorption is enhanced with a high-fat meal, increasing the rate and extent of absorption.
Distribution Highly lipophilic, leading to a very large volume of distribution and extensive tissue accumulation.
Metabolism Extensively hepatic, primarily via Cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2C8.
Inhibition Profile Potent inhibitor of CYP2C9 and P-glycoprotein (P-gp); weak inhibitor of CYP3A4.
Active Metabolite N-desethylthis compound (MDEA).
Half-Life Exceptionally long, ranging from several weeks to months (averaging ~58 days).
Elimination Primarily eliminated via the bile; renal excretion is negligible.

Table 2: Quantified DDIs and Proposed Dose Adjustments [4] [5] [6]

Victim Drug Interaction Mechanism Exposure Increase Proposed Dose Adjustment
Digoxin P-gp inhibition ~79% at steady-state [4] Reduce dose by 40% to 50% [4] [6]
Rivaroxaban CYP3A4 & P-gp inhibition ~38% at steady-state [4] Reduce dose by 25% [4]
Phenytoin CYP2C9 inhibition ~59% at steady-state [4] Reduce dose by 45% [4]
Warfarin CYP2C9 inhibition Significant increase in INR Reduce warfarin dose by 20-30%; closer monitoring required [6]
Apixaban CYP3A4 & P-gp inhibition AUC increased 1.1- to 1.7-fold; clearance decreased by 33% [5] No empiric dose adjustment needed for most patients [5]

Experimental & Modeling Protocols

Here are detailed methodologies for key experiments and modeling approaches cited in recent literature.

1. Physiologically Based Pharmacokinetic (PBPK) Modeling

A 2025 study used PBPK modeling to simulate and validate DDIs between this compound and digoxin, rivaroxaban, and phenytoin [4].

  • Software: Models were developed using PK-Sim software [4].
  • Model Development:
    • PBPK models for this compound, rivaroxaban, and phenytoin were developed de novo.
    • The digoxin model was adopted from previously published literature.
  • Model Validation: Model performance was evaluated by comparing predicted plasma concentration-time profiles and pharmacokinetic parameter values against clinical trial data from healthy subjects in published PK studies [4].
  • DDI Simulation: After validation, DDI scenarios were simulated to assess exposure levels of the victim drugs when co-administered with this compound. Dosing regimens were then adjusted based on these exposure changes [4].

2. Population Pharmacokinetic (PopPK) Modeling in a Real-World Cohort

A 2025 real-world study on this compound and apixaban utilized a PopPK approach [5].

  • Study Design: A single-site, retrospective, observational clinical trial using salvaged plasma samples from hospitalized patients.
  • Patient Cohort: 106 hospitalized patients with non-valvular atrial fibrillation on stable doses of apixaban (2.5 or 5 mg twice daily) with or without steady-state this compound (200 mg) [5].
  • Analytical Method: Apixaban concentrations in plasma were measured using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) assay [5].
  • Software & Modeling:
    • Data assembly was performed in R version 4.4.2.
    • Population PK analysis was performed using Monolix version 2024R1 via the stochastic approximation expectation maximization (SAEM) method [5].
    • A one-compartment model with first-order absorption and linear elimination was found to reasonably describe the apixaban PK data.
    • Covariate Analysis: Concomitant this compound use and age were retained as statistically significant covariates on apixaban's apparent clearance.

Workflow & Safety Considerations

The following diagram illustrates the logical workflow for PBPK modeling and simulation of this compound DDIs, based on the described methodology.

AmiodaronePBPKWorkflow Start Start PBPK Model Development ModelDev Develop/Validate Base PBPK Model Start->ModelDev DataInput Input Drug & System Parameters ModelDev->DataInput Validate Validate Model vs. Clinical PK Data DataInput->Validate Validate->ModelDev Needs Refinement SimulateDDI Simulate DDI Scenario Validate->SimulateDDI Validation Successful AdjustDose Adjust Victim Drug Dose Based on Simulated Exposure SimulateDDI->AdjustDose End Output: Recommended Dosing Regimen AdjustDose->End

Safety in Dosing When modeling low-dose regimens, evidence from a systematic review indicates that low-dose this compound (≤200 mg/day) and very-low-dose this compound (≤100 mg/day) are associated with a lower incidence of significant side effects. The pooled incidence of side effects requiring discontinuation was 6% for low-dose and 2% for very-low-dose therapy [7].

Troubleshooting Common Modeling Challenges

FAQ 1: How should we handle this compound's active metabolite in our model? The metabolite N-desethylthis compound (MDEA) is pharmacologically active and contributes to both antiarrhythmic effects and DDIs. It exhibits time-dependent inhibition of CYP enzymes like CYP3A4 [5]. For a comprehensive model, especially for long-term simulations, incorporating the formation, distribution, and inhibitory effects of MDEA is necessary for accuracy.

FAQ 2: Why might our model predictions not match observed clinical data for certain patients? Consider these covariates and confounders:

  • Age: Has been identified as a statistically significant covariate on the clearance of drugs like apixaban [5].
  • Renal Function: While this compound itself does not require dose adjustment in renal impairment, the clearance of victim drugs (e.g., apixaban, digoxin) might be affected.
  • Food Effects: The significant impact of a high-fat meal on this compound's bioavailability must be accounted for in oral dosing models [2] [8].
  • Non-linear Kinetics: Due to its extensive tissue distribution and slow release from deep compartments, this compound exhibits complex, multi-compartmental kinetics that require appropriate model structure [2].

References

amiodarone intravenous administration hypotension management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Causes of Hypotension

The hypotension associated with intravenous (IV) amiodarone is primarily due to the formulation's cosolvents, polysorbate 80 and benzyl alcohol, rather than the antiarrhythmic compound itself [1] [2]. These solvents can cause both vasodilation and direct depression of myocardial contractility, leading to a drop in blood pressure [1].

A key finding from animal studies is that this hypotensive effect is not limited to the initial bolus but is sustained throughout the maintenance infusion period [2]. Furthermore, administering the maintenance infusion dose alone—without a preceding loading dose—can still produce hypotension of a similar magnitude, though with a delayed onset of approximately 60 minutes [2].

The diagram below illustrates the pathway from administration to hypotension.

G Mechanism of IV this compound-Induced Hypotension IV this compound\nFormulation IV this compound Formulation Cosolvents\n(Polysorbate 80, Benzyl Alcohol) Cosolvents (Polysorbate 80, Benzyl Alcohol) IV this compound\nFormulation->Cosolvents\n(Polysorbate 80, Benzyl Alcohol) Vasodilation Vasodilation Cosolvents\n(Polysorbate 80, Benzyl Alcohol)->Vasodilation Myocardial Contractility\nDepression Myocardial Contractility Depression Cosolvents\n(Polysorbate 80, Benzyl Alcohol)->Myocardial Contractility\nDepression Sustained Hypotension Sustained Hypotension Vasodilation->Sustained Hypotension Myocardial Contractility\nDepression->Sustained Hypotension

Comparative Hemodynamic Data

The table below summarizes quantitative data on the hemodynamic effects of different this compound formulations, highlighting the role of cosolvents.

Formulation Model Incidence / Magnitude of Hypotension Key Hemodynamic Changes

| Standard IV (with cosolvents) [2] | Beagle dogs (n=7/group) | Significant and persistent | - ↓ Mean Aortic Pressure

  • ↓ Cardiac Output
  • ↓ LV dP/dtmax (contractility) | | Cosolvent-free (PM101) [2] | Beagle dogs (n=7/group) | No hemodynamic effects | No significant changes observed during 6-hour dosing period | | New Aqueous (Amio-Aqueous) [3] | Human clinical trials (pooled, n=202) | Low incidence, similar to lidocaine | Deemed safe for rapid bolus administration |

Troubleshooting and Management Guide

This FAQ section addresses common issues and solutions related to IV this compound-induced hypotension in a research or development context.

FAQ 1: What immediate actions should be taken if significant hypotension occurs during IV this compound infusion in an experimental model?

  • Stop the infusion: The first and most critical step is to discontinue the this compound infusion immediately [1].
  • Consider lipid emulsion therapy: Intravenous lipid emulsion has been suggested as a potential antidote and has been used successfully in animal studies to reverse this hypotension [1].
  • Provide cardiovascular support: In a clinical setting, this would involve IV fluids and vasopressors like noradrenaline. In an experimental model, ensure protocols for circulatory support are in place [1].

FAQ 2: Is the hypotension dose-dependent or related to the rate of administration?

  • Rate-dependent effect: Clinical guidelines consistently recommend slowing the infusion rate to manage hypotension, indicating a relationship with the speed of administration [2].
  • Concentration-dependent effect of cosolvents: The effect is linked to the concentration of the cosolvents, not the this compound itself. This is why a slower rate, which administers cosolvents more gradually, can mitigate the problem [2] [1].

FAQ 3: How can the risk of hypotension be minimized in studies using IV this compound?

  • Use the lowest effective dose and slowest infusion rate: Adhere to established dosing protocols and avoid rapid bolus administration of the standard formulation [2] [4].
  • Investigate alternative formulations: Where possible for experimental work, consider using a cosolvent-free formulation (e.g., aqueous formulations like PM101 or Amio-Aqueous), which have been shown to lack the hypotensive effect [2] [3].
  • Implement rigorous monitoring: Closely monitor hemodynamic parameters (arterial pressure, cardiac output, contractility) not just during the loading dose, but continuously throughout the entire maintenance infusion period [2].

Experimental Protocols for Investigation

For researchers aiming to characterize or screen for this adverse effect, the following methodologies from the cited literature can serve as a reference.

Protocol 1: In Vivo Hemodynamic Profiling in an Animal Model

  • Model: Anesthetized beagle dogs [2].
  • Instrumentation: Instrument animals to continuously assess key hemodynamic parameters: mean aortic pressure, cardiac output, and LV dP/dt_max [2].
  • Dosing Regimen:
    • Test Group: Administer the human-equivalent dosing regimen (loading dose followed by a 6-hour maintenance infusion) of standard IV this compound.
    • Control Group: Administer the vehicle/placebo (e.g., 5% dextrose in water).
  • Data Collection: Record hemodynamic data at baseline and throughout the 6-hour infusion period for comparison between groups [2].

Protocol 2: Comparative Formulation Safety Assessment

  • Objective: To directly compare the hemodynamic safety of a standard formulation versus a cosolvent-free formulation.
  • Design:
    • Group 1: Standard IV this compound with polysorbate 80/benzyl alcohol.
    • Group 2: Cosolvent-free formulation (e.g., PM101).
    • Group 3: Vehicle control.
  • Administration: Administer both the full dosing regimen and the maintenance dose alone to isolate the effects of the loading bolus [2].
  • Measurement: The primary endpoint is the incidence and magnitude of decrease in mean aortic pressure [2] [3].

References

amiodarone versus sotalol atrial fibrillation recurrence

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety data from major clinical trials comparing amiodarone and sotalol for the prevention of atrial fibrillation (AF) recurrence.

Metric This compound Sotalol Placebo Clinical Context
Maintenance of Sinus Rhythm (1 year) 48% - 71% of patients [1] [2] 32% - 40% of patients [1] [2] ~13% [2] In patients with recurrent, symptomatic AF.
Median Time to AF Recurrence 487 - 809 days [2] [3] 74 - 209 days [2] [3] 6 - 13 days [2] [3] Time to recurrence was significantly longer with this compound.
Pharmacologic Conversion Rate 52% (average) [4] 49% (average) [4] - Efficacy is similar for converting AF to sinus rhythm [4].
Key Safety Concerns Higher rate of non-cardiac adverse events (e.g., pulmonary, thyroid, liver toxicity) [5] [6] Risk of torsades de pointes; requires monitoring of QT interval and renal function [6] - Long-term this compound use associates with more non-cardiac side effects.
Mortality (in patients with AF & CAD) Higher risk of all-cause death vs. no AAD (reference) [7] [8] Higher risk of all-cause death vs. no AAD, but lower risk vs. This compound [7] [8] - Based on a retrospective analysis; sotalol was prescribed to patients with fewer comorbidities [7].

Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and detailed findings from the pivotal clinical trials cited.

SAFE-T Trial (Sotalol this compound Atrial Fibrillation Efficacy Trial)

The SAFE-T trial was a landmark, double-blind, placebo-controlled study that provides a direct comparison of the two drugs.

  • Objective: To evaluate the safety and efficacy of this compound compared with sotalol and placebo for restoration and maintenance of sinus rhythm in patients with persistent AF [2] [3].
  • Patient Population: 665 patients (mostly male) with electrocardiographically documented AF for ≥72 hours who were receiving anticoagulants. Key exclusions included paroxysmal AF, NYHA class III/IV heart failure, and creatinine clearance <60 ml/min [2].
  • Intervention & Dosing:
    • This compound: 800 mg daily for 14 days, 600 mg daily for the next 14 days, then 300 mg daily for the first year, and 200 mg daily thereafter [2].
    • Sotalol: 80 mg twice daily for seven days, then 160 mg twice daily for the remainder of the trial [2].
    • Placebo: A placebo arm was included for comparison.
  • Primary Endpoint: Time to recurrence of AF beginning on day 28, assessed via weekly transtelephonic monitoring [2] [3].
  • Key Findings:
    • Efficacy: The median time to AF recurrence was 487 days for this compound, 74 days for sotalol, and 6 days for placebo. At one year, 48% of patients on this compound remained in sinus rhythm versus 32% on sotalol and 13% on placebo [2] [3].
    • Subgroup Analysis: In patients with ischemic heart disease, the efficacy difference between this compound and sotalol was not statistically significant (median time to recurrence: 569 vs. 428 days, p=0.53) [3].
    • Safety: Adverse event rates were similar among the groups, though minor bleeding was more frequent with this compound [2].
Low-Dose this compound vs. Sotalol Study

This earlier study focused on patients with recurrent symptomatic AF without significant structural heart disease.

  • Objective: To assess the safety and efficacy of low-dose this compound versus sotalol for suppressing recurrent symptomatic AF [9].
  • Patient Population: 70 patients with recurrent symptomatic AF. Patients with ejection fraction <40% or clinically significant heart disease were excluded [9].
  • Intervention & Dosing:
    • This compound: A loading dose of 800-1600 mg/day for 7-14 days, tapered to a maintenance dose of 200 mg/day [9].
    • Sotalol: 80-360 mg twice daily, as tolerated [9].
  • Primary Endpoint: The proportion of patients remaining in sinus rhythm over a 12-month observation period [9].
  • Key Findings:
    • Efficacy: After 12 months, 71% (25/35) of patients in the this compound group remained in sinus rhythm, compared to 40% (14/35) in the sotalol group (p=0.008) [9].
    • Safety: The study concluded that both drugs were equally safe over the one-year period, with few patients discontinuing therapy due to adverse effects [9].
Safety in Patients with Coronary Artery Disease (CAD)

A large retrospective analysis provided real-world insights into the safety profiles of these drugs in a comorbid population.

  • Objective: To compare the safety of sotalol versus this compound in patients with AF and comorbid coronary artery disease [7] [8].
  • Study Design: Retrospective analysis of 2,838 patients with AF and CAD from the Duke Databank for Cardiovascular Disease. Patients were categorized as treated with sotalol (n=226), this compound (n=856), or no antiarrhythmic drug (n=1,756) [7] [8].
  • Primary Endpoint: All-cause death over a median follow-up of 4.2 years [7].
  • Key Findings:
    • Patient Selection: Sotalol was preferentially prescribed to patients with fewer comorbidities (e.g., less prior MI, higher LVEF) [7].
    • Persistence: Sotalol therapy was frequently discontinued early; 97% of patients were treated for less than 25% of the follow-up period [7].
    • Mortality: In adjusted, time-dependent analysis, sotalol use was associated with an increased risk of death compared with no drug (HR: 1.53) but a decreased risk of death compared with this compound (HR: 0.72) [7] [8].

Visualizing Comparative Treatment Pathways

The following diagram summarizes the typical clinical workflow and decision-making process when choosing between these antiarrhythmic drugs, based on the evidence from the trials.

Start Patient with Symptomatic AF Needing Rhythm Control AssessCAD Assess for Coronary Artery Disease (CAD) Start->AssessCAD NoCAD No Significant CAD AssessCAD->NoCAD HasCAD Presence of CAD AssessCAD->HasCAD EfficacyPriority Priority: Superior Efficacy NoCAD->EfficacyPriority SafetyPriority Priority: Avoid Long-Term Non-Cardiac Toxicity NoCAD->SafetyPriority ConsiderSotalol Consider Sotalol HasCAD->ConsiderSotalol Preferred in guidelines ConsiderAmio Consider this compound HasCAD->ConsiderAmio If sotalol contraindicated or ineffective AssessRenal Assess Renal Function and QT Interval RenalStable Normal Renal Function & No QT Prolongation Risk AssessRenal->RenalStable RenalStable->ConsiderSotalol EfficacyPriority->ConsiderAmio SafetyPriority->AssessRenal

Figure 1: Decision Pathway for this compound vs. Sotalol in Atrial Fibrillation. This workflow integrates efficacy data and safety considerations from clinical trials, highlighting that patient comorbidities significantly influence drug selection. CAD: Coronary Artery Disease.

Key Takeaways for Drug Development

  • Efficacy-Safety Trade-off: The development of this compound and sotalol exemplifies the classic trade-off in antiarrhythmic therapy. This compound's superior efficacy is counterbalanced by its potential for organ toxicity, leading to its position as a second-line agent despite its potency [5] [2]. Sotalol offers a better safety profile for selected patients but with reduced efficacy and a specific risk of proarrhythmia [6] [7].
  • Patient Stratification is Critical: The comparative effectiveness of these drugs is not absolute but depends on the patient population. The similar efficacy in patients with ischemic heart disease, as seen in the SAFE-T trial, and the distinct safety signals in CAD patients highlight the necessity of targeted patient selection in clinical trial design and drug labeling [3] [7] [8].
  • Persistence as a Real-World Outcome: The observed high discontinuation rate for sotalol in real-world studies is a crucial outcome that may not be fully captured in randomized controlled trials. For drug developers, improving long-term tolerability and persistence is as important as demonstrating initial efficacy [7].

References

amiodarone versus propafenone efficacy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Amiodarone vs. Propafenone: At-a-Glance Comparison

The table below summarizes the core characteristics, efficacy, and safety data for this compound and propafenone based on the gathered information.

Aspect This compound Propafenone
Drug Class Primarily Class III (with I, II, & IV properties) [1] [2] Class Ic [3]
Primary Mechanism K+ channel blockade (prolongs action potential); also blocks Na+ channels, and has beta-blocking & calcium channel blocking effects [1] [2] Na+ channel blockade [3]
Efficacy: Ventricular Arrhythmias 77% reduction in chronic ventricular extrasystoles (1986 trial) [4] 78% reduction in chronic ventricular extrasystoles (1986 trial) [4]
Efficacy: Post-Operative AFib/Flutter Conversion 77% conversion rate over 24 hours; slower onset (14% by 1 hour) [5] 67% conversion rate over 24 hours; faster onset (41% by 1 hour) [5]
Safety: Proarrhythmia & Mortality in AFib with HF Higher risk of composite proarrhythmic outcome and arrhythmic death (referent) [3] Lower risk of composite proarrhythmic outcome (aHR: 0.52) and arrhythmic death (aHR: 0.22) [3]
Notable Safety Concerns Complex profile: Pulmonary toxicity, thyroid dysfunction (hypo-/hyper-), hepatic toxicity, neurological effects, photosensitivity, bradycardia [1] [2]. Generally better tolerated; minor digestive and neurosensory side effects; potential for proarrhythmia in structural heart disease [4] [3].
Pharmacokinetics Very long half-life (weeks); slow onset (weeks for full oral effect); active metabolites [1] Not fully detailed in results; faster onset and elimination than this compound inferred [4]
Key Clinical Considerations Drug of choice for life-threatening ventricular arrhythmias; used off-label for AFib; requires monitoring for extra-cardiac toxicity [1] Faster-acting for AFib conversion; recent real-world data suggests a better safety profile in HF than previously thought; caution in structural heart disease [3] [5]

Detailed Efficacy and Safety Analysis

Atrial Fibrillation and Heart Failure

A recent (2025) large, population-based cohort study provides strong real-world evidence on the safety of these drugs in patients with atrial fibrillation and heart failure, a population where use of Class Ic drugs like propafenone has traditionally been cautioned [3].

  • Study Design: The research used the Taiwan National Health Insurance Research Database (2002-2018). Patients with AF and heart failure who started on propafenone or this compound were included. To minimize bias, the groups were balanced using propensity score matching, resulting in 7,235 propafenone users and 14,470 this compound users for analysis [3].
  • Primary Outcomes: The study focused on proarrhythmic events.
    • Composite Proarrhythmic Outcome (sudden cardiac arrest, arrhythmic death, ventricular arrhythmia, defibrillator implantation): Propafenone was associated with a 48% lower risk compared to this compound (aHR: 0.52; 95% CI: 0.42-0.64) [3].
    • Death due to Arrhythmia: Propafenone users had a 78% lower risk of fatal arrhythmias compared to this compound users (aHR: 0.22; 95% CI: 0.08-0.65) [3].
  • Interpretation: This real-world analysis challenges the classical view that propafenone is unsafe in heart failure. The authors concluded that propafenone was not associated with increased risk and suggested a need for prospective studies to re-evaluate its use in these patients [3].
Conversion of Atrial Fibrillation Post-Cardiac Surgery

A 1996 randomized trial compared the drugs for converting new-onset atrial fibrillation or flutter after cardiac surgery [5].

  • Methodology: 40 patients received either intravenous propafenone (1-2 mg/kg bolus + 420 mg/24h infusion) or IV this compound (2.5-5 mg/kg bolus + 900 mg/24h infusion) [5].
  • Efficacy Results: While the final 24-hour conversion rates were similar, the speed of conversion differed significantly. Propafenone acted more quickly, converting 41% of patients within 1 hour versus only 14% with this compound. At 210 minutes, 50% of the propafenone group was in sinus rhythm versus 25% of the this compound group [5].
  • Tolerance: Hemodynamic parameters improved over time in both groups without significant differences [5].

Experimental Protocol Overview

For the key studies cited, here are summaries of their methodological details.

1. Population-Based Cohort Study: Propafenone vs. This compound in AFib with HF [3]

  • Objective: To evaluate safety outcomes (proarrhythmia, mortality).
  • Data Source: Taiwan's National Health Insurance Research Database (NHIRD).
  • Study Population: Patients with a diagnosis of both atrial fibrillation/flutter and heart failure, who were new users of either propafenone or this compound (2002-2018).
  • Methodology:
    • Design: Retrospective cohort study.
    • Matching: Propensity score matching was used to create comparable groups based on covariates like age, comorbidities, and concomitant medications.
    • Analysis: Cox proportional hazards models were used to calculate adjusted hazard ratios (aHR) for the primary outcomes.

2. Randomized Clinical Trial: Conversion of Post-Operative AFib [5]

  • Objective: To compare the efficacy and tolerance of IV propafenone vs. IV this compound.
  • Study Population: 40 patients with atrial fibrillation/flutter after coronary artery bypass or aortic valve replacement.
  • Methodology:
    • Design: Open-label, randomized trial.
    • Intervention: Patients were randomized to receive either IV propafenone or IV this compound with the dosing regimen described above.
    • Measurements: Continuous ECG monitoring to document time to conversion to sinus rhythm. Hemodynamic parameters (blood pressure, heart rate) were also monitored.

Mechanisms of Action and Workflow

The following diagram illustrates the core mechanisms of both drugs and the logical workflow for the cited clinical study.

cluster_pathway Mechanisms of Action cluster_amio Mechanisms of Action cluster_prop Mechanisms of Action cluster_study 2025 Cohort Study Workflow [3] Arrhythmia Arrhythmia This compound\n(Multi-Channel Blocker) This compound (Multi-Channel Blocker) Arrhythmia->this compound\n(Multi-Channel Blocker) Treatment Propafenone\n(Primary Na+ Blocker) Propafenone (Primary Na+ Blocker) Arrhythmia->Propafenone\n(Primary Na+ Blocker) Treatment A This compound\n(Multi-Channel Blocker)->A B Propafenone\n(Primary Na+ Blocker)->B K+ Channel Blockade\n(Prolongs Action Potential) K+ Channel Blockade (Prolongs Action Potential) A->K+ Channel Blockade\n(Prolongs Action Potential) Na+ Channel Blockade Na+ Channel Blockade A->Na+ Channel Blockade ß-adrenergic Blockade ß-adrenergic Blockade A->ß-adrenergic Blockade Ca2+ Channel Blockade Ca2+ Channel Blockade A->Ca2+ Channel Blockade B->Na+ Channel Blockade Prolonged Refractory Period\n& Reduced Myocyte Excitability Prolonged Refractory Period & Reduced Myocyte Excitability K+ Channel Blockade\n(Prolongs Action Potential)->Prolonged Refractory Period\n& Reduced Myocyte Excitability Na+ Channel Blockade->Prolonged Refractory Period\n& Reduced Myocyte Excitability Reduced Myocyte Excitability Reduced Myocyte Excitability Na+ Channel Blockade->Reduced Myocyte Excitability ß-adrenergic Blockade->Prolonged Refractory Period\n& Reduced Myocyte Excitability Ca2+ Channel Blockade->Prolonged Refractory Period\n& Reduced Myocyte Excitability Sinus Rhythm Restored Sinus Rhythm Restored Prolonged Refractory Period\n& Reduced Myocyte Excitability->Sinus Rhythm Restored Reduced Myocyte Excitability->Sinus Rhythm Restored start National Database (AF & Heart Failure Patients) step1 Propensity Score Matching start->step1 step2 Form Two Comparable Cohorts: - Propafenone Users (n=7,235) - this compound Users (n=14,470) step1->step2 step3 Follow-Up & Outcome Analysis: - Composite Proarrhythmic Event - Arrhythmic Death step2->step3 step4 Statistical Analysis (Cox Model for Hazard Ratios) step3->step4 result Conclusion: Propafenone associated with lower proarrhythmic risk step4->result

Conclusion and Research Implications

The evidence indicates that the choice between this compound and propafenone is highly context-dependent:

  • For Rapid Conversion of AFib: Propafenone may offer a significant speed advantage, which can be clinically critical [5].
  • For Safety in Atrial Fibrillation with Heart Failure: Contemporary real-world evidence strongly suggests that propafenone has a more favorable cardiac safety profile in this specific population compared to this compound [3].
  • For Long-Term Management and Complex Arrhythmias: this compound's broad mechanism of action makes it effective for a wide range of stubborn arrhythmias, but this is counterbalanced by a complex and potentially severe long-term toxicity profile that demands rigorous monitoring [1] [2].

A key limitation of this analysis is the age of some efficacy studies (e.g., 1986 for ventricular extrasystoles). The recent 2025 safety study [3] highlights a critical need for modern, prospective, randomized controlled trials that directly compare these drugs across various patient subgroups to provide definitive guidance.

References

Comparative Efficacy & Safety: Amiodarone vs. Digoxin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from key studies comparing amiodarone and digoxin in critically ill patients.

Aspect of Comparison This compound Findings Digoxin Findings Key Study References
Time to Rate Control (HR <110 bpm) Faster (Median: 2 hours) [1] [2] Slower (Median: 4-5.5 hours) [3] [1] [2] [3] [1] [2]
Maintenance of Rate Control Effective; superior in high sympathetic tone/inflammation [1] [2] Effective at rest; less effective with high catecholamines/inflammation [3] [1] [2] [3] [1] [2]
Conversion to Sinus Rhythm More effective; longer duration of sinus rhythm [1] [2] Less effective [1] [2] [1] [2]
Safety: Bradycardia Higher incidence (7.7%) [1] [2] Lower incidence (3.4%) [1] [2] [1] [2]
Safety: Mortality Association Increased long-term all-cause mortality in non-critically ill outpatients [4] Increased mortality at serum levels >1.0-1.2 ng/mL; requires careful monitoring [5] [4] [5]

| Key Considerations | - Potentially worsened hypotension (increased vasopressor need) [1] [2]

  • Broad-spectrum antiarrhythmic [6]
  • Complex pharmacokinetics & long-term toxicity risk [6] | - Reduced efficacy in high adrenergic states (e.g., sepsis) [3] [7]
  • Narrow therapeutic index [5] [7]
  • Contraindicated in pre-excitation syndromes [7] | [3] [1] [6] |

Experimental Protocols from Key Studies

To evaluate the evidence, understanding the methodology of the key comparative studies is crucial.

  • Study by Gritsenko et al. (2018) [3]

    • Design: Retrospective cohort study.
    • Population: 86 critically ill adults with AF/AFL and RVR (HR ≥110 bpm) in medical/surgical ICUs.
    • Intervention: Initiation of IV this compound (n=32) or IV digoxin (n=54).
    • Primary Endpoint: Time to ventricular rate control (HR <110 bpm) within 24 hours.
    • Data Collection: Heart rate and rhythm were recorded hourly for 24 hours. Data on concomitant medications, including vasoactive agents, were collected.
  • Study from Scientific Reports (2022) [1] [2]

    • Design: Retrospective monocentric study.
    • Population: 209 critically ill adults with new-onset AF.
    • Intervention: IV this compound (n=92) or IV digitalis (digitoxin, n=117).
    • Primary Endpoint: Time from drug initiation to sustained heart rate <110 bpm for at least 1 hour.
    • Data Collection: Heart rates were documented from the patient data management system every minute. Analysis included propensity score matching to control for confounding factors.

Key Clinical and Pharmacological Considerations

Several factors beyond efficacy influence the choice between these agents:

  • Patient-Specific Factors: this compound's broader antiarrhythmic action makes it suitable for rhythm control, while digoxin's inotropic effect may benefit patients with concomitant heart failure [6] [7].
  • Pharmacokinetics and Monitoring: this compound has a very long half-life and risk of long-term organ toxicity [6]. Digoxin has a narrow therapeutic index and requires careful therapeutic drug monitoring, with modern guidelines targeting lower serum concentrations (0.5-0.9 ng/mL) [5] [7].
  • Drug Interaction Warning: The combination of this compound and digoxin is strongly discouraged. A large population-based study found this combination associated with a 64% increased risk of all-cause mortality compared to digoxin alone, as this compound inhibits digoxin clearance and increases serum concentrations [8].

Decision Workflow for Rate Control in Critically Ill AF

The following diagram outlines a general decision-making framework based on the available evidence.

Start Critically Ill Patient with Atrial Fibrillation & RVR Assess Assess Clinical Status: - Hemodynamic Stability - Sympathetic Tone/Inflammation - Concomitant Heart Failure Start->Assess HighSymp High Sympathetic/Inflammatory State (e.g., Sepsis, High CRP) Assess->HighSymp Stable Lower Sympathetic Tone Stable Hemodynamics Assess->Stable ConsiderAmio Consider this compound Faster rate control, more effective rhythm conversion in this context HighSymp->ConsiderAmio ConsiderDig Consider Digoxin Adequate rate control at rest Fewer bradycardic episodes Stable->ConsiderDig Contra Check Contraindications & Combination Risk ConsiderAmio->Contra ConsiderDig->Contra AvoidCombo AVOID Digoxin-Amiodarone Combination Therapy Contra->AvoidCombo Strong Recommendation Monitor Initiate Therapy with Close Monitoring AvoidCombo->Monitor

Conclusion

  • This compound may be preferable when faster rate control and rhythm conversion are desired, particularly in states of high sympathetic tone or inflammation, despite a higher risk of bradycardia and potential hypotension.
  • Digoxin remains a viable option for more stable patients where its inotropic effect is beneficial, offering a lower risk of bradycardia, though its effect is blunted in high-adrenergic states and requires meticulous therapeutic drug monitoring.

The most critical safety finding from recent research is to avoid the concomitant use of digoxin and this compound due to a significant association with increased mortality [8].

References

low-dose amiodarone safety meta-analysis side effect incidence

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Data: Quantitative Summary

The table below summarizes key quantitative findings from major meta-analyses on low-dose amiodarone safety.

Analysis Focus Included Studies & Patients Dose Definition Overall Side Effect Incidence (95% CI) Discontinuation Due to Side Effects (95% CI)

| Very-Low-Dose (2020 Analysis) [1] [2] [3] | 10 observational studies (n=901) | Low-dose: ≤200 mg/day Very-low-dose: ≤100 mg/day | 17% (12%–22%) for ≤200 mg/day 11% (4%–27%) for ≤100 mg/day | 6% (3%–11%) for ≤200 mg/day 2% (1%–6%) for ≤100 mg/day | | Low-Dose (1997 Analysis) [4] [5] | 4 placebo-controlled RCTs (n=1,465) | Low-dose: ≤400 mg/day (Mean: 152-330 mg/day) | Not separately reported | 22.9% (vs. 15.4% for placebo) |

The 1997 meta-analysis, which used a broader dose definition, found that low-dose this compound was associated with a statistically significant increase in drug discontinuation and specific side effects compared to placebo [4] [5]. In contrast, the 2020 analysis suggests that with modern, lower dosing strategies, the incidence of significant side effects requiring discontinuation is markedly reduced, especially at doses of 100 mg/day or less [1] [3].

Experimental Protocol & Methodologies

For independent verification and further research, here are the core methodological details from the key analyses.

1. 2020 Systematic Review and Meta-Analysis Protocol [2] [3]

  • Objective: To assess the incidence of side effects leading to discontinuation of low-dose (≤200 mg/day) and very-low-dose (≤100 mg/day) this compound.
  • Data Sources: Systematic search of MEDLINE, EMBASE, and the Cochrane Database of Systematic Reviews from inception to June 2019.
  • Study Selection: Included observational cohort studies (both prospective and retrospective) that reported incidence or prevalence of this compound side effects. Case reports, reviews, and interventional studies were excluded.
  • Data Extraction & Synthesis: Two independent investigators extracted data using a standardized form. Pooled incidence estimates were calculated using the random-effects generic inverse variance method (DerSimonian and Laird) to account for heterogeneity.
  • Outcomes Defined: Significant side effects were those requiring drug discontinuation and included hepatotoxicity, significant thyroid disorder, and pulmonary toxicity confirmed by clinical presentation and diagnostic imaging.
  • Heterogeneity & Bias Assessment: Between-study heterogeneity was quantified using Cochran’s Q test and the I² statistic. Publication bias was evaluated using Egger’s regression test.

2. 1997 Meta-Analysis Protocol [4] [5]

  • Objective: To assess the odds of experiencing adverse effects with low-dose this compound (≤400 mg/day) compared to placebo.
  • Study Selection: Included double-blind, placebo-controlled randomized trials with a mean follow-up of at least 12 months and an explicit description of adverse effects.
  • Data Synthesis: Data were pooled after testing for homogeneity. Summary odds ratios (ORs) for each adverse effect were calculated using the Peto-modified Mantel-Haenszel method.
  • Outcomes Assessed: Specific odds ratios were calculated for thyroid, neurologic, pulmonary, skin, ocular, bradycardic, hepatic, and gastrointestinal adverse effects.

Safety Profile Visualization

The following diagram illustrates the relationship between this compound dose levels and the corresponding risk of side effects requiring discontinuation, based on the analyzed data.

Dose This compound Dose Level HighDose Standard/High Dose (>200 mg/day) Dose->HighDose LowDose Low Dose (≤200 mg/day) Dose->LowDose VeryLowDose Very Low Dose (≤100 mg/day) Dose->VeryLowDose HigherRisk Higher Risk (22.9% discontinuation) HighDose->HigherRisk Dose-Dependent LowerRisk Lower Risk (6% discontinuation) LowDose->LowerRisk Dose-Dependent LowestRisk Lowest Risk (2% discontinuation) VeryLowDose->LowestRisk Dose-Dependent Risk Risk of Discontinuation Due to Side Effects

Research Considerations and Limitations

When interpreting these findings for drug development or clinical guidance, consider these critical points:

  • Dose Definition is Critical: The safety profile is highly sensitive to the definition of "low dose." The more favorable 2020 data reflects modern, very-low-dose practice (≤200 mg/day, and especially ≤100 mg/day), whereas the 1997 analysis included doses up to 400 mg/day [1] [4].
  • Inherent Limitations of Meta-Analyses: The 2020 analysis was based on observational studies, which, while informative, are more prone to bias than randomized controlled trials. It also reported significant heterogeneity (I² = 73-80%) and publication bias [2] [3].
  • Organ-Specific Toxicity Remains a Concern: Despite lower discontinuation rates, organ system toxicities (pulmonary, thyroid, hepatic) are still reported even at low and extremely low doses, necessitating ongoing vigilance and monitoring [6] [7]. A 2025 commentary cautions that pulmonary, thyroid, and hepatic risks may be underestimated in studies with limited power or follow-up [6].

References

Efficacy Comparison: Combination Therapy vs. Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Outcome Measure Result (Odds Ratio) 95% Confidence Interval P-value Conclusion
Amiodarone + Beta-Blocker vs. Beta-Blocker Monotherapy [1] Total ICD Shocks 0.76 0.44 - 1.31 0.32 Not statistically significant

The meta-analysis found that the combined use of this compound and a beta-blocker was not associated with a statistically significant reduction in ICD shocks compared to beta-blocker therapy alone. Furthermore, the analysis indicated that the combination therapy did not lead to improvements in other critical outcomes, such as hospitalizations or mortality [1].

Detailed Experimental Protocol

For a deeper understanding of the evidence, here are the methodological details from the key meta-analysis cited above.

  • Systematic Review: The meta-analysis aimed to determine if combined this compound and beta-blocker therapy improves the prevention of ICD shock delivery compared to beta-blocker monotherapy [1].
  • Literature Search: A comprehensive search was performed using PubMed, Cochrane, and Web of Science databases to identify relevant studies [1].
  • Study Selection Criteria: The analysis included studies that assessed the impact of the combination therapy versus monotherapy in patients with an ICD. The primary outcome was the total number of ICD shocks delivered by the end of the study period [1].
  • Included Studies: The final analysis incorporated four studies (three retrospective studies and one randomized controlled trial), encompassing a total of 5,818 patients with ICDs. The follow-up periods in these studies ranged from 1 to 5 years [1].

Mechanisms of Action and Pathways

The following diagram illustrates the distinct yet complementary electrophysiological mechanisms of this compound and beta-blockers, which form the rationale for their investigation in combination therapy.

G cluster_amio cluster_beta Start Initiation of Arrhythmia Amio This compound (Multi-Channel Blocker) Start->Amio BetaBlocker Beta-Blocker (Class II) Start->BetaBlocker AmioMech Mechanisms of Action Amio->AmioMech BetaMech Mechanisms of Action BetaBlocker->BetaMech A1 • K+ Channel Block (Class III) • Prolongs Action Potential AmioMech->A1 A2 • Na+ Channel Block (Class I) • Slows Conduction AmioMech->A2 A3 • Ca2+ Channel Block (Class IV) • Non-competitive β-blockade AmioMech->A3 B1 • β-adrenergic Receptor Blockade BetaMech->B1 B2 • Reduces Sympathetic Drive BetaMech->B2 B3 • Slows Sinus Rate & AV Conduction BetaMech->B3 Outcome Theoretical Goal: Enhanced Suppression of Ventricular Arrhythmias A1->Outcome A2->Outcome A3->Outcome B1->Outcome B2->Outcome B3->Outcome

This diagram shows how this compound and beta-blockers target arrhythmias through different pathways. This compound's multi-channel blocking effects work directly on the cardiac action potential, while beta-blockers antagonize the sympathetic nervous system's influence on the heart [2] [3]. The combination was theorized to provide synergistic protection against the arrhythmias that trigger ICD shocks.

Key Considerations for Researchers

  • Clinical Efficacy vs. Real-World Use: The lack of significant efficacy benefit, combined with this compound's known toxicity profile, often makes it a less desirable option for long-term shock prevention [1] [3].
  • Safety and Monitoring: this compound is associated with a notable incidence of serious extracardiac adverse drug reactions. Real-world data shows that pulmonary and thyroid-related AEs are more frequent with oral administration (used long-term), while cardiac and hepatic AEs are more common with IV formulation. The median time to adverse event onset is 5 days for IV and 74 days for oral this compound, necessitating regular monitoring [4] [3].

References

amiodarone versus vernakalant acute cardioversion efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison in Clinical Trials

The table below summarizes key findings from major studies comparing intravenous vernakalant and amiodarone for acute cardioversion of recent-onset AF.

Trial / Study Vernakalant Conversion Rate This compound Conversion Rate Key Findings & Context

| AVRO (Phase III RCT) [1] | 51.7% within 90 min | 5.2% within 90 min | • Vernakalant was statistically superior (p < 0.0001). • Median time to conversion: 11 minutes with vernakalant. • More patients ready for discharge at 2 hours with vernakalant (37% vs 9.5%). | | Real-World Observational Study [2] | 76.4% overall | N/A | • Analysis of 263 AF episodes in an emergency department. • Median time to conversion: 15 minutes. • Early administration (<12 hours) was a key predictor of success. | | RAFF4 Trial (vs. Procainamide) [3] | 62.4% within 30 min of infusion | N/A (Compared to procainamide: 48.3%) | • Confirms vernakalant's high efficacy in a 2025 study. • Faster conversion time than procainamide (21.8 vs 44.7 min). • Fewer patients required subsequent electrical cardioversion. | | Facilitated Electrical Cardioversion [4] [5] | 66.7% success rate post-infusion | 46.7% success rate post-infusion | • In patients with failed initial electrical cardioversion. • The difference was not statistically significant (P=0.109) in the overall group. • Vernakalant was significantly more effective in a subgroup with prior AF ablation (66.7% vs 11.1%). |

Regarding safety, the AVRO trial reported that adverse events were more common with vernakalant within the first 2 hours (27.6% vs. 8.6% for this compound), with the most frequent being dysgeusia (altered taste, 6.9%) and sneezing (3.4%) [1]. A real-world study noted an overall adverse event rate of 15.2%, which was more frequent in patients with heart failure or when the drug was administered late [2]. Proarrhythmic events like Torsades de Pointes were rare in clinical trials for both drugs [1].

Mechanisms of Action and Experimental Protocols

The distinct efficacy profiles of vernakalant and this compound are rooted in their different mechanisms of action.

Vernakalant: An Atrial-Selective Agent

Vernakalant is an atrial-selective antiarrhythmic drug. Its primary mechanism involves:

  • Blockade of Atrial-Specific Potassium Channels: It preferentially inhibits the ultra-rapid delayed rectifier potassium current (I~Kur~), which is predominantly active in the atria. This prolongs the atrial action potential and effective refractory period without significantly affecting ventricular repolarization [1] [5].
  • Frequency-Dependent Sodium Channel Blockade: It blocks sodium channels in a voltage- and rate-dependent manner, primarily affecting tissue that is frequently depolarizing, such as during AF [1] [5].

This multi-channel blockade results in the termination and prevention of AF while minimizing the risk of ventricular proarrhythmia.

This compound: A Multi-Channel Blocker with Complex Pharmacology

This compound is a potent antiarrhythmic with properties of all four Vaughan Williams classes [6]. Its acute effects during intravenous administration for cardioversion are primarily due to:

  • Class II (Beta-blocking) and Class IV (Calcium channel blocking) effects, which contribute to rate control [6].
  • Sodium channel blockade (Class I effect) [6]. Its potent Class III (potassium channel blocking) effect, which is responsible for prolonging the action potential and QT interval, becomes more prominent after the loading phase and with oral administration [6]. Its complex pharmacokinetics and long half-life lead to persistent effects even after discontinuation.

The following diagram illustrates the core signaling pathways and ion channels targeted by each drug in the heart.

G cluster_vernakalant Vernakalant (Atrial-Selective) cluster_this compound This compound (Multi-Channel Blocker) Atrial Myocyte Atrial Myocyte Ventricular Myocyte Ventricular Myocyte V1 Blocks IKur (Ultra-rapid K+ channel) V1->Atrial Myocyte Prolongs atrial refractoriness V2 Frequency-dependent Na+ channel blockade V2->Atrial Myocyte Slows atrial conduction A1 K+ channel blockade (Class III) A1->Atrial Myocyte A1->Ventricular Myocyte Prolongs QT interval Prolongs QT interval A1->Prolongs QT interval A2 Na+ channel blockade (Class I) A2->Atrial Myocyte A2->Ventricular Myocyte Slows conduction Slows conduction A2->Slows conduction A3 Ca2+ channel blockade (Class IV) A3->Atrial Myocyte A3->Ventricular Myocyte Slows AV node\nconduction Slows AV node conduction A3->Slows AV node\nconduction A4 Non-competitive β-blockade (Class II) A4->Atrial Myocyte A4->Ventricular Myocyte Reduces heart rate Reduces heart rate A4->Reduces heart rate

Key Clinical Trial Methodologies
  • AVRO Trial Design: This was a randomized, blinded, parallel-group Phase III study. Patients with recent-onset AF (3-48 hours) received either vernakalant (3 mg/kg for 10 min, then 2 mg/kg if needed) or IV this compound (5 mg/kg over 60 min, then 50 mg over 60 min). The primary endpoint was conversion to sinus rhythm within 90 minutes [1].
  • Facilitated Cardioversion Study Protocol: This observational study included patients who had failed initial electrical cardioversion. They were then administered either vernakalant (3 mg/kg) or this compound (5 mg/kg) over 10 minutes, after which electrical cardioversion was re-attempted. The primary endpoint was acute successful conversion to sinus rhythm after the drug infusion [5].

Key Considerations for Researchers and Clinicians

  • Patient Selection is Critical: Vernakalant's efficacy is highest when administered early in AF episodes (within 12 hours of onset) [2]. It is contraindicated in patients with severe heart failure (NYHA Class III & IV), acute coronary syndromes, severe aortic stenosis, and prolonged QT interval [2]. This compound, while slower-acting, has a broader indication and can be used in patients with structural heart disease where vernakalant is not recommended [6].
  • Efficacy vs. Speed vs. Safety Profile: The choice involves a trade-off. Vernakalant offers rapid and superior conversion for recent-onset AF in appropriate patients [1]. This compound, while less effective for rapid conversion, has a well-established role in long-term rhythm control and in managing AF with concomitant heart failure [6] [7].
  • Practical Workflow: The following diagram outlines a simplified clinical decision pathway for choosing between these agents in an acute setting, based on the evidence reviewed.

G Start Patient with Recent-Onset AF Needing Cardioversion C1 AF duration ≤48 hours and hemodynamically stable? Start->C1 C2 Contraindications for Vernakalant? (Severe HF, ACS, etc.) C1->C2 Yes OtherOptions Consider Other AADs (e.g., Flecainide) or Electrical Cardioversion C1->OtherOptions No C3 Presence of Structural Heart Disease? C2->C3 Yes VernakalantPath Consider Vernakalant High rapid conversion rate Monitor for transient AEs C2->VernakalantPath No AmiodaronePath Consider this compound Broader patient eligibility Slower onset of action C3->AmiodaronePath Yes C3->OtherOptions No

Conclusion

  • Vernakalant is more effective and acts more rapidly than intravenous this compound, making it a powerful option for eligible patients without structural heart disease [1] [3] [2].
  • This compound, while slower and less effective for acute conversion, remains a versatile and cornerstone therapy, particularly for patients with structural heart disease or for long-term rhythm control [6] [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Exact Mass

645.02369 Da

Monoisotopic Mass

645.02369 Da

Boiling Point

100

Heavy Atom Count

31

LogP

7.2
7.57 (LogP)
7.9

Appearance

Solid powder

Melting Point

156

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N3RQ532IUT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 53 of 54 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

The FDA approved indications for amiodarone are recurrent ventricular fibrillation (VF) and recurrent hemodynamically unstable ventricular tachycardia (VT). The FDA emphasizes that this drug should only be given in these conditions when they are clinically documented and have not responded to normal therapeutic doses of other antiarrhythmic agents, or when other drugs are not tolerated by the patient. Off-label indications include atrial fibrillation and supraventricular tachycardia.
Amiodarone is a frequently prescribed anti-arrhythmic medication. Amiodarone is approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of life-threatening ventricular arrhythmias. However, this drug is also widely used off-label to treat supraventricular tachyarrhythmias, such as atrial fibrillation, and to prevent ventricular tachyarrhythmias in high-risk patients.

Livertox Summary

Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics
Antiarrhythmic Agents

Pharmacology

After intravenous administration, amiodarone acts to relax smooth muscles that line vascular walls, decreases peripheral vascular resistance (afterload), and increases the cardiac index by a small amount. Administration by this route also decreases cardiac conduction, preventing and treating arrhythmias.[A1901,A189666,L3561] When it is given orally, however, amiodarone does not lead to significant changes in the left ventricular ejection fraction. Similar to other anti-arrhythmic agents, controlled clinical trials do not confirm that oral amiodarone increases survival.[L3561] Amiodarone prolongs the QRS duration and QT interval. In addition, a decreased SA (sinoatrial) node automaticity occurs with a decrease in AV node conduction velocity. Ectopic pacemaker automaticity is also inhibited.[L11265] Thyrotoxicosis or hypothyroidism may also result from the administration of amiodarone, which contains high levels of iodine, and interferes with normal thyroid function.[A182168]
Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inhibitors

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BD - Antiarrhythmics, class iii
C01BD01 - Amiodarone

Mechanism of Action

Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

1951-25-3

Absorption Distribution and Excretion

The Cmax of amiodarone in the plasma is achieved about 3 to 7 hours after administration. The general time to onset of action of amiodarone after one dose given by the intravenous route is between 1 and 30 minutes, with therapeutic effects lasting from 1-3 hours. Steady-state concentrations of amiodarone in the plasma ranges between 0.4 to 11.99 μg/ml; it is advisable that steady-state levels are generally maintained between 1.0 and 2.5 μg/ml in patients with arrhythmias. Interestingly, its onset of action may sometimes begin after 2 to 3 days, but frequently takes 1 to 3 weeks, despite the administration of higher loading doses. The bioavailability of amiodarone varies in clinical studies, averaging between 35 and 65%. Effect of food In healthy subjects who were given a single 600-mg dose immediately after consuming a meal high in fat, the AUC of amiodarone increased by 2.3 and the Cmax by 3.8 times. Food also enhances absorption, reducing the Tmax by about 37%.
Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion. A small amount of desethylamiodarone (DEA) is found in the urine.
In a pharmacokinetic study of 3 healthy individuals and 3 patients diagnosed with supraventricular tachycardia (SVT), the volume of distribution was found to be 9.26-17.17 L/kg in healthy volunteers and 6.88-21.05 L/kg in the SVT patients. Prescribing information mentions that the volume of distribution of amiodarone varies greatly, with a mean distribution of approximately 60 L/kg. It accumulates throughout the body, especially in adipose tissue and highly vascular organs including the lung, liver, and spleen. One major metabolite of amiodarone, desethylamiodarone (DEA), is found in even higher proportions in the same tissues as amiodarone.
The clearance of amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg in one clinically study. Another study determined that the total body clearance of amiodarone varies from 0.10 to 0.77 L/min after one intravenous dose. Renal impairment does not appear to affect the clearance of amiodarone, but hepatic impairment may reduce clearance. Patients with liver cirrhosis exhibited significantly lower Cmax and mean amiodarone concentration for DEA, but not for amiodarone. Severe left ventricular dysfunction prolongs the half-life of DEA. A note on monitoring No guidelines have been developed for adjusting the dose of amiodarone in renal, hepatic, or cardiac abnormalities. In patients on chronic amiodarone treatment, close clinical monitoring is advisable, especially for elderly patients and those with severe left ventricular dysfunction.

Metabolism Metabolites

This drug is metabolized to the main metabolite desethylamiodarone (DEA) by the CYP3A4 and CYP2C8 enzymes. The CYP3A4 enzyme is found in the liver and intestines. A hydroxyl metabolite of DEA has been identified in mammals, but its clinical significance is unknown.
Amiodarone has known human metabolites that include N-Desethylamiodarone.
Amiodarone is extensively metabolized in the liver via CYP2C8 (under 1% unchanged in urine), and can effect the metabolism of numerous other drugs. The major metabolite of amiodarone is desethylamiodarone (DEA), which also has antiarrhythmic properties. The metabolism of amiodarone is inhibited by grapefruit juice, leading to elevated serum levels of amiodarone. Route of Elimination: Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion and there is negligible excretion of amiodarone or DEA in urine. Half Life: 58 days (range 15-142 days)

Wikipedia

Amiodarone

FDA Medication Guides

CORDARONE
AMIODARONE HYDROCHLORIDE
TABLET;ORAL
WYETH PHARMS
10/17/2018

Biological Half Life

The terminal half-life of amiodarone varies according to the patient, but is long nonetheless, and ranges from about 9-100 days. The half-life duration varies according to different sources. According to the prescribing information for amiodarone, the average apparent plasma terminal elimination half-life of amiodarone is of 58 days (ranging from 15 to 142 days). The terminal half-life range was between 14 to 75 days for the active metabolite, (DEA). The plasma half-life of amiodarone after one dose ranges from 3.2 to 79.7 hours, according to one source.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

[AMIODARONE-INDUCED THYROTOXICOSIS - RISK FACTORS AND PREDICTORS OF OUTCOME: A RETROSPECTIVE STUDY]

Luai Khalaili, Amir Aker, Ibrahim Naoum, Sameer Kassem
PMID: 34396727   DOI:

Abstract

Amiodarone induced thyrotoxicosis (AIT) occurs with considerable incidence and is associated with significant morbidity and mortality. Factors that predict poor prognosis in this disease have not yet been sufficiently investigated.
We examined the characteristics and short-term clinical outcomes of patients with AIT (up to six months from diagnosis). We evaluated the relationship between T3 and T4 levels at time of presentation and complications associated with AIT.
A retrospective epidemiological study was conducted reviewing all cases diagnosed with thyrotoxicosis and amiodarone consumption of patients treated in the Carmel Medical Center between the years 2004-2008. We examined the characteristics of patients who tend to develop AIT. In addition, we examined whether T3 and T4 levels at the time of presentation were a predictor of a poor prognosis. Three major complications associated with AIT were defined as primary outcomes within six months of diagnosis: 1. mortality; 2. development of AIT-related complications that required hospitalization; 3. the need for thyroidectomy.
A total of 400 patients were diagnosed with thyrotoxicosis and consumed amiodarone. However, only 39 patients met the definition of AIT. The composite outcome of mortality, AIT-related complications and thyroidectomy were found in the vast majority of patients (94.8%, 37 out of 39 participants); 3 (7.6%) died and 35 (89.7%) were hospitalized with AIT-related complications and 8 (20.5%) required thyroidectomy. We found a statistically significant relationship between high T4 levels (above 64.3 mcg/dL or above 3 times the upper limit of the norm) and the composite of two main endpoints: mortality and the need for thyroidectomy in the first half year of diagnosis (P=0.009).
AIT is associated with significant morbidity and mortality. An elevated level of free T4 reflects the severity of AIT. In patients with significantly increased T4 values, an early surgical intervention should be considered.


Management of Amiodarone in the Long-Term Care Setting

Sara Bosak-Barani, S Bosak-Barani, E Mercer, A Blaszczyk
PMID: 34287169   DOI: 10.1016/j.jamda.2021.01.051

Abstract




Supraventricular tachycardias in neonates and infants: factors associated with fatal or near-fatal outcome

László Környei, Andrea Szabó, György Róth, Tamás Ferenci, Attila Kardos
PMID: 34184119   DOI: 10.1007/s00431-021-04159-z

Abstract

Prognosis of supraventricular tachycardias in neonates and infants is thought to be excellent with rare fatal outcomes. Nevertheless, initial management can be challenging. The aim of this study was to perform a retrospective analysis in neonates/infants with non-pos-toperative supraventricular tachycardias regarding risk factors for clinical outcome and type of antiarrhythmic drug therapy. The data of 157 patients aged < 1 year who presented between 2000 and 2015 with symptomatic tachycardias were retrospectively reviewed. Pharmacological therapy was successful in 151 patients (96%); 1 patient (1%) required catheter ablation and 5 patients (3%) died (1 death linked to hemodynamical reasons after effective arrhythmia control). Serious complications following acute medical therapy occurred in 4 patients of survivors. Patients with complications or death had a lower bodyweight, more frequent intrauterine tachycardia, transplacental therapy, urgent caesarian section, higher PRISM II score, longer period to control tachycardia, more frequent proarrhythmia, and major adverse event-defined as life-threatening event without a documented new arrhythmia-compared to the group without complications. There was no significant difference between the groups regarding prematurity, structural heart disease, and type of tachycardia. Proarrhythmia occurred in 6 cases and was related to intravenous drug use with class IC antiarrhythmics in 3/6 cases, digoxin in 2/6 cases, and amiodarone in 1/6 cases. ECG signs of impending proarrhythmia without new-onset arrhythmia requiring cessation of therapy were detected in 6 patients.Conclusion: Although rare, non-post-operative supraventricular tachycardia in neonates and infants might be a serious disease. Acute intravenous pharmacological treatment to control tachycardia might pose a risk for fatal or near-fatal outcome. Detection of proarrhythmia related to class IC antiarrhythmics in neonates might be especially difficult and requires alertness. What is Known • Prognosis of supraventricular tachycardias in children are thought to be excellent with fatal outcomes being rare. • Mortality is increased in the very young and in those with structural heart disease. What is New • Complicated outcome of non-post-operative supraventricular tachycardias in neonates is associated with lower bodyweight, age, prenatal tachycardia, higher PRISM II score, longer period to control tachycardia, and proarrhythmia. • Detection of class IC proarrhythmic effect is especially difficult in neonates because of their narrow QRS and warrants alertness.


Neonatal Arrhythmia

A Joshi, S Humagain
PMID: 34165107   DOI:

Abstract

Arrhythmias are seldom observed in the newborn period and rarely lead to serious consequences. Because they may be a continuation of fetal arrhythmias, newborn arrhythmias are different from those occurring at later ages. Here we describe a case of a newborn presented with tachycardia at birth. A female baby of 1950 grams born by emergency cesarean section for fetal distress at 36 weeks of gestation. Fetal tachycardia of 251 bpm was detected prenatally. Electrocardiography showed supraventricular tachycardia (SVT). Hematological and biochemical tests done were within normal limits. Echocardiography revealed normal anatomy with severe tachycardia, dilated chambers with moderate to severe TR with moderately reduced ventricle function. For persisting SVT intravenous adenosine was administered with no significant decrease in heart rate, then continuous intravenous amiodarone infusion was started resulting in a transient decrease in heart rate, however again increased, hence baby was started on intravenous digoxin which responded well. Repeated echocardiography showed normal cardiac chambers and function. Baby was discharged on maintenance oral digoxin and was gradually weaned and stopped after 12 months of age. Neonatal arrhythmias is not an uncommon condition in newborns, however it should be early recognized and evaluated for a better outcome of the baby. Although the frequency of arrhythmias in the newborn period is not high, SVT are the most frequently observed arrhythmias in this period.


Amiodarone-induced organizing pneumonia mimicking COVID-19: a case report

Gaetano Zizzo, Stefano Caruso, Elisabetta Ricchiuti, Roberto Turato, Ilario Stefani, Antonino Mazzone
PMID: 34176493   DOI: 10.1186/s40001-021-00522-w

Abstract

Differential diagnosis of interstitial lung diseases (ILDs) during the COVID-19 pandemic is difficult, due to similarities in clinical and radiological presentation between COVID-19 and other ILDs on the one hand, and frequent false-negative swab results on the other. We describe a rare form of interstitial and organizing pneumonia resembling COVID-19, emphasizing some key aspects to focus on to get the right diagnosis and treat the patient properly.
A 76-year-old man presented with short breath and dry cough in the midst of the COVID-19 outbreak. He showed bilateral crackles and interstitial-alveolar opacities on X-ray, corresponding on computed tomography (CT) to extensive consolidations with air bronchograms, surrounded by ground glass opacities (GGO). Although his throat-and-nasopharyngeal swab tested negative, the picture was overall compatible with COVID-19. On the other hand, he showed subacute, rather than hyperacute, clinical onset; few and stable parenchymal consolidations, rather than patchy and rapidly evolving GGO; pleural and pericardial thickening, pleural effusion, and lymph node enlargement, usually absent in COVID-19; and peripheral eosinophilia, rather than lymphopenia, suggestive of hypersensitivity. In the past year, he had been taking amiodarone for a history of ventricular ectopic beats. CT scans, in fact, highlighted hyperattenuation areas suggestive of amiodarone pulmonary accumulation and toxicity. Bronchoalveolar lavage fluid (BALF) investigation confirmed the absence of coronavirus genome in the lower respiratory tract; conversely, high numbers of foamy macrophages, eosinophils, and cytotoxic T lymphocytes with low CD4/CD8 T-cell ratio were detected, confirming the hypothesis of amiodarone-induced cryptogenic organizing pneumonia. Timely discontinuation of amiodarone and initiation of steroid therapy led to resolution of respiratory symptoms, systemic inflammation, and radiographic opacities.
A comprehensive analysis of medical and pharmacological history, clinical onset, radiologic details, and peripheral and BALF cellularity, is required for a correct differential diagnosis and management of ILDs in the COVID-19 era.


The effects of amiodarone on thyroid function in pediatric and adolescent patients

Brett Barrett, Andrew J Bauer
PMID: 34117173   DOI: 10.1097/MOP.0000000000001040

Abstract

Amiodarone-induced thyroid dysfunction is well established. The present review discusses recent literature related to the effects of amiodarone on the thyroid gland and thyroid function in pediatrics.
Current guidelines in adults treated with amiodarone recommend baseline thyroid function testing followed by initiation of thyroid hormone monitoring after 3 months on therapy. Two retrospective studies to evaluate amiodarone-induced thyroid dysfunction in children and young adults reveal thyroid dysfunction as soon as 2 weeks after amiodarone initiation with a greater percentage of pediatric patients developing amiodarone-induced hypothyroidism rather than thyrotoxicosis. Although additional studies are needed to determine if AIH is associated with negative impact on growth and neurocognitive development, what is clear is that in both adults and pediatrics, there is low compliance with recommended side effect-monitoring guidelines.
Pediatric patients are at similarly high risk to develop amiodarone-induced thyroid dysfunction as are adults. It is hoped that through improved education of providers and patients further research into the incidence, the potential risks of amiodarone therapy and the potential benefits of thyroid hormone replacement therapy in patients with AIH will be investigated and reported.


Prophylaxis for patients at Risk to Eliminate Post-operative Atrial Fibrillation (PREP-AF trial): a protocol for a feasibility randomized controlled study

Heather A Smith, Salmaan Kanji, Diem T T Tran, Calum Redpath, Dean Ferguson, Tori Lenet, Greg Sigler, Sebastien Gilbert, Donna Maziak, Patrick Villeneuve, Sudhir Sundaresan, Andrew J E Seely
PMID: 34098992   DOI: 10.1186/s13063-021-05318-1

Abstract

Postoperative atrial fibrillation (POAF) is a frequent adverse event after thoracic surgery with associated morbidity, mortality, and healthcare costs. It has been shown to be preventable with prophylactic amiodarone, which is only recommended in high-risk individuals due to the potential associated side effects. Risk factors for POAF have been identified and incorporated into a prediction model to identify high-risk patients. Further evaluation in the form of a multicenter clinical trial is required to assess the effectiveness of prophylaxis specifically in this high-risk population. The feasibility of such a trial first needs to be assessed.
The PREP-AF trial is a double-blind randomized controlled feasibility trial. Individuals undergoing major thoracic surgery who are identified to be high-risk by the POAF prediction model will be randomized 1:1 to receive a short course of amiodarone vs. placebo in the immediate postoperative period. The primary outcome is feasibility, which will be measured by the number of eligible patients identified, consented, and randomized; intervention adherence; and measurement of future outcomes of a full trial.
This study will determine the feasibility of a randomized controlled trial to assess the effectiveness of prophylactic amiodarone, in high-risk patients undergoing major thoracic surgery. This will inform the development of a multi-center trial to establish if prophylactic amiodarone is safe and effective at reducing the incidence of POAF. Preventing this adverse event will not only improve outcomes for patients but also reduce the associated health resource utilization and costs.
ClinicalTrials.gov
. Registered on 19 May 2020.


The protective potential of alpha lipoic acid on amiodarone-induced pulmonary fibrosis and hepatic injury in rats

Ghadha Ibrahim Fouad, Mohamed R Mousa
PMID: 33973131   DOI: 10.1007/s11010-021-04173-7

Abstract

Amiodarone (AMD) is a widely used antiarrhythmic drug prescribed to treat cardiac tachyarrhythmias; however, AMD has been reported to provoke pulmonary fibrosis (PF) and hepatotoxicity. This study aimed to investigate the influence of alpha lipoic acid (ALA) on AMD-induced PF and hepatotoxicity in male Wistar rats. AMD administration resulted in elevated lung contents of hydroxyproline (Hyp), malondialdehyde (MDA), and increased serum levels of transforming growth factor beta-1 (TGF-β1), interferon-γ (IFN-γ), alanine amino transaminase (ALT), aspartate amino transaminase (AST), total cholesterol (TC), and glucose. On the other side, lung content of glutathione reduced (GSH) and serum levels of total anti-oxidant capacity (TAC) were significantly decreased. Histopathologically, AMD caused PF, produced a mild hepatic injury, and increased expression of alpha smooth muscle actin (α-SMA). Treatment with ALA produced a significant reversal of the oxidative stress, fibrosis, and inflammation parameters with reductions in α-SMA expressions, leading to amelioration of histopathological lesions. ALA might provide supportive therapy in AMD-receiving cardiovascular patients.


Crucial Role of PLGA Nanoparticles in Mitigating the Amiodarone-Induced Pulmonary Toxicity

Amira Motawea, Dalia Alsaied Moustafa Ahmed, Ahmed A El-Mansy, Noha Mohamed Saleh
PMID: 34267519   DOI: 10.2147/IJN.S314074

Abstract

Amiodarone (AMD) is a widely used anti-arrhythmic drug, but its administration could be associated with varying degrees of pulmonary toxicity. In attempting to circumvent this issue, AMD-loaded polymeric nanoparticles (AMD-loaded NPs) had been designed.
AMD was loaded in NPs by the nanoprecipitation method using two stabilizers: bovine serum albumin and Kolliphor
P 188. The physicochemical properties of the AMD-loaded NPs were determined. Among the prepared NPs, two ones were selected for further investigation of spectral and thermal analysis as well as morphological properties. Additionally, in vitro release patterns were studied and kinetically analyzed at different pH values. In vitro cytotoxicity of an optimized formula (NP
) was quantified using A549 and Hep-2 cell lines. In vivo assessment of the pulmonary toxicity on Sprague Dawley rats via histopathological and immunohistochemical evaluations was applied.
The developed NPs achieved a size not more than 190 nm with an encapsulation efficiency of more than 88%. Satisfactory values of loading capacity and yield were also attained. The spectral and thermal analysis demonstrated homogeneous entrapment of AMD inside the polymeric matrix of NPs. Morphology revealed uniform, core-shell structured, and sphere-shaped particles with a smooth surface. Furthermore, the AMD-loaded NPs exhibited a pH-dependent and diffusion-controlled release over a significant period without an initial burst effect. NP
demonstrated a superior cytoprotective efficiency by diminishing cell death and significantly increasing the IC50 by more than threefold above the pure AMD. Also, NP
ameliorated AMD-induced pulmonary damage in rats. Significant downregulation of inflammatory mediators and free radicle production were noticed in the NP
-treated rats.
The AMD-loaded NPs could ameliorate the pulmonary injury induced by the pure drug moieties. Cytoprotective, anti-fibrotic, anti-inflammatory, and antioxidant properties were presented by the optimized NPs (NP
). Future studies may be built on these findings for diminishing AMD-induced off-target toxicities.


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